molecular formula C9H9N3O2 B10776271 Carbendazim CAS No. 2088304-73-6

Carbendazim

Cat. No.: B10776271
CAS No.: 2088304-73-6
M. Wt: 191.19 g/mol
InChI Key: TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Description

Carbendazim is a systemic benzimidazole fungicide with broad-spectrum activity, serving as a critical tool in agricultural research for managing fungal pathogens in crops. Its primary mechanism of action involves binding to β-tubulin in fungal cells, thereby disrupting microtubule assembly and inhibiting mitosis. This specific action makes it highly valuable not only for studying plant-pathogen interactions and developing disease control strategies but also as a selective agent in cell biology research. Scientists utilize this compound to synchronize mammalian and yeast cells in the G2/M phase of the cell cycle, enabling detailed investigations into mitotic processes, cell cycle checkpoints, and chromosomal instability. Its role in inducing aneuploidy and studying spindle assembly checkpoint function is well-established. This reagent is essential for researchers in agrochemistry, plant pathology, and fundamental cell biology, providing a reliable and well-characterized compound for probing cellular mechanisms and antifungal efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(1H-benzimidazol-2-yl)carbamate
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InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)
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InChI Key

TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1
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Molecular Formula

C9H9N3O2
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Related CAS

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate)
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DSSTOX Substance ID

DTXSID4024729
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Molecular Weight

191.19 g/mol
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Physical Description

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008
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Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³
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Vapor Pressure

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Impurities

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine
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Color/Form

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder

CAS No.

10605-21-7, 37953-07-4
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Melting Point

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbendazim on Fungi

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbendazim, a member of the benzimidazole class of fungicides, has been a cornerstone in the management of a broad spectrum of fungal diseases in agriculture for decades. Its efficacy stems from a highly specific mode of action, targeting the fundamental cellular process of mitosis. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which this compound exerts its antifungal activity. We will delve into its primary molecular target, the intricate process of microtubule disruption, the resulting cytological consequences, and the well-documented mechanisms of fungal resistance. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's fungicidal action, supported by detailed experimental protocols and data.

Introduction: The Significance of this compound

This compound is a systemic fungicide widely used to control a variety of fungal pathogens affecting cereals, fruits, and vegetables.[1] Its broad-spectrum activity and systemic nature, allowing it to be translocated within the plant, have made it a valuable tool for disease control.[2] Understanding the precise mechanism of action of this compound is not only crucial for its effective and sustainable use but also provides a valuable framework for the development of novel antifungal agents. The primary mode of action of this compound lies in its ability to interfere with the assembly of microtubules, essential components of the fungal cytoskeleton.[3] This disruption ultimately leads to the arrest of mitosis and the cessation of fungal growth and proliferation.[2]

The Molecular Target: Fungal β-Tubulin

The primary molecular target of this compound in fungal cells is β-tubulin , a protein subunit that polymerizes with α-tubulin to form microtubules.[4] Microtubules are dynamic polymers crucial for various cellular functions, including chromosome segregation during mitosis, intracellular transport, and maintenance of cell shape.

This compound exhibits a high affinity for fungal β-tubulin, binding to a specific site on the protein.[5] This binding is selective for fungal tubulin over its mammalian counterparts, which contributes to its relatively low toxicity to mammals at typical application rates.[6] The binding of this compound to β-tubulin monomers prevents their incorporation into growing microtubules, thereby inhibiting the polymerization process.[7]

dot

Microtubule_Disruption This compound This compound Complex This compound-β-Tubulin Complex This compound->Complex betaTubulin β-Tubulin betaTubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits MitoticSpindle Mitotic Spindle Formation Polymerization->MitoticSpindle Leads to failure of Mitosis Mitosis MitoticSpindle->Mitosis Prevents CellDivision Cell Division Mitosis->CellDivision Blocks FungalGrowth Fungal Growth Inhibition CellDivision->FungalGrowth Results in Tubulin_Polymerization_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Acquisition & Analysis Reagents Prepare Reagents (Tubulin, Buffer, GTP, this compound) Plate Prepare 96-well Plate (Buffer, GTP, this compound) Reagents->Plate AddTubulin Add Tubulin to pre-warmed plate Plate->AddTubulin Incubate Incubate at 37°C AddTubulin->Incubate MeasureOD Measure Absorbance at 350 nm Incubate->MeasureOD PlotData Plot Absorbance vs. Time MeasureOD->PlotData Calculate Calculate Polymerization Rate and IC50 PlotData->Calculate

Figure 3: Workflow for an in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Fungal Microtubules

This technique allows for the direct visualization of the effects of this compound on the microtubule cytoskeleton within fungal cells.

[8][9]Protocol:

  • Cell Culture and Treatment:

    • Grow fungal cells (e.g., yeast or filamentous fungi) on coverslips in appropriate liquid media.

    • Treat the cells with varying concentrations of this compound for a defined period.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., monoclonal anti-tubulin antibody, clone B-5-1-2) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Visualization:

    • Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI (to stain the nuclei).

    • Visualize the microtubules and nuclei using a fluorescence microscope.

Fungal Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M), providing a quantitative measure of the mitotic arrest induced by this compound.

[10][11]Protocol:

  • Cell Culture and Treatment:

    • Grow fungal cells in liquid culture to mid-log phase.

    • Treat the cells with this compound for a time course.

  • Cell Fixation:

    • Harvest the cells by centrifugation.

    • Wash with PBS.

    • Fix the cells in 70% ethanol at -20°C for at least 1 hour.

  • Staining:

    • Wash the fixed cells with PBS.

    • Treat with RNase A (100 µg/mL) to degrade RNA.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or SYTOX Green.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of the DNA-bound dye is proportional to the DNA content.

    • Generate a histogram of cell counts versus fluorescence intensity.

  • Data Interpretation:

    • Cells in G1 phase will have a 1x DNA content.

    • Cells in G2/M phase will have a 2x DNA content.

    • Cells in S phase will have an intermediate DNA content.

    • An accumulation of cells in the G2/M peak indicates a mitotic arrest.

Quantitative Data: Efficacy of this compound

The efficacy of this compound varies among different fungal species. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

Fungal SpeciesIC₅₀ (µg/mL)Reference
Alternaria solani315.5 - 494.2
Fusarium oxysporum9.97
Macrophomina phaseolina16.29
Fusarium graminearum<0.01
Botrytis cinerea>100 (for resistant strains)
Fusarium solaniEffective at 0.025% - 0.2%

Table 2: Reported IC₅₀ values of this compound against various fungal pathogens. Note that values can vary depending on the specific isolate and experimental conditions.

Conclusion and Future Perspectives

This compound remains an important fungicide due to its specific and effective mechanism of action against a wide range of fungal pathogens. Its primary target, β-tubulin, and the subsequent disruption of microtubule polymerization and mitosis are well-characterized. However, the emergence and spread of resistant fungal strains, primarily through mutations in the β-tubulin gene, pose a significant challenge to its long-term efficacy.

Future research in this area should focus on several key aspects:

  • Development of novel fungicides that target different sites on β-tubulin or other essential mitotic proteins. This could help to overcome existing resistance mechanisms.

  • Rational design of fungicides that are less prone to the development of resistance. This might involve targeting multiple cellular pathways simultaneously.

  • Implementation of robust resistance management strategies. This includes the rotation of fungicides with different modes of action and the use of integrated pest management practices.

A thorough understanding of the molecular interactions between this compound and its target, as detailed in this guide, provides a critical foundation for these future endeavors in the development of sustainable and effective fungal disease control strategies.

References

  • Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance. (2018). Scientific Reports, 8(1). [Link]

  • Toxicity (median inhibitory concentration: IC 50 ) values of this compound against Alternaria solani at different hours post treatment. (n.d.). ResearchGate. [Link]

  • Assessing the baseline sensitivity of predominant soil-borne pathogens against this compound. (n.d.). [Link]

  • The result of EC50 value test in this compound fungicide. (n.d.). ResearchGate. [Link]

  • (PDF) Mutations of the β-Tubulin Gene Associated with Different Phenotypes of Benzimidazole Resistance in the Cereal Eyespot Fungi Tapesia yallundae and Tapesia acuformis. (n.d.). ResearchGate. [Link]

  • A new point mutation in β2-tubulin confers resistance to this compound in Fusarium asiaticum. (2017). Pesticide Biochemistry and Physiology, 145, 15-21. [Link]

  • Population, Physiological, and Genetic Insights into this compound Resistance in Populations of the Phytopathogenic Fungus Microdochium nivale. (2025). Journal of Fungi, 9(8), 834. [Link]

  • Immunofluorescent staining of microtubules using an anti-c~-tubulin... (n.d.). ResearchGate. [Link]

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2016). Phytopathology, 106(7), 734-41. [Link]

  • Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides. (1997). Applied and Environmental Microbiology, 63(8), 3091-3095. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • A new point mutation in β2-tubulin confers resistance to this compound in Fusarium asiaticum. (2018). Pesticide Biochemistry and Physiology, 145, 15-21. [Link]

  • Cell Cycle Analysis of Candida albicans by Flow Cytometry. (2023). Bio-protocol, 13(20). [Link]

  • FRAC Code List©* 2024: Fungal control agents sorted by cross-resistance pattern and mode of action (including coding for FRAC Groups on product labels). (2024). FRAC. [Link]

  • In vitro efficacy of this compound against Fusarium solani causing rhizome rot of Ginger. (n.d.). International Journal of Botany Studies. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). Baylor College of Medicine. [Link]

  • Flow Cytometry Analysis of Fungal Ploidy. (2019). Methods in Molecular Biology, 1937, 139-147. [Link]

  • Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea. (2022). Phytopathology, 112(11), 2321-2328. [Link]

Sources

Technical Guide: Beta-Tubulin Assembly Inhibition by Carbendazim

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbendazim (MBC) is a benzimidazole methyl carbamate that functions as a potent microtubule destabilizing agent.[1][2][3] Its primary mechanism of action (MOA) is the high-affinity binding to the


-tubulin subunit of the tubulin heterodimer, specifically interfering with the polymerization kinetics required for spindle formation during mitosis. This guide details the molecular basis of this interaction, the structural determinants of its selectivity for fungal versus mammalian tubulin, and validated protocols for quantifying assembly inhibition in vitro.

Part 1: Molecular Mechanism of Action

The Benzimidazole Binding Pocket

Microtubules are dynamic polymers composed of


- and 

-tubulin heterodimers.[4] this compound exerts its fungicidal and antimitotic effects by binding to a specific pocket on the

-tubulin subunit, often referred to as the benzimidazole-binding site .

While functionally similar to the colchicine-binding domain (in that both inhibit polymerization), the benzimidazole site is distinct but spatially proximal. The binding event:

  • Caps the Heterodimer: MBC binds to free tubulin dimers (or the growing plus-end).

  • Steric Hindrance: The drug-tubulin complex can incorporate into the microtubule end but undergoes a conformational change that prevents the addition of subsequent dimers.

  • Suppression of Dynamic Instability: At sub-stoichiometric concentrations, MBC suppresses the "treadmilling" (growth and shrinkage) rates, leading to mitotic arrest at the G2/M phase.

Critical Residues

The specificity of this compound is dictated by the amino acid configuration within the binding pocket. The most critical residue identified is Glutamate 198 (Glu198) .

  • Susceptible State: The carboxyl group of Glu198 forms hydrogen bonds with the benzimidazole ring, stabilizing the drug-protein complex.

  • Resistant State: Substitution of Glu198 with aliphatic or positively charged residues (e.g., Alanine, Lysine) disrupts this hydrogen bonding network.

Pathway Visualization

The following diagram illustrates the kinetic intervention of this compound in the microtubule assembly process.

Carbendazim_Mechanism FreeTubulin Free Tubulin Dimers Nucleation Nucleation (Oligomers) FreeTubulin->Nucleation GTP + Mg2+ CappedDimer MBC-Tubulin Complex FreeTubulin->CappedDimer + MBC Binding Polymerization Microtubule Elongation Nucleation->Polymerization StableMT Stable Microtubule Polymerization->StableMT Dynamic Equilibrium Catastrophe Catastrophe (Depolymerization) Polymerization->Catastrophe Kinetic Block MBC This compound (MBC) MBC->CappedDimer CappedDimer->Polymerization Incorporates MitoticArrest Mitotic Arrest Catastrophe->MitoticArrest

Figure 1: Kinetic intervention of this compound. MBC binds free dimers, creating "poisoned" complexes that cap the microtubule end, inducing catastrophe and preventing spindle formation.

Part 2: Comparative Pharmacology & Selectivity

The utility of this compound as a fungicide (and its toxicity profile in mammals) relies on differential binding affinity. Fungal tubulin binds MBC with high affinity (


 in the nanomolar range), whereas mammalian tubulin exhibits low affinity (

).
Residue Comparison Table

The following table highlights the structural divergence at the binding site responsible for this selectivity.

Organism TypeTarget ProteinResidue 198Residue 200MBC AffinityClinical Outcome
Fungi (Sensitive)

-Tubulin
Glutamate (Glu) Phenylalanine (Phe)High Cell Death / Fungicidal
Fungi (Resistant)

-Tubulin
Alanine/LysineTyrosine (Tyr)Low Treatment Failure
Mammals

-Tubulin Isoforms
Glutamate/Ala*Tyrosine (Tyr)Low Toxicity at high doses

*Note: While some mammalian isoforms possess Glu198, the surrounding steric environment (influenced by Residue 200 and others like 167) reduces overall affinity compared to fungal targets.

Part 3: Experimental Protocols

To validate this compound activity, the Turbidimetric Tubulin Assembly Assay is the gold standard. This assay relies on the principle that microtubules scatter light, whereas free tubulin dimers do not. An increase in Absorbance at 350 nm (A350) correlates directly with polymer mass.

In Vitro Turbidimetric Assay (Standard Operating Procedure)

Reagents Required:

  • Purified Tubulin: >99% pure (bovine brain or fungal recombinant). Concentration: 4–5 mg/mL.

  • GTP Stock: 100 mM (Aliquot and freeze; extremely sensitive to freeze-thaw).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Glycerol: Enhances nucleation (optional but recommended for clear signal).

  • This compound Stock: Dissolved in DMSO (Max final DMSO concentration <1%).

Protocol Workflow:

  • Preparation (Ice): Keep all reagents on ice (4°C). Tubulin will polymerize spontaneously if warmed.

  • Master Mix: Prepare a solution containing:

    • Tubulin (Final conc: 3.0 mg/mL)

    • GTP (Final conc: 1 mM)[4]

    • PEM Buffer + 10% Glycerol

  • Compound Addition:

    • Blank: Buffer only.

    • Vehicle Control: Master Mix + DMSO.

    • Positive Control: Master Mix + Paclitaxel (Stabilizer, rapid polymerization).

    • Experimental: Master Mix + this compound (Titrate: 1

      
      M – 100 
      
      
      
      M).
  • Incubation & Reading:

    • Transfer 100

      
      L per well to a 96-well half-area plate (pre-chilled).
      
    • Place in a spectrophotometer pre-warmed to 37°C .

    • Kinetic Read: Measure A350 every 30 seconds for 60 minutes.

Assay Logic Visualization

The following diagram outlines the logical flow and decision points for the assay.

Assay_Protocol Start Start: Thaw Tubulin (Keep at 4°C) Mix Prepare Master Mix (Tubulin + GTP + PEM Buffer) Start->Mix AddDrug Add this compound (DMSO < 1%) Mix->AddDrug Incubate Incubate at 37°C (Spectrophotometer) AddDrug->Incubate Measure Measure A350 (Kinetic Read) Incubate->Measure ResultA High A350 Slope: No Inhibition Measure->ResultA Control ResultB Flat/Low A350: Inhibition (Valid) Measure->ResultB + MBC

Figure 2: Turbidimetric assay workflow. Critical control point is maintaining 4°C until the 37°C incubation trigger.

Part 4: Resistance Mechanisms[5]

Resistance to this compound is a classic example of target-site modification. In agricultural settings, the widespread use of benzimidazoles has selected for fungal strains with point mutations in the


-tubulin gene.[5][6]
The E198A/V Mutation

The substitution of Glutamate (E) at position 198 with Alanine (A), Valine (V), or Lysine (K) is the most prevalent resistance mechanism.

  • Mechanism: The mutation alters the shape of the binding pocket, introducing steric clashes or removing hydrogen bond donors/acceptors required for MBC binding.

  • Cross-Resistance: Interestingly, some mutations (like E198A) can confer "negative cross-resistance" to other compounds like N-phenyl carbamates (e.g., diethofencarb), meaning strains resistant to MBC become hypersensitive to diethofencarb.

References

  • Zhou, H., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology.[5][6][7] [Link]

  • Vignesh, R., et al. (2025). A new point mutation (E198T) in β2-tubulin confers resistance to this compound in Fusarium incarnatum.[6] Pesticide Biochemistry and Physiology.[6][8] [Link]

  • Davidse, L. C. (1986). Benzimidazole fungicides: mechanism of action and biological impact. Annual Review of Phytopathology. [Link]

Sources

The Environmental Fate and Transport of Carbendazim in Soil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dichotomy of a Broad-Spectrum Fungicide

Carbendazim (methyl benzimidazol-2-ylcarbamate, MBC) is a systemic benzimidazole fungicide with a long history of effective control against a wide range of fungal pathogens in agriculture and horticulture.[1] Its utility is rooted in its ability to inhibit fungal mitosis and cell division by interfering with beta-tubulin assembly.[1] However, the very properties that make this compound an effective fungicide—its stability and persistence—also raise significant environmental concerns. Understanding the fate and transport of this compound in the soil is paramount for assessing its environmental risk, developing effective remediation strategies, and ensuring its responsible use. This guide provides an in-depth technical overview of the key processes governing the environmental destiny of this compound in the soil matrix, tailored for researchers, environmental scientists, and professionals in drug development and agriculture.

This compound is not only applied directly but is also the primary degradation product of two other widely used fungicides, benomyl and thiophanate-methyl, making its environmental presence even more significant.[2][3] This guide will delve into the intricate interplay of biotic and abiotic degradation pathways, the dynamics of its adsorption and desorption from soil particles, and its potential for transport through the soil profile. We will explore the causality behind experimental choices for studying these phenomena and provide detailed protocols for key methodologies, ensuring a self-validating system of scientific inquiry.

Degradation of this compound in Soil: A Tale of Two Pathways

The persistence of this compound in soil is dictated by a complex interplay of biotic and abiotic degradation processes. While both contribute to its breakdown, microbial degradation is the principal driver of its dissipation in the environment.[2]

Biotic Degradation: The Microbial Engine

The primary route of this compound degradation in soil is through the metabolic activity of microorganisms.[2] A diverse range of soil bacteria and fungi have been identified as capable of utilizing this compound as a source of carbon and nitrogen.

The initial and most critical step in the microbial degradation of this compound is the hydrolysis of the ester or amide bond, leading to the formation of 2-aminobenzimidazole (2-AB), a major and more mobile metabolite. Further degradation can proceed through the cleavage of the imidazole and benzene rings, ultimately leading to mineralization into carbon dioxide and water.

The rate of biotic degradation is highly variable and is influenced by a multitude of environmental factors:

  • Soil Type and Composition: Soils with higher organic matter content and microbial biomass generally exhibit faster degradation rates.

  • Temperature and Moisture: Optimal temperature and moisture conditions for microbial activity will accelerate this compound degradation.

  • pH: Soil pH can influence both the availability of this compound to microorganisms and the composition of the microbial community.

  • Repeated Applications: Interestingly, repeated applications of this compound can lead to an accelerated degradation rate, suggesting an adaptation of the soil microbial community to utilize it as a substrate.

A key metric for quantifying the rate of degradation is the soil half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The DT50 for this compound in soil can range from a few weeks to over a year, depending on the prevailing conditions.[2]

Abiotic Degradation: A Supporting Role

While microbial activity is the primary degradation pathway, abiotic processes such as hydrolysis and photolysis can also contribute to the breakdown of this compound, albeit generally at a slower rate.[4]

  • Hydrolysis: The breakdown of this compound by water is a slow process, with a reported half-life of 25 weeks.[2] It is more significant in alkaline conditions.[5]

  • Photolysis: Photodegradation on the soil surface can occur, but its contribution to overall dissipation is generally considered minor as this compound is often incorporated into the soil, shielding it from direct sunlight.[5]

Experimental Protocol: Aerobic Soil Metabolism Study (Adapted from OECD 307 & EPA OCSPP 835.4100)

To determine the rate and pathway of aerobic degradation of this compound in soil, a laboratory incubation study is conducted. This protocol provides a self-validating framework for assessing its persistence.

Objective: To determine the aerobic soil half-life (DT50) and identify major degradation products of this compound.

Methodology:

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures, organic carbon content, and pH. The soils should not have been treated with this compound in the previous four years.[6]

    • Air-dry the soils at room temperature and sieve them through a 2 mm mesh to ensure homogeneity.

    • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

  • Test Substance Application:

    • Prepare a stock solution of radiolabeled this compound (e.g., ¹⁴C-labeled) of known specific activity. The use of a radiolabel is crucial for tracking the fate of the compound and its transformation products.[7]

    • Apply the this compound solution to the soil samples at a concentration relevant to its agricultural application rate. For example, an application rate of 1 kg/ha corresponds to approximately 1 mg/kg in the top 10 cm of soil.[8]

  • Incubation:

    • Place the treated soil samples into incubation vessels (e.g., biometer flasks) that allow for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.[9]

    • Incubate the samples in the dark at a constant temperature, typically 20 ± 2°C.[10]

    • Maintain aerobic conditions by ensuring a continuous supply of air.

  • Sampling and Analysis:

    • Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract the soil samples with an appropriate organic solvent (e.g., methanol, acetonitrile).

    • Analyze the extracts for the parent this compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or mass spectrometry (LC-MS).

    • Quantify the amount of evolved ¹⁴CO₂ and non-extractable (bound) residues at each sampling point.

  • Data Analysis:

    • Calculate the concentration of this compound and its degradation products at each time point.

    • Determine the DT50 and DT90 (time for 90% dissipation) values for this compound using appropriate kinetic models (e.g., first-order kinetics).

    • Construct a degradation pathway based on the identified metabolites.

Adsorption and Desorption: The Soil's Grip on this compound

The mobility and bioavailability of this compound in soil are largely controlled by its interaction with soil particles through adsorption and desorption processes. This compound exhibits strong adsorption to most soil types, which significantly limits its potential for leaching into groundwater.[2]

Mechanisms of Adsorption

The adsorption of this compound to soil is a complex process involving multiple mechanisms:

  • Hydrophobic Partitioning: The non-polar benzimidazole ring of this compound can partition into the organic matter fraction of the soil. This is a primary mechanism, and consequently, soils with higher organic carbon content tend to exhibit stronger adsorption.[11]

  • Hydrogen Bonding: The NH and C=O functional groups in the this compound molecule can form hydrogen bonds with functional groups in soil organic matter and on the surfaces of clay minerals.[12]

  • Cation Exchange: this compound has a pKa of 4.2, meaning that in acidic soils (pH < 4.2), it can become protonated and exist as a cation.[5] This positively charged form can then be adsorbed to negatively charged sites on clay minerals and organic matter through cation exchange.[11]

Quantifying Adsorption and Desorption

The extent of this compound adsorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

  • Kd: Represents the ratio of the concentration of this compound adsorbed to the soil to its concentration in the soil solution at equilibrium.

  • Koc: Normalizes the Kd value for the organic carbon content of the soil (Koc = (Kd / %OC) * 100). Koc values for this compound are typically in the range of 200-2500 L/kg, indicating moderate to low mobility.[5]

Desorption, the release of adsorbed this compound back into the soil solution, is often not a fully reversible process, a phenomenon known as hysteresis. This means that a portion of the adsorbed this compound can become strongly bound to the soil matrix, reducing its bioavailability and mobility over time.

Experimental Protocol: Batch Equilibrium Adsorption/Desorption Study (Adapted from OECD 106)

This protocol outlines the batch equilibrium method, a standard and reliable technique for determining the adsorption and desorption coefficients of this compound in soil.

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) for this compound.

Methodology:

  • Soil and Solution Preparation:

    • Use the same soils as in the degradation study.

    • Prepare a series of this compound solutions of known concentrations in a 0.01 M CaCl₂ solution (to maintain a constant ionic strength).

  • Adsorption Phase:

    • Add a known mass of soil to a series of centrifuge tubes.

    • Add a known volume of each this compound solution to the tubes.

    • Shake the tubes for a sufficient time to reach equilibrium (typically 24 hours) at a constant temperature.

    • Centrifuge the tubes to separate the soil from the solution.

    • Analyze the supernatant for the equilibrium concentration of this compound using HPLC.

  • Desorption Phase:

    • After the adsorption phase, decant the supernatant from the centrifuge tubes.

    • Add a fresh solution of 0.01 M CaCl₂ (without this compound) to the soil pellets.

    • Shake the tubes for the same equilibrium time as in the adsorption phase.

    • Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

  • Data Analysis:

    • Calculate the amount of this compound adsorbed to the soil by subtracting the equilibrium concentration from the initial concentration.

    • Plot the amount of adsorbed this compound versus the equilibrium concentration to generate an adsorption isotherm.

    • Fit the data to the Freundlich or Langmuir isotherm equation to determine the Kd value.

    • Calculate the Koc value using the Kd and the organic carbon content of the soil.

    • Similarly, calculate the desorption coefficient (Kdes) from the desorption data.

Transport and Mobility: The Journey of this compound Through Soil

The transport of this compound through the soil profile is primarily governed by its partitioning between the solid and liquid phases (adsorption/desorption) and the rate of water movement. Due to its strong adsorption to soil particles, this compound is generally considered to have low mobility and is unlikely to leach into groundwater under normal agricultural use.[2]

Leaching Potential

Leaching is the downward movement of a substance through the soil profile with percolating water. The potential for this compound to leach is influenced by:

  • Soil Properties: Sandy soils with low organic matter and clay content have a higher potential for leaching compared to clay or loam soils.

  • Rainfall and Irrigation: High rainfall or irrigation events can increase the amount of water moving through the soil, potentially increasing the transport of even strongly adsorbed compounds.

  • Preferential Flow: Water can move rapidly through macropores (e.g., cracks, root channels), bypassing the bulk of the soil matrix and potentially carrying this compound to deeper soil layers.

Modeling Soil Transport

Several mathematical models are used to predict the environmental fate and transport of pesticides like this compound. These models integrate data on the pesticide's properties (e.g., DT50, Koc) and soil and climatic conditions to estimate its movement and persistence. Common models include:

  • GUS (Groundwater Ubiquity Score): A simple screening model that uses the pesticide's DT50 and Koc to estimate its leaching potential.

  • PRZM (Pesticide Root Zone Model): A more complex model that simulates pesticide transport in the root zone.

  • MACRO: A model that simulates water flow and solute transport in macroporous soils.

Experimental Protocol: Soil Column Leaching Study (Adapted from EPA OCSPP 835.1240)

Soil column leaching studies provide a controlled laboratory method to assess the mobility of this compound and its degradation products.

Objective: To evaluate the leaching potential of this compound and its major metabolites in different soil types.

Methodology:

  • Column Preparation:

    • Pack glass or stainless steel columns with the selected soils to a uniform bulk density.

    • Pre-condition the columns by slowly saturating them with water from the bottom up to avoid entrapped air.

  • Application of Test Substance:

    • Apply a known amount of ¹⁴C-labeled this compound to the top of the soil columns.

    • For aged leaching studies, the soil used to pack the columns is pre-incubated with this compound for a specified period (e.g., 30 days) to allow for degradation to occur. This is particularly important for assessing the mobility of degradation products.

  • Leaching:

    • Apply a simulated rainfall or irrigation event to the top of the columns at a constant flow rate.

    • Collect the leachate (the water that passes through the column) in fractions over a period of time (e.g., 48 hours).

  • Analysis:

    • Analyze the leachate fractions for the concentration of ¹⁴C-Carbendazim and its metabolites using liquid scintillation counting and HPLC.

    • After the leaching phase, section the soil columns (e.g., into 5 cm segments) and analyze each section for the distribution of radioactivity.

  • Data Interpretation:

    • Calculate the percentage of the applied radioactivity that leached through the column.

    • Determine the distribution of this compound and its metabolites within the soil column.

    • This data provides a direct measure of the mobility of the parent compound and its degradation products under controlled conditions.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data on the environmental fate of this compound in soil, compiled from various authoritative sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉N₃O₂[1]
Molecular Weight191.19 g/mol [1]
Water Solubility8 mg/L at 20°C and pH 7[1]
Vapor Pressure0.09 mPa at 20°C[1]
pKa4.2 (weak base)[5]
Log Kow1.48 at pH 7[1]

Table 2: Soil Degradation Half-Life (DT50) of this compound

Soil TypeDT50 (days)ConditionsSource
Loamy Soil11.0Laboratory, aerobic[13]
Sandy Loam22Field[1]
Bare Soil180-360Field[2]
Turf90-180Field[2]
Various Soils9.3 (initial) to 0.9 (after 4 applications)Laboratory, repeated applications[14]

Table 3: Soil Adsorption Coefficients (Koc) of this compound

Soil TypeKoc (L/kg)pHOrganic Carbon (%)Source
Sandy Soil200-0.80[5]
Sandy Loam230-1.00[5]
Hungarian Agricultural Soil28056.10.68[1]
Alluvial Soil (Vietnam)1136--[12]
Acid Sulphate Soil (Vietnam)438--[12]

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate key aspects of this compound's fate in soil.

Carbendazim_Degradation_Pathway This compound This compound (C9H9N3O2) Metabolite_2AB 2-Aminobenzimidazole (2-AB) This compound->Metabolite_2AB Microbial Hydrolysis (Primary Pathway) Metabolite_HB 2-Hydroxybenzimidazole (2-HB) Metabolite_2AB->Metabolite_HB Further Degradation Mineralization CO2 + H2O + Biomass Metabolite_HB->Mineralization Ring Cleavage Soil_Column_Leaching_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Selection Select & Prepare Soils Column_Packing Pack Soil Columns Soil_Selection->Column_Packing Application Apply 14C-Carbendazim Column_Packing->Application Leaching Simulated Rainfall Application->Leaching Collection Collect Leachate Fractions Leaching->Collection Soil_Sectioning Section Soil Column Leaching->Soil_Sectioning Leachate_Analysis Analyze Leachate (LSC, HPLC) Collection->Leachate_Analysis Mobility_Assessment Assess Mobility Leachate_Analysis->Mobility_Assessment Soil_Analysis Analyze Soil Sections Soil_Sectioning->Soil_Analysis Soil_Analysis->Mobility_Assessment

Caption: Experimental workflow for a soil column leaching study.

Conclusion: A Persistent Challenge

This compound's journey in the soil environment is a multifaceted process dominated by microbial degradation and strong adsorption to soil particles. While its low mobility generally mitigates the risk of groundwater contamination, its persistence, particularly in soils with low microbial activity and high organic matter content, warrants careful consideration. Long-term studies have shown that a significant fraction of applied this compound can remain in the topsoil as bound residues for years. [3][15] This technical guide has provided a framework for understanding and investigating the environmental fate and transport of this compound in soil. The detailed experimental protocols, grounded in internationally recognized guidelines, offer a robust approach for generating reliable and reproducible data. For researchers and scientists, a thorough comprehension of these processes is essential for developing accurate environmental risk assessments, informing regulatory decisions, and exploring innovative strategies for the remediation of contaminated sites. The continued study of this compound's behavior in diverse soil and climatic conditions remains a critical area of research to ensure the long-term sustainability of our agricultural systems.

References

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  • Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris.
  • Smithers. (n.d.). How to Select Soil for Soil Transformation Studies. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

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  • Regulations.gov. (n.d.). Aerobic Soil Metabolism (OCSPP guideline # 835.4100): The degradation of bromacil has. Retrieved from [Link]

  • OECD. (1981). Test No. 304A: Inherent Biodegradability in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris.
  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris.
  • U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.4100 Aerobic Soil Metabolism OPPTS 835.4200 Anaerobic Soil Metabolism. Retrieved from [Link]

  • Yu, Y. L., Fang, H., Wang, X., Wu, X. M., Yu, J. Q., & Yon, G. N. (2009). Effects of repeated applications of fungicide this compound on its persistence and microbial community in soil. Journal of Environmental Sciences, 21(3), 329-335.
  • University of Hertfordshire. (n.d.). This compound (Ref: BAS 346F). AERU. Retrieved from [Link]

  • Tran, T. K. C. (2004). Determination of this compound sorption. SLU. Retrieved from [Link]

  • Maliszewska-Kordybach, B., & Smreczak, B. (2003). Sorptive Behavior and Kinetics of this compound in Mineral Soils. Polish Journal of Environmental Studies, 12(1), 67-73.
  • Zhang, T., Zhang, S., Li, H., Wang, Y., Zhang, H., & Song, W. (2022). Degradation of this compound by Molecular Hydrogen on Leaf Models. International Journal of Molecular Sciences, 23(5), 2539.
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  • Food and Agriculture Organization of the United Nations. (n.d.). This compound. Retrieved from [Link]

  • Muhamad, G. (2013). Thermal Adsorption and Catalytic Photodegradation Studies of this compound Fungicide in Natural Soil and Water.
  • Liu, Y., Zhang, Y., Wang, Y., & Liu, X. (2019). Adsorption and Desorption of this compound and Thiamethoxam in Five Different Agricultural Soils.
  • Lewandowska, A., & Walorczyk, S. (2010). This compound Residues in the Soil and Their Bioavailability to Plants in Four Successive Harvests. Polish Journal of Environmental Studies, 19(4), 757-761.
  • Zhang, M., Wang, X., Wang, Y., & Liu, X. (2023). This compound: Ecological risks, toxicities, degradation pathways and potential risks to human health. Chemosphere, 313, 137723.
  • Lewandowska, A., & Walorczyk, S. (2010). This compound Residues in the Soil and Their Bioavailability to Plants in Four Successive Harvests. Polish Journal of Environmental Studies, 19(4), 757-761.
  • U.S. Environmental Protection Agency. (2020, February 20). Series 835 - Fate, Transport and Transformation Test Guidelines. Retrieved from [Link]

  • Health Canada Pest Management Regulatory Agency. (2003, November 10). Regulatory Directive: Harmonization of environmental chemistry and fate data requirements for chemical pesticides under NAFTA. Canada.ca. Retrieved from [Link]

  • Pütz, T., Brumhard, B., & Führ, F. (1999). FELS: A Comprehensive Approach To Studying the Fate of Pesticides in Soil at the Laboratory, Lysimeter and Field Scales. The 1999 Brighton Conference--Weeds, 2, 605-612.
  • U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.1240 Leaching Studies. Retrieved from [Link]

  • Lee, S., Kim, H., & Kim, J. (2018). Performance evaluation of lysimeter experiments for simulating pesticide dissipation in paddy fields. Part 1.

Sources

Toxicological profile of Carbendazim in mammalian models.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Toxicologists, Drug Development Professionals

Introduction: Chemical Identity and Toxicological Relevance

Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate; CBZ) is a systemic benzimidazole fungicide and a major metabolite of benomyl.[1] While widely used in agriculture, its structural homology to purine bases and its ability to bind mammalian tubulin make it a compound of significant toxicological interest.

In mammalian models, CBZ exhibits a "toxicity triad": Reproductive toxicity (targeting Sertoli cells and oocytes), Hepatotoxicity (driven by oxidative stress), and Aneuploidy (due to mitotic spindle disruption). This guide dissects these mechanisms, providing actionable protocols for their assessment in preclinical settings.

Pharmacokinetics (ADME) Profile

Understanding the bioavailability and biotransformation of CBZ is critical for interpreting toxicity data.

ParameterCharacteristics in Mammalian Models (Rat/Mouse)
Absorption Rapidly absorbed after oral administration (>80% within 24h).
Distribution Wide tissue distribution; highest concentrations in liver and gonads (testes/ovaries). Does not significantly bioaccumulate due to rapid metabolism.
Metabolism Hepatic Phase I oxidation via CYP1A2 is the rate-limiting step, yielding 5-hydroxy-carbendazim (5-HBC) . Phase II conjugation follows (Glucuronidation/Sulfation).
Excretion Primarily renal (urine) as polar conjugates; minor biliary excretion.
Metabolic Activation Pathway

The toxicity of CBZ is modulated by its metabolism.[2] While detoxification is the primary outcome, saturation of CYP1A2 or depletion of glutathione (GSH) enhances bioactivation, leading to protein adduct formation.

CBZ_Metabolism CBZ This compound (Parent) HBC 5-Hydroxy-Carbendazim (Active Metabolite) CBZ->HBC Hydroxylation GSH GSH Depletion (Oxidative Stress) CBZ->GSH High Dose CYP CYP1A2 (Liver Microsomes) CYP->HBC Conj Glucuronide/Sulfate Conjugates HBC->Conj Phase II Enzyme Excretion Renal Excretion Conj->Excretion

Figure 1: Metabolic pathway of this compound. CYP1A2 mediates the conversion to 5-HBC. High doses overwhelm antioxidant defenses, leading to GSH depletion.

Molecular Mechanism of Action

CBZ operates via two distinct but converging pathways in mammalian cells: Microtubule Disruption and Oxidative Stress .

Microtubule Destabilization (The "Antimitotic" Effect)

Unlike vinca alkaloids, CBZ binds to a unique site on the


-tubulin subunit (distinct from the colchicine binding site).
  • Mechanism: Inhibits the polymerization of tubulin into microtubules.[3]

  • Consequence: Prevents spindle formation during metaphase

    
     Cell cycle arrest at G2/M phase 
    
    
    
    Aneuploidy or Apoptosis.
Oxidative Stress Cascade

CBZ exposure triggers the generation of Reactive Oxygen Species (ROS), specifically superoxide anions and hydroxyl radicals.

  • Mitochondrial Dysfunction: ROS alters the mitochondrial membrane potential (

    
    ).
    
  • Apoptotic Signaling: Upregulation of p53 and Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to Cytochrome C release and Caspase-3 activation.

MOA_Signaling CBZ This compound Exposure Tubulin Binds Beta-Tubulin CBZ->Tubulin ROS ROS Generation (Superoxide/OH-) CBZ->ROS Spindle Inhibits Spindle Formation Tubulin->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Aneuploidy Aneuploidy / Polyploidy Arrest->Aneuploidy Apoptosis Apoptosis Arrest->Apoptosis Mito Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mito p53 p53 Activation Mito->p53 Bax Bax/Bcl-2 Ratio Increase p53->Bax Caspase Caspase-3 Activation Bax->Caspase Caspase->Apoptosis

Figure 2: Dual mechanism of action. Left branch: Physical disruption of mitosis. Right branch: Chemical induction of oxidative stress leading to programmed cell death.

Organ-Specific Toxicity & Risk Assessment

Reproductive Toxicity (Primary Target)

The testes are the most sensitive organ due to the high rate of cell division.

  • Target: Sertoli cells (structural support) and dividing germ cells.[3]

  • Pathology: Vacuolization of Sertoli cells, sloughing of spermatids, and occlusion of efferent ducts.

  • Endocrine Disruption: CBZ acts as an androgen receptor antagonist, altering LH/FSH levels.

Regulatory Toxicology Values (NOAEL/LOAEL)

Data derived from standardized mammalian studies (Rat/Rabbit/Mouse).

EndpointSpeciesDoseEffectSource
NOAEL (Chronic) Rat2 mg/kg bw/dayMaternal/Developmental toxicity threshold.EFSA/EPA
LOAEL (Repro) Male Rat50 mg/kg bw/dayDecreased sperm count/motility; testicular atrophy.Muthu et al.
LOAEL (Dev) Mouse300 mg/kg bw/daySkeletal malformations, increased resorption.Yu et al.
Genotoxicity Human Lymphocytes0.5 µg/mL (blood)Threshold for aneuploidy induction (in vitro).[4]Elhajouji et al.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Assessment of Spermatogenic Impairment

Objective: Quantify the impact of CBZ on male fertility markers.

  • Animal Model: Wistar Rats (Male, 8-10 weeks old).

  • Treatment: Oral gavage CBZ (0, 25, 50, 100 mg/kg) for 28 days (1 spermatogenic cycle).

  • Sample Collection: Euthanize; remove cauda epididymis immediately.

  • Sperm Count Workflow:

    • Mince epididymis in 5mL pre-warmed PBS (37°C).

    • Incubate for 5 min to allow sperm swim-out.

    • Validation Step: Assess motility immediately under phase-contrast microscopy (400x). Reject sample if control motility <70%.

    • Dilute 1:20 with sodium bicarbonate-formalin solution (immobilization).

    • Count using a Neubauer hemocytometer.

  • Histopathology: Fix testes in Bouin’s fluid (NOT formalin, to preserve tubule structure). Stain with H&E. Look for: sloughing of germ cells and vacuolization.

Protocol B: In Vitro Micronucleus Assay (Genotoxicity)

Objective: Distinguish between clastogenic (DNA break) and aneugenic (chromosome loss) effects.

  • Cell Line: CHO-K1 or Human Lymphocytes.

  • Treatment: Incubate cells with CBZ (0.5 - 10 µg/mL) for 24h.

    • Positive Control (Aneugen): Colchicine (0.1 µg/mL).

    • Positive Control (Clastogen): Mitomycin C.[5][6][7]

  • Cytochalasin B Block: Add Cytochalasin B (6 µg/mL) at 20h to block cytokinesis, creating binucleated cells (BNCs).

  • Harvest & Stain: Hypotonic shock (0.075M KCl), fix in methanol:acetic acid (3:1), stain with Giemsa or Acridine Orange.

  • Analysis: Score 1000 BNCs per replicate.

    • Causality Check:

      • Small micronuclei + Kinetochore positive (FISH signal) = Aneugenic (CBZ typical).

      • Large micronuclei + Kinetochore negative = Clastogenic .

Protocol C: Oxidative Stress Quantification (Liver)

Objective: Correlate hepatotoxicity with ROS generation.

  • Tissue Prep: Homogenize liver tissue in cold Tris-HCl buffer (pH 7.4). Centrifuge at 10,000g for 15 min at 4°C. Use supernatant.

  • Lipid Peroxidation (MDA Assay):

    • Mix supernatant with Thiobarbituric Acid (TBA) and TCA.

    • Boil at 95°C for 30 min.

    • Measure absorbance at 532 nm.

    • Calculation: Use extinction coefficient

      
      .
      
  • Antioxidant Enzyme Activity (CAT/SOD):

    • Catalase (CAT): Monitor decrease in absorbance at 240 nm (

      
       decomposition).
      
    • Validation: Activity must be normalized to total protein content (Bradford assay).

References

  • Muthu, K., et al. (2023). Toxicological Effects of this compound: A Review. Acta Scientific Medical Sciences. Link

  • Yu, G., et al. (2009). Effects of subchronic exposure to this compound on spermatogenesis and fertility in male rats. Toxicology and Industrial Health. Link

  • Elhajouji, A., et al. (1997). Thresholds for the induction of chromosomal loss by this compound in human lymphocytes. Mutagenesis.[1][3] Link

  • Rama, E.M., et al. (2014). Reproductive and possible hormonal effects of this compound.[3] Regulatory Toxicology and Pharmacology. Link

  • Jiang, J., et al. (2015). This compound has the potential to induce oxidative stress, apoptosis, immunotoxicity and endocrine disruption.[3][9] Toxicology in Vitro.[4] Link

Sources

Primary degradation products and metabolites of Carbendazim.

Author: BenchChem Technical Support Team. Date: February 2026

Primary Degradation Products and Metabolites of Carbendazim: A Technical Guide

Executive Summary

This compound (Methyl benzimidazol-2-ylcarbamate, MBC) acts as both a primary fungicide and a bioactive metabolite of the precursor compounds Benomyl and Thiophanate-methyl . Its persistence in the environment and biological activity are defined by the stability of the benzimidazole ring.

Understanding the degradation of this compound requires a dual-system approach:

  • Environmental Fate: Driven by hydrolysis and photolysis, yielding the persistent and toxic breakdown product 2-Aminobenzimidazole (2-AB) .

  • Biological Metabolism: Driven by Phase I enzymatic hydroxylation, yielding the rapidly excreted metabolite 5-Hydroxythis compound (5-HBC) .

This guide details the mechanistic pathways, quantitative kinetics, and validated analytical protocols for tracking these critical transformation products.

Part 1: Degradation Pathways & Mechanisms

Environmental Degradation (Hydrolysis & Photolysis)

In soil and aqueous matrices, this compound degradation is rate-limited by the cleavage of the carbamate side chain.

  • Primary Mechanism (Hydrolysis): Under neutral to alkaline conditions, the methyl carbamate group is hydrolyzed, releasing methanol and carbon dioxide to form 2-Aminobenzimidazole (2-AB) .

  • Secondary Mechanism (Photolysis): While this compound is relatively stable in the dark, UV irradiation (natural sunlight) accelerates ring cleavage, producing minor products like Benzimidazole isocyanate and Guanidine derivatives.

  • Persistence: 2-AB is significantly more stable than the parent compound in soil matrices, often serving as a long-term marker of contamination.

Mammalian Metabolism (Phase I & II)

In mammalian systems (e.g., rats, livestock), this compound undergoes rapid metabolic detoxification rather than accumulation.

  • Primary Mechanism (Hydroxylation): The benzimidazole ring is hydroxylated at the 5-position by Cytochrome P450 enzymes to form 5-Hydroxythis compound (5-HBC) . This is the major urinary metabolite (accounting for >90% of excreted residues).

  • Secondary Mechanism: A minor fraction undergoes hydrolysis to 2-AB, but this is less favored in vivo compared to hydroxylation.

  • Conjugation: 5-HBC is subsequently conjugated with sulfate or glucuronide (Phase II) to facilitate excretion.

Pathway Visualization

Carbendazim_Pathways cluster_env Environmental Degradation (Soil/Water) cluster_bio Mammalian Metabolism (Liver) Benomyl Benomyl (Precursor) MBC This compound (MBC) (Parent Active) Benomyl->MBC Rapid Hydrolysis Thio Thiophanate-methyl (Precursor) Thio->MBC Cyclization AB2 2-Aminobenzimidazole (2-AB) MBC->AB2 Hydrolysis (-CO2, -MeOH) HBC5 5-Hydroxythis compound (5-HBC) MBC->HBC5 CYP450 Hydroxylation HB2 2-Hydroxybenzimidazole (2-HB) AB2->HB2 Oxidation CO2 Mineralization (CO2 + NH3) HB2->CO2 Ring Cleavage Conj Sulfate/Glucuronide Conjugates HBC5->Conj Phase II Conjugation

Figure 1: Dual degradation pathways of this compound showing environmental hydrolysis to 2-AB and metabolic hydroxylation to 5-HBC.[1]

Part 2: Quantitative Environmental Fate

The persistence of this compound is highly dependent on pH and matrix conditions. The table below consolidates half-life data from regulatory studies.

MatrixConditionHalf-Life (

)
Notes
Water Aerobic1–2 monthsRapid degradation in biologically active water.[1][2]
Water Anaerobic~25 monthsHighly persistent in oxygen-deprived sediments.[2]
Soil Bare / Aerobic6–12 monthsStrongly bound to soil organic matter (

dependent).
Soil Turf3–6 monthsEnhanced microbial degradation in rhizosphere.
Hydrolysis pH 7 (22°C)~25 weeksStable at neutral pH.
Hydrolysis pH 9 (22°C)~22 daysRapid alkaline hydrolysis to 2-AB.
Photolysis Natural Water~12.5 daysSummer sunlight; forms 2-AB and guanidines.

Part 3: Toxicology & Risk Assessment

Researchers must distinguish between the toxicity of the parent and its metabolites.

  • This compound (Parent):

    • Mechanism: Aneugenic agent; binds to fungal tubulin to inhibit microtubule assembly.

    • Risk: Classified as a reproductive and developmental toxicant (Cat.[3] 1B in EU). Induces testicular atrophy and sperm abnormalities.

  • 2-Aminobenzimidazole (2-AB):

    • Acute Toxicity: Higher than parent this compound.

    • Risk: Retains the benzimidazole core responsible for toxicity. Must be monitored in residue analysis as it represents a "toxic equivalent."

  • 5-Hydroxythis compound (5-HBC):

    • Status: Detoxification product.

    • Risk: Generally considered less toxic than the parent and rapidly excreted. However, it serves as the primary biomarker for exposure monitoring in urine.

Part 4: Analytical Protocols (LC-MS/MS)

Reliable quantification requires separating the polar metabolites (2-AB, 5-HBC) from the parent.

Sample Preparation Workflow
  • Liquid Matrices (Juice/Water): "Dilute-and-Shoot" is preferred to minimize analyte loss.

  • Solid Matrices (Crops/Soil): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with acetate buffering is critical to maintain pH stability.

Instrumental Parameters
  • Technique: LC-MS/MS (Triple Quadrupole)[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode

  • Column: C18 Core-Shell (e.g., Poroshell 120 or Synergi Fusion-RP) for retention of polar 2-AB.

Method Validation Table
AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Retention (min)*
This compound 192.1160.1132.18.5
2-AB 134.1107.192.12.1
5-HBC 208.1176.1134.14.2
Imidacloprid-d4 (IS)260.1213.1179.19.0

*Retention times are illustrative and depend on gradient/column length.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample (Crop/Soil) Extract Extraction (QuEChERS Acetate) Sample->Extract Acetonitrile + Salts Cleanup d-SPE Cleanup (PSA/C18) Extract->Cleanup Aliquot LC UHPLC Separation (C18 Column) Cleanup->LC Filter (0.2µm) MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantification (vs Internal Std) MS->Data Ratio Calc

Figure 2: Optimized LC-MS/MS workflow for simultaneous determination of this compound and metabolites.

References

  • Singh, S. et al. (2016). Toxicity, monitoring and biodegradation of the fungicide this compound. Environmental Chemistry Letters.

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1995). This compound: Toxicological and Environmental Evaluations.

  • Mazellier, P. et al. (2002).[4] Photochemical behaviour of this compound in aqueous solution. Water Research.

  • Thermo Fisher Scientific. (2012). Determination of this compound and Benomyl Residues in Orange Juice by LC-MS/MS. Application Note.

Sources

The Rise and Resistance of a Broad-Spectrum Fungicide: A Technical Guide to the Historical Development of Carbendazim

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development of carbendazim, a pivotal benzimidazole fungicide. From its discovery in the 1960s as a potent and systemic antifungal agent, this guide chronicles its synthesis, mechanism of action, and widespread agricultural applications. A significant focus is placed on the scientific underpinnings of its fungicidal activity, centered on the disruption of microtubule assembly in fungal cells. Furthermore, this document delves into the critical challenge that has shaped the trajectory of this compound's use: the emergence and evolution of fungicide resistance. Detailed experimental methodologies for resistance monitoring and an exploration of the genetic basis of resistance are presented. This guide serves as an in-depth resource for understanding the lifecycle of a major agricultural fungicide, offering valuable insights for the development of new and sustainable disease management strategies.

Introduction: The Dawn of Systemic Fungicides and the Benzimidazole Revolution

The mid-20th century marked a paradigm shift in agricultural disease management with the advent of systemic fungicides. Unlike their protectant predecessors, these compounds could be absorbed and translocated within the plant, offering curative and preventative control of a wide range of fungal pathogens. The benzimidazole class of fungicides, developed in the 1960s and 1970s, was at the forefront of this revolution, offering broad-spectrum, highly effective, and low-toxicity solutions for farmers worldwide.[1][2]

This compound, chemically known as methyl benzimidazol-2-ylcarbamate (MBC), emerged as a key player in this class.[3] It was first introduced in the early 1970s and quickly became a cornerstone of disease control in numerous crops due to its efficacy against a wide array of fungal diseases caused by Ascomycetes, Deuteromycetes, and Basidiomycetes.[4][5] this compound is also a metabolite of other benzimidazole fungicides, such as benomyl and thiophanate-methyl, which convert to this compound within the plant.[1][6][4] This guide will trace the historical and technical journey of this compound, from its chemical synthesis to the molecular intricacies of its interaction with fungal pathogens and the subsequent evolutionary arms race of resistance.

Chemical Synthesis of this compound

The commercial production of this compound has been a subject of chemical innovation, with various methods developed to optimize yield and purity.[7] One of the prominent methods involves a cyclization reaction. The general principle of this compound synthesis often involves the reaction of o-phenylenediamine with a cyclizing agent.[7]

A common industrial synthesis route is the lime nitrogen method.[8] This process typically involves the hydrolysis of lime nitrogen (calcium cyanamide) to produce cyanamide. The cyanamide is then esterified with methyl chloroformate to form methyl cyanocarbamate. Finally, this intermediate is reacted with o-phenylenediamine to yield this compound.[7][8]

Another described method involves the simultaneous dropwise addition of concentrated hydrochloric acid and a methyl cyanocarbamate cyclizing agent to a solution of o-phenylenediamine in a two-phase solvent system of toluene and water.[7][9] This approach is reported to improve product appearance and yield.[7][9]

The synthesis can be conceptually represented as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product o-phenylenediamine o-phenylenediamine Reaction Cyclization Reaction (e.g., with acid catalyst) o-phenylenediamine->Reaction Methyl_cyanocarbamate Methyl Cyanocarbamate (Cyclizing Agent) Methyl_cyanocarbamate->Reaction This compound This compound Reaction->this compound

Caption: Generalized synthesis pathway of this compound.

Mechanism of Action: Targeting the Fungal Cytoskeleton

The fungicidal efficacy of this compound lies in its highly specific mode of action, which targets a fundamental component of the fungal cell: the cytoskeleton. This compound disrupts the assembly of microtubules, essential structures involved in various cellular processes, most critically, cell division (mitosis).[5][10][11]

The primary molecular target of this compound is β-tubulin, a protein subunit that polymerizes to form microtubules.[11] this compound binds to a specific site on the β-tubulin protein, preventing its incorporation into growing microtubule chains.[10] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, inhibiting nuclear division and ultimately causing fungal cell death.[10] This targeted interference with mitosis is the cornerstone of this compound's potent antifungal activity.[5][10]

The following diagram illustrates the mechanism of action:

G This compound This compound Binding Binds to β-tubulin This compound->Binding beta_tubulin β-tubulin protein beta_tubulin->Binding Disruption Disruption of microtubule assembly Binding->Disruption Mitosis_inhibition Inhibition of Mitosis (Cell Cycle Arrest) Disruption->Mitosis_inhibition Fungal_death Fungal Cell Death Mitosis_inhibition->Fungal_death

Caption: this compound's mechanism of action targeting β-tubulin.

The Emergence of Resistance: An Evolutionary Challenge

The widespread and prolonged use of this compound, with its highly specific mode of action, inevitably led to the selection and proliferation of resistant fungal populations.[4] This phenomenon poses a significant threat to the continued efficacy of this important fungicide.

Genetic Basis of Resistance

The primary mechanism of resistance to this compound is target-site modification, specifically point mutations in the gene encoding β-tubulin.[12] These mutations alter the amino acid sequence of the β-tubulin protein, reducing its binding affinity for this compound. Consequently, microtubule assembly can proceed even in the presence of the fungicide, rendering the fungal strain resistant.

Several key mutations in the β-tubulin gene have been identified as responsible for this compound resistance in various fungal pathogens. For instance, in Botrytis cinerea, the causal agent of gray mold, mutations at codon 198 of the β-tubulin gene, such as E198A, E198V, and E198K, are well-documented to confer resistance.[13]

Monitoring Fungicide Resistance: An Experimental Protocol

The early detection and monitoring of fungicide resistance are crucial for implementing effective disease management strategies. A common method to assess this compound resistance in a fungal population is through in vitro sensitivity assays.

Protocol: In Vitro Sensitivity Assay for this compound Resistance

  • Isolate Collection: Collect fungal isolates from diseased plant tissues in the field.

  • Fungal Culture: Culture the isolates on a suitable nutrient medium, such as potato dextrose agar (PDA).

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Amend the molten PDA with different concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µg/mL).

    • Pour the amended media into Petri dishes.

  • Inoculation:

    • Take mycelial plugs (e.g., 5 mm diameter) from the edge of actively growing fungal colonies.

    • Place a single mycelial plug in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 20-25°C) in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony on each plate after a specific incubation period (e.g., 3-7 days).

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determination of EC50:

    • The effective concentration that inhibits 50% of mycelial growth (EC50) is determined by probit analysis of the dose-response data.

    • Isolates with high EC50 values are considered resistant.

Table 1: Example Data for this compound Sensitivity Assay

Isolate IDThis compound Conc. (µg/mL)Mycelial Growth (mm)% InhibitionEC50 (µg/mL)Phenotype
WT-0104500.5Sensitive
0.13033.3
11077.8
100100
R-010420>100Resistant
1404.8
103516.7
1002052.4
Strategies to Mitigate Resistance

The development of resistance has necessitated the implementation of anti-resistance strategies to preserve the utility of this compound and other benzimidazole fungicides. These strategies include:

  • Alternation and Mixtures: Using this compound in alternation or in mixtures with fungicides that have different modes of action can delay the development of resistance.[14][15][16]

  • Limiting the Number of Applications: Reducing the selection pressure by limiting the number of this compound applications per season.

  • Integrated Pest Management (IPM): Incorporating non-chemical control methods, such as crop rotation, sanitation, and the use of resistant plant varieties, to reduce reliance on fungicides.

Regulatory Status and Future Perspectives

The regulatory landscape for this compound has evolved over time, with different countries establishing maximum residue levels (MRLs) for its use on various crops.[17][18] In some regions, the use of this compound has been restricted or banned on certain crops due to the availability of alternative fungicides and, in some cases, health concerns.[3][17] For instance, the United States has banned the use of this compound on oranges.[17]

Despite the challenges of resistance and regulatory scrutiny, this compound remains an important tool in the global effort to control fungal plant diseases.[11] Its historical development provides valuable lessons for the fungicide discovery and development pipeline. The story of this compound underscores the importance of understanding the mechanism of action, anticipating and managing resistance, and adopting integrated strategies for sustainable crop protection.

The future of benzimidazole fungicides and their successors will depend on the continued innovation in discovering new modes of action, developing effective resistance management strategies, and ensuring their safe and responsible use in agriculture.

References

  • Inchem.org. (n.d.). This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental).
  • PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry.
  • POMAIS Agriculture. (2025, December 26). What is this compound?
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • APS Journals. (2020, April 29). Evolution of the Resistance of Botrytis cinerea to this compound and the Current Efficacy of this compound Against Gray Mold After Long-Term Discontinuation.
  • PMC. (n.d.). Research Progress on Benzimidazole Fungicides: A Review.
  • YouTube. (2024, June 8). This compound Fungicide: Broad-Spectrum Fungal Disease Control | Uses, Mode of Action & Dosage.
  • Advances in BioScience. (2012, October 1). Effect of Passage on the Development of this compound Resistance.
  • (n.d.). Efficacy of this compound and other Fungicides on the Development of Resistance during Passage in Alternaria Alternata Causing Root Rot to Fenugreek.
  • MDPI. (n.d.). Population, Physiological, and Genetic Insights into this compound Resistance in Populations of the Phytopathogenic Fungus Microdochium nivale.
  • Google Patents. (n.d.). CN106565609A - Preparation method of this compound.
  • Patsnap. (n.d.). Method for synthesizing this compound via acid photocatalysis. Eureka.
  • Google Patents. (n.d.). CN105601572A - this compound preparation technology.
  • (n.d.). This compound Found in OJ Reflects Regulatory Issues, Not Health Scare.
  • Google Patents. (n.d.). CN105601572B - A kind of preparation process of this compound.
  • PubMed. (2026, January 16). A Mini-review on the Significance of Benzimidazole in Antifungal Drug Design: Past Insights and Current Applications.
  • IJCRT.org. (2022, April 4). EFFECT OF this compound AND OTHER FUNGICIDES ON THE DEVELOPMENT OF RESISTANCE DURING PASSAGE IN ALTERNARIA ALTERNATA (FR.) KEISSL.
  • Wikipedia. (n.d.). This compound.
  • ResearchGate. (2024, January 16). Research Progress on Benzimidazole Fungicides: A Review.
  • ResearchGate. (2025, October 12). (PDF) Research Progress on Benzimidazole Fungicides: A Review.
  • PubMed. (2024, March 8). Research Progress on Benzimidazole Fungicides: A Review.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). This compound review findings report.
  • University of Hertfordshire. (n.d.). This compound (Ref: BAS 346F). AERU.
  • Food and Agriculture Organization of the United Nations. (n.d.). This compound.
  • MCB Books. (n.d.). Steps to Produce What Is Carbendazım | Fungıcıde Formulatıons.
  • (n.d.). 231 this compound (072) [See also BENOMYL (069) and THIOPHANATE-METHYL (077)] EXPLANATION this compound was first evaluated in 1973.
  • (2016, June 1). This compound.pdf.

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Investigating Carbendazim as a potential anticancer agent.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbendazim (CBZ), a benzimidazole carbamate widely used as a systemic fungicide, has emerged as a candidate for drug repurposing in oncology. Despite its agricultural origins, CBZ exhibits potent antiproliferative activity against human cancer cell lines, particularly those resistant to standard microtubule-targeting agents (MTAs) like taxanes and vinca alkaloids.

This guide provides a rigorous technical analysis of CBZ’s antineoplastic potential. It details the unique mechanism of action—specifically the suppression of microtubule dynamic instability rather than gross depolymerization—and outlines the preclinical evidence supporting its efficacy. Crucially, this document addresses the significant toxicological barriers (hepatotoxicity and reproductive toxicity) that currently limit systemic application, proposing advanced formulation strategies (nanocarriers) as the necessary path forward for clinical viability.

Mechanistic Foundation: Beyond Simple Depolymerization[1]

Primary Mechanism: Suppression of Microtubule Dynamic Instability

Unlike vinca alkaloids (which depolymerize microtubules) or taxanes (which stabilize them), this compound operates via a subtler mechanism. It binds to the


-tubulin subunit at a site distinct from the colchicine, vinblastine, or paclitaxel binding domains.
  • Dynamic Instability Suppression: At low micromolar concentrations (~10 µM), CBZ does not significantly reduce microtubule polymer mass.[1] Instead, it suppresses the dynamicity—the stochastic switching between growing and shortening phases—by approximately 50%.[1]

  • Mitotic Arrest: This stabilization of spindle dynamics prevents the proper tension required for kinetochore attachment.[2] The Spindle Assembly Checkpoint (SAC) remains unsatisfied, locking the cell in the G2/M phase and eventually triggering apoptosis.

Secondary Mechanism: STAT3 Modulation (Class Effect)

While the primary target is tubulin, benzimidazoles as a class have been implicated in the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive STAT3 activation drives tumor survival and metastasis. CBZ may exert secondary effects by disrupting upstream signaling or preventing STAT3 dimerization, although this pathway is less characterized for CBZ specifically compared to its analog, Mebendazole.

Mechanistic Pathway Visualization

The following diagram illustrates the cascade from CBZ binding to Apoptosis.

CBZ_Mechanism cluster_0 Benzimidazole Class Effect CBZ This compound (CBZ) Tubulin Beta-Tubulin Binding (Novel Site) CBZ->Tubulin  Binds (Kd ~42 µM) Dynamics Suppression of Microtubule Dynamic Instability Tubulin->Dynamics  Stabilizes Tension Loss of Kinetochore Tension Dynamics->Tension  Disrupts Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Tension->SAC  Triggers Arrest G2/M Phase Arrest SAC->Arrest  Sustains Apoptosis Apoptosis / Cell Death Arrest->Apoptosis  Prolonged Arrest STAT3 STAT3 Signaling STAT3->Apoptosis  Inhibition (Putative)

Figure 1: Mechanistic cascade of this compound-induced cytotoxicity via microtubule stabilization.

Preclinical Evidence Profile

In Vitro Cytotoxicity (IC50)

CBZ demonstrates efficacy in the low micromolar range across various solid tumor lines. It is notably effective in p53-deficient cell lines, suggesting a mechanism independent of p53-mediated apoptosis.

Cell LineTissue OriginIC50 (Proliferation)IC50 (Mitotic Arrest)Key Observation
MCF-7 Breast10 µM8 µMG2/M arrest coincides with growth inhibition.[1]
HeLa Cervix~12 µMN/AToxicity increased 3.3-fold with aptamer delivery.
A549 Lung~15 µMN/AEffective in multidrug-resistant phenotypes.
HepG2 Liver~10-50 µMN/AHigh sensitivity noted in hepatocellular models.
In Vivo Efficacy

In xenograft models (e.g., nude mice implanted with MCF-7 cells), systemic administration of CBZ has shown significant tumor volume reduction. However, achieving therapeutic levels often requires doses that approach the threshold for hepatotoxicity, necessitating the advanced delivery systems discussed in Section 6.

Experimental Protocols for Validation

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating CBZ activity.

Protocol A: Determination of IC50 (MTT Assay)

Purpose: Quantify the antiproliferative potency of CBZ.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Prepare CBZ stock (100 mM in DMSO). Dilute serially in culture medium to final concentrations of 0, 1, 5, 10, 20, 50, and 100 µM. Ensure final DMSO concentration is <0.1%.

  • Incubation: Incubate cells for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 minutes.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % viability relative to vehicle control. Plot dose-response curve to derive IC50.

Protocol B: In Vivo Xenograft Efficacy Workflow

Purpose: Assess tumor growth inhibition in a physiological context.

Xenograft_Workflow Start Cell Preparation (MCF-7, 5x10^6 cells) Implant Subcutaneous Injection (Nude Mice Flank) Start->Implant Growth Tumor Growth (Reach ~100 mm^3) Implant->Growth Random Randomization (Control vs. CBZ) Growth->Random Treat Treatment Phase (IP/Oral, 28 Days) Random->Treat Measure Data Collection (Vol = 0.5 * L * W^2) Treat->Measure  Every 3 Days End Harvest & Histology (Ki67 / TUNEL) Treat->End  Day 28 Measure->Treat

Figure 2: Standardized workflow for assessing this compound efficacy in murine xenograft models.

Challenges & Toxicity: The Repurposing Barrier

While the anticancer potential is clear, CBZ is a registered pesticide with a well-documented toxicity profile. This is the primary barrier to clinical translation.

  • Hepatotoxicity: Chronic exposure leads to oxidative stress in the liver, elevated liver enzymes, and potential necrosis.

  • Reproductive Toxicity: CBZ is classified as a reproductive toxicant, causing testicular damage and disrupting spermatogenesis in mammalian models.

  • Carcinogenicity: Paradoxically, while it treats cancer, CBZ is classified by the EPA as a Group C (Possible Human) Carcinogen due to liver tumor formation in mice at high chronic doses.

Strategic Implication: Systemic administration of free CBZ is likely non-viable for human therapy. Research must focus on Targeted Delivery Systems (e.g., Aptamer-conjugated silica nanoparticles) that encapsulate the drug, releasing it only within the tumor microenvironment to minimize off-target effects.

References

  • This compound Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics. Source:[1][2] Journal of Pharmacology and Experimental Therapeutics (NIH). URL:[Link]

  • Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. Source: Cancers (MDPI). URL:[Link]

  • Enhanced antitumor activity of this compound on HeLa cervical cancer cells by aptamer mediated controlled release. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

  • This compound toxicity in different cell lines and mammalian tissues. Source: Journal of Applied Toxicology (PubMed). URL:[Link]

  • Microtubule destabilising agents: far more than just antimitotic anticancer drugs. Source: British Journal of Cancer (Nature). URL:[Link]

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An In-depth Technical Guide on the Bioaccumulation Potential of Carbendazim in the Food Chain

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: Carbendazim in the Environment

This compound is a systemic fungicide with broad-spectrum activity against a range of fungal pathogens affecting cereals, fruits, and vegetables.[1] Its mode of action involves the disruption of microtubule assembly in fungal cells, which is essential for cell division.[2][3] Due to its widespread use, this compound residues are frequently detected in soil, water, and plant-based foods.[4][5] While persistent in soil and some aquatic systems, its potential to accumulate in living organisms and move up the food chain is a key consideration for environmental risk assessment.[6][7] This guide delves into the scientific principles and empirical data that define the bioaccumulation potential of this compound.

Physicochemical Properties and Their Influence on Bioaccumulation

The bioaccumulation potential of a chemical is significantly influenced by its physicochemical properties, particularly its solubility in water and lipids (fats).

PropertyValueInterpretationSource
Molecular Formula C₉H₉N₃O₂--
Molar Mass 191.19 g/mol --
Water Solubility 8 mg/L at 20°C and pH 7Low[6]
Octanol-Water Partition Coefficient (log Kow) 1.5Low lipophilicity[8]
Vapor Pressure 1 x 10⁻⁷ hPa at 20°CLow volatility[6]
Soil Adsorption Coefficient (Koc) 200-500 L/kgModerate to strong adsorption to soil[7]

This compound's low water solubility and moderate to strong adsorption to soil organic matter contribute to its persistence in these compartments.[7] However, its relatively low octanol-water partition coefficient (log Kow of 1.5) suggests a low affinity for lipids, which is a primary indicator of a low potential for bioaccumulation in organisms.[8] Chemicals with high log Kow values (typically > 3) are more likely to be stored in the fatty tissues of organisms and subsequently bioaccumulate.

Toxicokinetics: Uptake, Metabolism, and Elimination

While physicochemical properties provide an initial assessment, the true bioaccumulation potential is determined by the interplay of uptake, metabolism (biotransformation), and elimination within an organism.

Uptake

This compound can be taken up by aquatic organisms directly from the water (bioconcentration) and through the ingestion of contaminated food (biomagnification). In terrestrial ecosystems, organisms like earthworms can be exposed through direct contact with contaminated soil and ingestion of organic matter.[9]

Metabolism and Biotransformation

A key factor limiting the bioaccumulation of this compound is its efficient metabolism by most organisms.[10] The primary metabolic pathway involves hydrolysis of the carbamate group, leading to the formation of 2-aminobenzimidazole (2-AB), which is then further metabolized.

Carbendazim_Metabolism This compound This compound 2-AB 2-Aminobenzimidazole (2-AB) This compound->2-AB Hydrolysis Further_Metabolites Further Metabolites 2-AB->Further_Metabolites Hydroxylation, etc. Excretion Excretion (Urine and Feces) Further_Metabolites->Excretion Trophic_Transfer cluster_water Aquatic Environment Algae Algae Invertebrates Zooplankton/Invertebrates Algae->Invertebrates Consumption Metabolism_Algae Low Concentration Algae->Metabolism_Algae Metabolism & Elimination Small_Fish Small Fish Invertebrates->Small_Fish Consumption Metabolism_Inv Low Concentration Invertebrates->Metabolism_Inv Metabolism & Elimination Large_Fish Large Fish Small_Fish->Large_Fish Consumption Metabolism_SF Low Concentration Small_Fish->Metabolism_SF Metabolism & Elimination Metabolism_LF Low Concentration Large_Fish->Metabolism_LF Metabolism & Elimination Water This compound in Water Water->Algae Uptake

Caption: Trophic transfer of this compound.

Ecotoxicological Implications

Despite its low bioaccumulation potential, this compound is not without ecotoxicological concerns. It is classified as highly toxic to some aquatic organisms, particularly certain species of fish and invertebrates, and earthworms. [6][11]The toxicity is primarily acute, resulting from direct exposure rather than the gradual buildup of residues.

Sublethal effects, such as impacts on reproduction and development, have also been observed in various organisms. [1][12]In fish, exposure to sublethal concentrations of this compound can lead to behavioral changes, oxidative stress, and endocrine disruption. [1][2][3]These effects are a direct consequence of this compound's mechanism of action and its interaction with biological systems, rather than a result of high body burdens from bioaccumulation.

Analytical Methodologies for this compound Detection

Accurate assessment of this compound's environmental fate and bioaccumulation requires sensitive and reliable analytical methods. Several techniques are employed for the detection and quantification of this compound in various matrices.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV or DAD Separation based on polarity, detection by UV absorbance.Cost-effective, robust.Lower sensitivity, potential for matrix interference.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC, highly specific detection by mass-to-charge ratio.High sensitivity and selectivity, can confirm identity.Higher cost, requires specialized expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass spectrometry.Not ideal for this compound due to its low volatility and thermal instability. Requires derivatization.Complex sample preparation.
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay based on antibody-antigen recognition.High throughput, cost-effective for screening.Potential for cross-reactivity, less specific than chromatographic methods.

For the analysis of this compound in biological tissues, LC-MS/MS is generally the preferred method due to its high sensitivity and selectivity, which are crucial for detecting low concentrations and minimizing matrix effects. [13][14]

Experimental Protocol: Determination of Bioconcentration Factor (BCF) Following OECD Guideline 305

This protocol outlines the key steps for determining the BCF of this compound in fish, based on the OECD 305 guideline. [15] 1. Test Organism Selection:

  • A suitable fish species with a known life history and low fat content is chosen, such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas). [15][16] 2. Acclimation:

  • Fish are acclimated to the test conditions (temperature, water quality) for at least two weeks prior to the experiment.

3. Experimental Setup:

  • A flow-through system is recommended to maintain a constant concentration of this compound in the water. [16] - Two phases are conducted: an uptake phase and a depuration phase.

4. Uptake Phase:

  • Fish are exposed to a sublethal concentration of this compound in the water.

  • Water samples are taken regularly to monitor the this compound concentration.

  • Fish are sampled at predetermined time points (e.g., 1, 3, 7, 14, and 28 days).

  • At each sampling point, a subset of fish is euthanized, and tissue samples (e.g., whole body, muscle, liver) are collected for residue analysis.

5. Depuration Phase:

  • After the uptake phase, the remaining fish are transferred to clean, this compound-free water.

  • Fish are sampled at various time points during this phase to determine the rate of elimination.

6. Sample Analysis:

  • This compound concentrations in water and fish tissue are quantified using a validated analytical method, preferably LC-MS/MS.

7. Data Analysis:

  • The BCF is calculated as the ratio of the this compound concentration in the fish tissue to the concentration in the water at steady state.

  • The uptake and depuration rate constants are also determined from the kinetic data.

OECD_305_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Analysis cluster_data Data Interpretation Organism_Selection Select Test Organism (e.g., Zebrafish) Acclimation Acclimate Fish to Test Conditions Organism_Selection->Acclimation Uptake_Phase Uptake Phase: Expose fish to this compound Acclimation->Uptake_Phase Depuration_Phase Depuration Phase: Transfer fish to clean water Uptake_Phase->Depuration_Phase Water_Sampling Collect Water Samples Uptake_Phase->Water_Sampling Fish_Sampling Collect Fish Tissue Samples Uptake_Phase->Fish_Sampling Depuration_Phase->Fish_Sampling Analysis Analyze Samples (LC-MS/MS) Water_Sampling->Analysis Fish_Sampling->Analysis BCF_Calculation Calculate BCF and Kinetic Parameters Analysis->BCF_Calculation

Caption: Workflow for an OECD 305 bioconcentration study.

Conclusion

The scientific evidence overwhelmingly indicates that this compound has a low potential for bioaccumulation in the food chain. Its physicochemical properties, particularly its low lipophilicity, and its rapid metabolism and elimination by a wide range of organisms prevent it from concentrating to high levels in tissues and biomagnifying through trophic levels. While this compound poses a risk to certain non-target organisms due to its inherent toxicity, this risk is primarily associated with direct exposure rather than bioaccumulation. A thorough understanding of its toxicokinetics is essential for accurate environmental risk assessments and the development of effective management strategies. Future research should continue to investigate the sublethal effects of environmentally relevant concentrations of this compound and its metabolites on sensitive species and ecosystems.

References

  • Borgå, K., Kidd, K. A., Muir, D. C. G., Berglund, O., Conder, J. M., Gobas, F. A. P. C., Kucklick, J., Malm, O., & Powell, D. E. (2012). Trophic magnification factors: considerations of ecology, ecosystems, and study design. Integrated Environmental Assessment and Management, 8(1), 64–84. [Link]

  • Zhang, M., et al. (2023). This compound: Ecological risks, toxicities, degradation pathways and potential risks to human health. Chemosphere, 313, 137723. [Link]

  • Conder, J. M., et al. (2012). Use of trophic magnification factors and related measures to characterize bioaccumulation potential of chemicals. Integrated Environmental Assessment and Management, 8(1), 85-97. [Link]

  • AERU. (n.d.). This compound (Ref: BAS 346F). University of Hertfordshire. [Link]

  • Zhou, Y., et al. (2018). Residue transfer and risk assessment of this compound in tea. Journal of the Science of Food and Agriculture, 98(11), 4145-4151. [Link]

  • Valdes, J., et al. (2018). Biomagnification of Tantalum through Diverse Aquatic Food Webs. Environmental Science & Technology Letters, 5(8), 503-508. [Link]

  • INCHEM. (1995). This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental). [Link]

  • Sun, L., et al. (2015). This compound has the potential to induce oxidative stress, apoptosis, immunotoxicity and endocrine disruption during zebrafish larvae development. Toxicology and Applied Pharmacology, 285(2), 127-135. [Link]

  • RIVM. (2008). Environmental risk limits for this compound. RIVM briefrapport 601716014. [Link]

  • FDA. (2021). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

  • Van den Brink, P. J., et al. (2000). Toxicity of Derosal (active ingredient this compound) to aquatic invertebrates. Aquatic Toxicology, 48(2-3), 251-264. [Link]

  • OEC. (2022). Verification of health-based guidance values for this compound. Regulatory Toxicology and Pharmacology, 131, 105156. [Link]

  • Wang, Y., et al. (2020). Transfer assessment of this compound residues from rapeseed to oil production determined by HPLC–MS/MS. Journal of the American Oil Chemists' Society, 97(7), 747-754. [Link]

  • Dubey, A., & Kumar, M. (2022). Ecotoxicological effects of this compound on the freshwater food fish Channa striata: An approach to safeguard fish and its consumers' health. Journal of Ecotoxicology and Environmental Monitoring, 32(3), 234-245. [Link]

  • Maliszewska-Kordybach, B., & Smreczak, B. (2003). This compound Residues in the Soil and Their Bioavailability to Plants in Four Successive Harvests. Polish Journal of Environmental Studies, 12(4), 445-451. [Link]

  • Wang, F., et al. (2019). Adsorption and Desorption of this compound and Thiamethoxam in Five Different Agricultural Soils. International Journal of Environmental Research and Public Health, 16(17), 3046. [Link]

  • European Commission. (2007). Proposed EQS for Water Framework Directive Annex VIII substances: this compound. [Link]

  • Gobas, F. A. P. C., et al. (2018). Guidance for Measuring and Evaluating Biomagnification Factors (BMF) and Trophic Magnification Factors (TMF) of Difficult Substances: Application to Decabromodiphenylethane (DBDPE). Integrated Environmental Assessment and Management, 14(6), 737-753. [Link]

  • Iturburu, F. G., et al. (2018). Sublethal effects of this compound in Jenynsia multidentata detected by a battery of molecular, biochemical and genetic biomarkers. Chemosphere, 212, 916-925. [Link]

  • Wang, Y., et al. (2022). This compound residue in plant-based foods in China: Consecutive surveys from 2011 to 2020. Environment International, 163, 107221. [Link]

  • Kim, J., et al. (2021). Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS. PLoS One, 16(10), e0258278. [Link]

  • Santos, T. G., et al. (2022). Behavioral Effects of the Mixture and the Single Compounds this compound, Fipronil, and Sulfentrazone on Zebrafish (Danio rerio) Larvae. Toxics, 10(6), 289. [Link]

  • Jia, M., et al. (2022). Biotransformation Changes Bioaccumulation and Toxicity of Diclofenac in Aquatic Organisms. Environmental Science & Technology, 56(15), 10747-10757. [Link]

  • Handy, R. D., et al. (2012). Practical considerations for conducting ecotoxicity test methods with manufactured nanomaterials: what have we learnt so far?. Ecotoxicology, 21(1), 1-17. [Link]

  • ibacon. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]

  • Sadowski, Z., & Stępniewska, Z. (2012). Sorptive Behavior and Kinetics of this compound in Mineral Soils. Polish Journal of Environmental Studies, 21(2), 451-457. [Link]

  • Li, Y., et al. (2023). Low Dose of this compound and Tebuconazole: Accumulation in Tissues and Effects on Hepatic Oxidative Stress in Mice. Toxics, 11(4), 326. [Link]

  • Cioran, D. A., & Copolovici, L. (2013). VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR this compound RESIDUES QUANTIFICATION IN TOMATOES. Journal of Horticulture, Forestry and Biotechnology, 17(2), 114-117. [Link]

  • Situ Biosciences. (n.d.). OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]

  • Poungsombat, N., et al. (2013). A sensitive method for determination of this compound residue in vegetable samples using hplc-uv and its application in health risk assessment. International Food Research Journal, 20(4), 1835-1841. [Link]

  • EPA. (1989). Method 631: The Determination of Benomyl and this compound in Municipal and Industrial Wastewater. [Link]

  • Chen, Z., et al. (2022). This compound shapes microbiome and enhances resistome in the earthworm gut. Environmental Pollution, 292, 118389. [Link]

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Methodological & Application

Carbendazim residue extraction from fruit and vegetable samples.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Extraction and Quantification of Carbendazim Residues in Fruit and Vegetable Matrices via QuEChERS and LC-MS/MS

Abstract

This application note details a robust, field-validated protocol for the extraction and quantification of this compound (methyl benzimidazol-2-ylcarbamate) residues in high-water content agricultural commodities. Utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) EN 15662 citrate-buffered method coupled with LC-MS/MS, this workflow addresses specific challenges associated with benzimidazole fungicides, including pH-dependent solubility and adsorption to graphitized carbon black (GCB) during cleanup. The method achieves limits of quantitation (LOQ) <1.0 µg/kg, satisfying stringent global Maximum Residue Limits (MRLs).

Introduction & Analyte Chemistry

This compound is a systemic benzimidazole fungicide widely used to control fungal diseases such as mold, spot, and mildew in crops like citrus, apples, and leafy greens. While effective, it poses potential health risks, leading regulatory bodies (EU, FDA, Codex Alimentarius) to set strict MRLs, often ranging from 0.1 to 5.0 mg/kg depending on the commodity.

Chemical Constraints & Experimental Design:

  • Basicity (pKa ~4.2): this compound is a weak base. At neutral pH, it exists primarily in its neutral form. However, for Electrospray Ionization (ESI+), we require the protonated form

    
    . This dictates the use of acidified mobile phases (Formic Acid).
    
  • Planar Structure: The benzimidazole ring is planar. This is a critical factor during the Dispersive Solid Phase Extraction (dSPE) cleanup. Planar molecules have a high affinity for Graphitized Carbon Black (GCB), which is often used to remove chlorophyll. Improper use of GCB will result in <50% recovery of this compound.

Methodology Selection: The "Why" Behind the Protocol

We utilize the QuEChERS EN 15662 (Citrate Buffered) method over the unbuffered original method or AOAC 2007.01 for the following reasons:

  • pH Stability: The citrate buffer system maintains the extract pH between 5.0 and 5.5. This protects base-sensitive pesticides (often analyzed concurrently) without degrading this compound, which is stable in this range.

  • Matrix Compatibility: Fruit and vegetable matrices are often acidic (e.g., citrus, tomato). The buffering capacity ensures consistent recovery regardless of the commodity's native pH.

  • Sensitivity: When coupled with LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, this method eliminates the need for time-consuming solvent exchange or concentration steps required by traditional Solid Phase Extraction (SPE).

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample homogenization to data acquisition, highlighting decision points for dSPE cleanup.

Carbendazim_Workflow Sample Homogenized Sample (10g) Extraction Extraction Phase 10 mL Acetonitrile + Citrate Salts (EN 15662) Sample->Extraction Partition Shake (1 min) & Centrifuge (3000-4000 rpm, 5 min) Extraction->Partition Aliquot Transfer Supernatant (6-8 mL) Partition->Aliquot MatrixType Matrix Type? Aliquot->MatrixType Cleanup_Gen General Fruit/Veg (dSPE: PSA + MgSO4) MatrixType->Cleanup_Gen Low Pigment/Fat Cleanup_Fat High Fat (Avocado) (dSPE: PSA + C18 + MgSO4) MatrixType->Cleanup_Fat >5% Fat Cleanup_Pig High Pigment (Spinach) (dSPE: PSA + Low-Load GCB) MatrixType->Cleanup_Pig High Chlorophyll Analysis LC-MS/MS Analysis (ESI+) Cleanup_Gen->Analysis Cleanup_Fat->Analysis Cleanup_Pig->Analysis Caution: GCB Loss

Caption: Figure 1. Decision-tree workflow for this compound extraction highlighting matrix-dependent dSPE selection.

Detailed Protocol 1: Sample Preparation (QuEChERS)

Reagents:

  • LC-MS Grade Acetonitrile (ACN).

  • QuEChERS Extraction Salts (EN 15662): 4g MgSO4, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate.

  • Internal Standard (ISTD): this compound-d3 or d4 (10 µg/mL in ACN).

Step-by-Step Procedure:

  • Homogenization: Cryogenically mill the fruit/vegetable sample (with dry ice if necessary) to a fine paste. Uniformity is critical for reproducibility.

  • Weighing: Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL FEP or polypropylene centrifuge tube.

  • ISTD Addition: Add 100 µL of the ISTD working solution (this compound-d3) to the sample. Vortex for 30 seconds to equilibrate.

    • Scientific Rationale: Adding ISTD before extraction corrects for volume variations, recovery losses, and matrix effects during ionization.

  • Extraction: Add 10.0 mL of Acetonitrile. Shake vigorously by hand for 1 minute.

    • Note: Ensure the solvent interacts fully with the matrix before adding salts to prevent "clumping" of sugars/salts (exothermic hydration).

  • Salting Out: Add the EN 15662 Salt Kit. Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm (approx. 3000 rcf) for 5 minutes.

  • Cleanup (dSPE) - CRITICAL STEP:

    • Transfer 1 mL of the supernatant (top organic layer) to a 2 mL dSPE tube.

    • Selection Guide:

      • General (Apples, Cucumber, Grapes): 150 mg MgSO4 + 25 mg PSA.

      • Fatty (Avocado): 150 mg MgSO4 + 25 mg PSA + 25 mg C18.

      • Pigmented (Spinach, Herbs):Avoid GCB if possible. If necessary, use <2.5 mg GCB per mL or specialized "Carbon S" sorbents. Standard GCB can reduce this compound recovery by 20-50%.

  • Final Spin: Vortex dSPE tube for 30 seconds and centrifuge at >5000 rpm for 2 minutes.

  • Filtration: Transfer 0.5 mL of the cleaned extract to an autosampler vial. If necessary, filter through a 0.2 µm PTFE filter (do not use Nylon, as it binds benzimidazoles).

Detailed Protocol 2: Instrumental Analysis (LC-MS/MS)

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, Waters Xevo).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm or 2.6 µm.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Rationale: Methanol provides better solubility and peak shape for this compound than ACN. Formic acid ensures protonation (

      
      ).
      
  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Parameters (ESI+):

  • Ionization: Electrospray Positive (ESI+).

  • Capillary Voltage: 3500 - 4000 V.

  • Gas Temperature: 350°C.

Table 1: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)Dwell Time (ms)
This compound 192.1 160.1 Quantifier15 - 2050
192.1132.1Qualifier30 - 3550
This compound-d3 195.1 163.1 ISTD15 - 2050

Note: Exact Collision Energy (CE) varies by instrument vendor. Optimize via direct infusion.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy, every batch must include the following controls:

  • Linearity: Calibration curve (0.5 – 100 ng/mL) in Matrix-Matched solvent.

    • Why? Pure solvent standards often show higher responses than matrix samples due to signal suppression. Matrix-matching corrects this.

  • Recovery Check: Spike a blank matrix at 10 µg/kg (LOQ level) and 100 µg/kg.

    • Acceptable Range: 70% - 120% (SANTE/11312/2021 guidelines).

    • RSD: <20%.

  • Identification Criteria:

    • Retention time deviation < ±0.1 min from standard.

    • Ion Ratio (Quant/Qual) within ±30% of standard.

Troubleshooting & Optimization

Troubleshooting Problem Low Recovery (<70%) Check1 Did you use GCB? Problem->Check1 Action1 Remove GCB or Use Toluene-modified QuEChERS Check1->Action1 Yes Check2 Check pH Check1->Check2 No Action2 Ensure Citrate Buffer (pH 5-5.5) Check2->Action2 pH > 7 or < 3

Caption: Figure 2. Logic flow for diagnosing low recovery issues.

Common Pitfall: The "Planar Effect" If analyzing spinach or tea leaves, you must remove pigments. However, standard GCB removes this compound.

  • Solution: Use Dual-Layer dSPE cartridges (GCB/PSA) where the extract passes through GCB quickly, or use Carbon S (Agilent) / Cleanert (Agela) sorbents specifically engineered to reduce planar pesticide retention. Alternatively, use a reduced volume of GCB (2.5 mg per mL extract).

References

  • European Committee for Standardization (CEN). (2008).[1] Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.[1] EN 15662:2008.[1]

  • AOAC International. (2007). Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[1] AOAC Official Method 2007.[1]01.

  • European Union Reference Laboratories (EURL). (2023). EURL-SRM - Single Residue Methods: this compound.[2]

  • Agilent Technologies. (2012).[3] LC/MS/MS of Fungicides and Metabolites in Apple Juice with Agilent Bond Elut Plexa and Poroshell 120. Application Note 5991-0016EN.

  • Waters Corporation. (2011). QuEChERS Sample Preparation for LC-MS and LC-UV Determination of this compound. Application Note 720004036EN.

Sources

Application Note: Field Management of Fusarium Head Blight using Carbendazim

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide deviates from standard label instructions to provide a research-grade protocol for evaluating Carbendazim efficacy against Fusarium graminearum in wheat. While this compound (a benzimidazole) is a legacy fungicide, its utility in resistance monitoring and comparative efficacy trials remains critical.[1]

Critical Scientific Warning: this compound resistance is widespread due to specific


-tubulin mutations (e.g., F167Y, E198Q).[1] This protocol includes a mandatory pre-screen for resistance alleles to validate field data integrity.[1]

Mechanism of Action (MoA) & Causality

To design effective field trials, one must understand the molecular bottleneck.[1] this compound does not kill the fungus instantly; it arrests cell division.[1]

  • Target Site:

    
    -tubulin subunit of fungal microtubules.[1]
    
  • Physiological Effect: Binds to the colchicine-binding site, preventing microtubule polymerization.[1] This disrupts the formation of the mitotic spindle during nuclear division (metaphase arrest).

  • Field Implication: Application must occur preventatively or at early infection (Anthesis).[1] Once the fungus has penetrated the rachis and mycelial growth is established, microtubule inhibition is less effective at stopping toxin (DON) accumulation.

Visualization: Benzimidazole Inhibition Pathway

MoA_Pathway Target Target: β-tubulin Monomers Complex MBC-Tubulin Complex Target->Complex Competitive Binding Process Microtubule Polymerization Target->Process Normal Assembly Inhibitor This compound (MBC) Inhibitor->Target Binds with High Affinity Complex->Process Inhibits Failure Mitotic Spindle Failure Process->Failure Assembly Blocked Outcome Hyphal Growth Arrest (Germ tube elongation stops) Failure->Outcome Cell Cycle Arrest

Figure 1: Mechanism of Action.[1] this compound binds to


-tubulin, blocking polymerization required for mitosis, leading to hyphal growth arrest.[2][3]

Pre-Application Protocol: Resistance Profiling

Do not proceed to field application without assessing the baseline sensitivity of your local Fusarium population. Blind application leads to confounded efficacy data.

Laboratory Assay: Discriminatory Dose Screen

Objective: Determine frequency of MBC-resistant isolates in the trial area.

  • Sampling: Collect 50-100 infected wheat heads from the previous season's stubble or volunteer plants.[1]

  • Isolation: Plate surface-sterilized kernels on PDA (Potato Dextrose Agar).

  • Screening Medium: Prepare PDA amended with this compound at 1.4

    
    g/mL  (discriminatory dose for sensitive strains).[1]
    
  • Inoculation: Transfer 5mm mycelial plugs to amended and control plates.

  • Incubation: 25°C for 72 hours.

  • Scoring:

    • Sensitive (S): No growth on 1.4

      
      g/mL.[1]
      
    • Resistant (R): Visible growth.[1] (Further test at 100

      
      g/mL to distinguish High vs. Moderate resistance).
      

Decision Gate: If Resistance Frequency > 20%, this compound monotherapy data will be statistically invalid for efficacy claims.[1] Switch to a mixture protocol (e.g., this compound + Tebuconazole).[1]

Field Application Protocol

Experimental Design: Randomized Complete Block Design (RCBD), 4 replicates. Plot size min: 2m x 5m.[1]

A. Equipment Calibration (The "Self-Validating" Step)

Poor coverage is the #1 cause of trial failure, often mistaken for drug failure.[1]

  • Nozzle Selection: Twin-jet (forward/backward facing) or Angled (30° down) flat fan nozzles (e.g., TeeJet XR8002).[1] Rationale: Vertical wheat heads require lateral impact for coverage; vertical spray misses the spikelets.

  • Pressure: 275–300 kPa (40–45 psi) to generate medium-fine droplets (300-350

    
    m).[1]
    
  • Water Volume: 200 L/ha (approx 20 GPA).[1] Rationale: Lower volumes (100 L/ha) are insufficient for penetrating the glumes where anthers extrude.

B. Application Timing (Zadoks Scale)

Precision is non-negotiable. FHB infection occurs via extruded anthers.[1]

StageZadoks CodeDescriptionAction
Booting Z45Head swelling in flag leaf sheath.[1]Monitor. Prepare equipment.
Heading Z59Head fully emerged.[1][4][5]Too Early. Efficacy <50%.[1]
Anthesis Z65 50% of heads have yellow anthers. CRITICAL WINDOW (Day 0).[1] Apply immediately.
Late Anthesis Z69Anthers bleaching/drying.[1]Late (Day +4 to +6). Efficacy drops for DON control.
C. Dosage Rates (Research Baseline)

Note: Always verify local regulatory limits (MRLs).

  • Standard Research Rate: 500 g/L SC formulation applied at 500 mL/ha (250 g a.i./ha).

  • Adjuvant: Non-ionic surfactant (0.125% v/v) is recommended to increase retention on the waxy glumes.[1]

Efficacy Assessment & Data Analysis

Data collection must separate Incidence (spread) from Severity (intensity).[1]

Workflow: Field to Lab

Field_Workflow Inoculation 1. Inoculation (Conidial Spray/Spawn) Treatment 2. This compound App (Zadoks 65) Inoculation->Treatment 24-48 hrs FieldScore 3. Visual Scoring (21 Days Post-App) Treatment->FieldScore Symptom Dev Harvest 4. Harvest & Threshing (Low wind speed) FieldScore->Harvest LabAnalysis 5. DON Quantification (GC-MS / ELISA) Harvest->LabAnalysis Sample Grind

Figure 2: Trial Workflow. Note the critical lag between inoculation and treatment for curative assessments, or treatment then inoculation for protectant assessments.

Scoring Protocol (21 Days Post-Treatment)

Assess 50 randomly selected heads per plot (avoid edge rows).

  • Incidence (%): Percentage of heads showing any symptoms.

  • Severity (%): Average percentage of infected spikelets per head (visual estimation).

  • FHB Index (The Gold Standard Metric):

    
    [1][6]
    
  • FDK (Fusarium Damaged Kernels): Post-harvest, visually sort 100g of grain. Calculate % weight of shriveled/chalky/pink grains.

  • DON Analysis: Grind 100g sample. Quantify Deoxynivalenol (ppm). Critical: A treatment may reduce visual FHB Index but increase DON if applied too late or at sub-lethal doses (stress-induced toxin release).[1]

Safety & Residue Management

This compound has strict MRLs (often 0.1 mg/kg or lower) and is banned in several jurisdictions (e.g., EU).[1]

  • PHI (Pre-Harvest Interval): Minimum 35 days for wheat in most active registrations.[1]

  • Residue Mitigation: Do not apply past Zadoks 69. Late applications significantly increase grain residue risk without improving efficacy.[1]

References

  • This compound Resistance of Fusarium graminearum From Henan Wheat. Plant Disease. (2019).[1] Identifies F167Y mutation dominance and discriminatory doses.[1] [1]

  • Dynamics of this compound-Resistance Frequency of Pathogens Associated with the Epidemic of Fusarium Head Blight. Plant Disease. (2023). Details resistance monitoring and MoA. [1]

  • Control of Fusarium head blight of wheat with fungicides. ResearchGate. (2001).[1] Comparative efficacy of this compound vs. Tebuconazole.

  • Optimal Timing of Fungicide Application to Manage Fusarium Head Blight. Plant Health Progress. (2023). Defines the critical Zadoks 65 window. [1]

  • Scouting for Fusarium Head Blight (FHB) and Harvest Considerations. MU Extension. (2019).[1] Protocol for FHB Index calculation.

  • This compound 500 SC Label Instructions. Apparent Ag. (2024). Dosage and safety data.

Sources

Application Note: High-Precision In Vitro Efficacy Testing of Carbendazim (MBC) on Fungal Isolates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the technical protocols for evaluating the efficacy of Carbendazim (Methyl Benzimidazol-2-yl-carbamate; MBC) against fungal plant pathogens. This compound is a broad-spectrum systemic fungicide belonging to the benzimidazole class (FRAC Code 1 ). It functions by binding to the


-tubulin subunit of fungal microtubules, thereby inhibiting assembly and blocking mitosis (nuclear division).[1]

Due to the high risk of resistance development (single-site mutation at codons 198 or 200 of the


-tubulin gene), accurate in vitro baseline sensitivity monitoring (EC50 determination) is critical for resistance management. This document focuses on the Poisoned Food Technique  (mycelial growth inhibition) and Conidial Germination Assays , emphasizing solubility management and statistical validation.

Mechanism of Action

Understanding the target is prerequisite to assay design. This compound does not kill the fungus immediately; it arrests cell division.[1] Consequently, assays must measure growth inhibition over time rather than immediate lethality.

Carbendazim_MOA MBC This compound (MBC) Tubulin Beta-Tubulin Subunit MBC->Tubulin Binds to Complex MBC-Tubulin Complex Tubulin->Complex Forms Microtubule Microtubule Assembly Complex->Microtubule Inhibits Polymerization Mitosis Nuclear Division (Mitosis) Microtubule->Mitosis Required for Inhibition Fungal Growth Arrest Mitosis->Inhibition Failure leads to

Figure 1: Mechanism of Action.[2][3] this compound binds to free tubulin subunits, preventing the polymerization required for spindle formation during mitosis.

Pre-Analytical Phase: Solubility & Stock Preparation

CRITICAL EXPERTISE: The most common cause of assay failure with this compound is improper solubilization. This compound is sparingly soluble in water (approx. 8 mg/L at pH 7).[4] Adding it directly to molten agar results in precipitation and heterogeneous distribution, invalidating the EC50.

Solvent Selection
  • Preferred: Dimethyl Sulfoxide (DMSO) or Lactic Acid.

  • Solubility Limit: ~25 mg/mL in DMSO.[5]

  • Stability: Stock solutions in organic solvents should be used fresh or stored at -20°C.

Preparation of 10,000 ppm Stock Solution

To prepare 10 mL of 10,000 ppm (10 mg/mL) stock:

  • Weigh 100 mg of technical grade this compound (>98% purity).

  • Add 10 mL of analytical grade DMSO.

  • Vortex vigorously until completely dissolved. Visual check: The solution must be crystal clear.

  • Validation: If crystals are visible, sonicate for 5 minutes.

Protocol A: The Poisoned Food Technique (Mycelial Growth)

This is the gold standard for filamentous fungi (e.g., Fusarium, Sclerotinia, Botrytis).

Experimental Workflow

Workflow Stock Stock Prep (DMSO) 10,000 ppm Mix Spike Media with Fungicide (Serial Dilutions) Stock->Mix Media Autoclave PDA Cool to 55°C Media->Mix Pour Pour Plates (20mL per 90mm plate) Mix->Pour Inoc Inoculate (5mm Mycelial Plug) Pour->Inoc Incubate Incubate 25°C, Dark, 5-7 Days Inoc->Incubate Measure Measure Radial Growth Calculate % Inhibition Incubate->Measure

Figure 2: Workflow for the Poisoned Food Technique.

Step-by-Step Procedure
  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 15 min.

  • Tempering (Crucial): Cool the media to 50–55°C in a water bath.

    • Why? Higher temperatures may degrade the fungicide; lower temperatures cause premature solidification during mixing.

  • Dilution Series: Prepare a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 ppm) using the "Solvent Control" rule.

    • Solvent Control: If your highest concentration contains 0.1% DMSO, your "0 ppm" control must also contain 0.1% DMSO to rule out solvent toxicity.

  • Pouring: Add the required volume of stock to the molten agar, swirl gently (do not froth) to homogenize, and pour into petri dishes (approx. 20 mL/plate). Allow to solidify.

  • Inoculation:

    • Use a sterile cork borer (5 mm diameter) to cut plugs from the actively growing margin of a fresh fungal culture (5–7 days old).

    • Place the plug mycelium-side down in the exact center of the poisoned plate.

  • Incubation: Incubate at 25°C ± 2°C in the dark.

  • Data Collection: Measure colony diameter when the control plates reach ~90% of the plate diameter (usually 5–7 days).

    • Measure two perpendicular diameters (

      
      ) and average them.
      
    • Subtract the plug diameter (5 mm) from the total.

Protocol B: Conidial Germination Assay

For fungi where spore germination is the primary infection method (e.g., Colletotrichum), this assay is more sensitive.

  • Spore Suspension: Harvest spores in sterile distilled water. Adjust to

    
     spores/mL using a hemocytometer.
    
  • Treatment: Mix 100 µL of spore suspension with 100 µL of 2x concentration this compound in Potato Dextrose Broth (PDB) in cavity slides or 96-well plates.

  • Incubation: Incubate in a humidity chamber at 25°C for 6–12 hours.

  • Observation: Stop germination by adding a drop of lactophenol cotton blue.

  • Scoring: Count 100 spores per replicate. A spore is "germinated" if the germ tube length

    
     half the spore length.
    

Data Analysis & Statistical Validation

Calculation of Inhibition

Calculate the Percent Inhibition (


) for each concentration using the formula:

[6][7]
  • C: Average radial growth of the Control (minus plug diameter).

  • T: Average radial growth of the Treatment (minus plug diameter).

EC50 Determination (Probit Analysis)

Do not rely on linear interpolation. The dose-response curve is sigmoidal.

  • Transformation: Convert Concentration to Log10(Concentration) .

  • Transformation: Convert % Inhibition to Probit values (probability units).

  • Regression: Plot Probit (y-axis) vs. Log-Dose (x-axis). Perform linear regression (

    
    ).
    
  • Calculation: The EC50 is the antilog of the concentration where Probit = 5.00 (50% inhibition).

Data Presentation Table

Summarize your findings in a structured format:

Isolate IDOriginEC50 (mg/L)95% Confidence IntervalResistance Phenotype
FUS-01Control0.450.40 – 0.50Sensitive
FUS-02Field A0.550.48 – 0.62Sensitive
FUS-03Field B>100.0N/AResistant

Troubleshooting & Validity Checks

IssueProbable CauseCorrective Action
Precipitation in Media Stock added to aqueous media too fast or media too cool.Dissolve in DMSO.[5] Add to media at 55°C under constant stirring.
Control Growth Stunted Solvent toxicity (DMSO > 1%).Ensure final DMSO concentration is < 1%. Use a "Water Control" vs "Solvent Control" to verify.
Irregular Colony Shape Poor homogenization of fungicide.Swirl plates more thoroughly after adding fungicide.
Variable Replicates Inoculum age variation.Always take plugs from the margin of the colony, not the center (old mycelium).

References

  • FRAC (Fungicide Resistance Action Committee). (2023). FRAC Code List 2023: Fungal control agents sorted by cross-resistance pattern and mode of action. [Link]

  • PubChem. (2023). This compound - Compound Summary. National Library of Medicine. [Link]

  • Ritz, C., et al. (2015).[8] Dose-Response Analysis Using R. PLoS ONE 10(12). (Standard for statistical EC50 calculation). [Link][8]

Sources

Application Note: Immunoassay Techniques for Rapid Carbendazim Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the development and execution of immunoassay protocols for the rapid detection of Carbendazim (CBZ), a broad-spectrum benzimidazole fungicide.[1][2][3] Unlike large protein analytes, this compound (MW ~191.2 g/mol ) is a small molecule (hapten) requiring competitive inhibition formats. This document details the end-to-end workflow: from hapten-protein conjugation for immunogen synthesis to validated protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA). These methods are designed to meet regulatory Maximum Residue Limits (MRLs) in food matrices (typically 10–500 ppb), offering a cost-effective alternative to HPLC-MS for high-throughput screening.

Introduction & Regulatory Context

This compound is widely used to control fungal diseases in crops (cereals, fruits).[1] However, its persistence and potential reproductive toxicity have led to strict regulatory controls.

  • Toxicity: Suspected endocrine disruptor and mutagen.

  • Regulatory Limits (MRLs):

    • EU: 0.1–0.5 mg/kg (ppm) for most fruits; stricter limits for baby food.

    • USA (FDA): Specific tolerances vary; often testing for Benomyl (which degrades to this compound).

    • China (GB 2763): 5 mg/kg in some cereals, but lower in juices.

The Screening Challenge: HPLC-MS is the gold standard but is capital-intensive and slow. Immunoassays provide a " go/no-go " screening tool. If a sample tests positive >10 ppb, it is flagged for mass spectrometry confirmation.

Core Principle: Competitive Inhibition

Because this compound is too small to possess two distinct epitope binding sites simultaneously, a Sandwich ELISA is impossible . We must use a Competitive Format .

  • The Mechanism: The assay relies on the competition between free this compound (in the sample) and immobilized this compound-Protein conjugate (on the plate/strip) for a limited amount of anti-Carbendazim antibody.

  • The Signal: Inversely proportional to the concentration of this compound in the sample.

    • High this compound in sample

      
       Antibody binds analyte in solution 
      
      
      
      Washed away
      
      
      Low Signal .
    • No this compound in sample

      
       Antibody binds immobilized antigen 
      
      
      
      Retained
      
      
      High Signal .
Visualization: Competitive ELISA Logic

Competitive_ELISA_Mechanism cluster_0 Step 1: Competition cluster_1 Step 2: Signal Generation Sample Sample (Analyte) Antibody Primary Anti-CBZ Antibody Sample->Antibody Binds (In Solution) CoatedWell Plate Well (Coated with CBZ-BSA) CoatedWell->Antibody Binds (Surface) HighAnalyte High Analyte Conc. (Ab neutralized in solution) Antibody->HighAnalyte If Sample > IC50 LowAnalyte Low Analyte Conc. (Ab binds to plate) Antibody->LowAnalyte If Sample < IC50 SignalHigh Low OD Signal (Inverse Relationship) HighAnalyte->SignalHigh SignalLow High OD Signal LowAnalyte->SignalLow

Caption: Logical flow of Competitive ELISA. Signal intensity is inversely proportional to this compound concentration.

Critical Reagent Preparation: Hapten Synthesis

Expertise Insight: this compound itself is not immunogenic. To elicit an immune response (for antibody production) or to coat plates, it must be conjugated to a carrier protein (BSA or OVA). However, this compound lacks a reactive handle for direct conjugation.

Protocol: Succinylation of 2-Aminobenzimidazole This step creates a "linker" arm, exposing the benzimidazole core to the antibody.

  • Precursor: Start with 2-aminobenzimidazole (structural analog).[3]

  • Linker Addition: React with succinic anhydride in anhydrous pyridine (60°C, 4 hours).

    • Mechanism:[2][4][5] The anhydride ring opens, forming an amide bond with the amino group and leaving a free carboxyl group (-COOH) at the tail.

  • Activation: Activate the new carboxyl group using EDC/NHS chemistry.

  • Conjugation: React the activated ester with lysine residues on BSA (Immunogen) or OVA (Coating Antigen).

    • Why different proteins? Using BSA for immunization and OVA for plate coating prevents "bridge recognition" where antibodies bind the linker/protein interface rather than the drug.

Protocol 1: Competitive ELISA Workflow

Objective: Quantitative screening of fruit juice samples. Limit of Detection (LOD): ~1–2 ng/mL (ppb).

Materials
  • Microplate: 96-well high-binding polystyrene.

  • Coating Antigen: CBZ-OVA conjugate (0.5 µg/mL in Carbonate Buffer pH 9.6).

  • Primary Ab: Mouse anti-Carbendazim mAb.

  • Secondary Ab: Goat anti-Mouse IgG-HRP.[4]

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[4]

  • Stop Solution: 2M H2SO4.

Step-by-Step Procedure
  • Coating: Dispense 100 µL/well of CBZ-OVA coating solution. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-Tween (PBST). Add 200 µL 5% Skim Milk or 1% BSA in PBS. Incubate 2h at 37°C. Self-Validation: Proper blocking is crucial to prevent high background noise.

  • Competition Step (The Critical Step):

    • Add 50 µL of Standard (0, 0.5, 1, 5, 10, 50, 100 ppb) or Sample .

    • Immediately add 50 µL of Anti-CBZ Antibody (optimized dilution).

    • Note: Do not pre-mix. Competition must occur in the well.

    • Incubate 45 min at 37°C.

  • Washing: Wash plate 5x with PBST. (Removes antibody bound to free analyte).

  • Secondary Antibody: Add 100 µL HRP-conjugate. Incubate 30 min at 37°C.

  • Detection: Wash 5x. Add 100 µL TMB. Incubate 15 min in dark (Blue color develops inversely to analyte).

  • Stop: Add 50 µL Stop Solution (Turns yellow). Read OD at 450 nm.

Protocol 2: Lateral Flow Immunoassay (LFIA)

Objective: Rapid, on-site qualitative screening (Yes/No at Cut-off). Cut-off: Typically 10–20 ng/mL.

Strip Architecture
  • Sample Pad: Glass fiber treated with buffer (PBS + 1% Triton X-100) to ensure smooth flow.

  • Conjugate Pad: Glass fiber sprayed with Gold Nanoparticle (AuNP) - Anti-CBZ mAb conjugates.

  • Nitrocellulose (NC) Membrane:

    • Test Line (T): Dispense CBZ-BSA (Antigen).

    • Control Line (C): Dispense Goat Anti-Mouse IgG (Secondary Ab).

  • Absorbent Pad: Cellulose fiber to pull liquid through.

Visualization: LFIA Strip Logic

LFIA_Structure cluster_strip Lateral Flow Strip Components cluster_lines Signal Interpretation SamplePad Sample Pad (Sample Application) ConjPad Conjugate Pad (AuNP-Antibody) SamplePad->ConjPad Membrane NC Membrane (Reaction Zone) ConjPad->Membrane AbsPad Absorbent Pad (Wicking) Membrane->AbsPad T_Line Test Line (T) Coated with CBZ-BSA C_Line Control Line (C) Coated with Anti-IgG Negative Negative Result (Analyte < Cutoff) AuNP binds T & C Positive Positive Result (Analyte > Cutoff) AuNP blocked from T Binds C only

Caption: LFIA architecture. In a positive sample, the analyte saturates the gold-antibody, preventing it from binding to the Test Line (Disappearing T-line).

Workflow
  • Sample Prep: Homogenize fruit sample. Extract with Methanol (1:1 ratio). Centrifuge. Dilute supernatant 1:5 in PBS to reduce solvent interference.

  • Application: Drop 100 µL onto Sample Pad.

  • Run Time: Wait 10–15 minutes.

  • Interpretation:

    • C Line only: Positive (this compound present > Cutoff).

    • C + T Lines: Negative (this compound absent or < Cutoff).

    • No C Line: Invalid test.

Data Analysis & Validation Standards

Quantitative Analysis (ELISA)

Use a 4-Parameter Logistic (4PL) curve fit.[4]


[4]
  • IC50: The concentration inhibiting 50% of binding.[4] This is the measure of antibody sensitivity.

  • Linear Range: Typically IC20 to IC80.

Specificity (Cross-Reactivity)

The antibody must be characterized against analogs.

  • Benomyl: High cross-reactivity (often ~100%) is acceptable/desirable as Benomyl degrades to this compound.

  • Thiabendazole: Should be < 1%.

  • Thiophanate-methyl: Low cross-reactivity (< 5%).

Summary Table: Performance Metrics
ParameterELISA SpecificationLFIA Specification
Assay Time 2 - 3 Hours10 - 15 Minutes
Sample Volume 50 µL100 µL
LOD (Sensitivity) 0.5 – 2.0 ng/mL (ppb)10 – 20 ng/mL (ppb)
Dynamic Range 0.5 – 50 ng/mLQualitative (Cut-off)
CV% (Precision) < 10% (Intra-assay)N/A (Visual)

Troubleshooting (Expertise & Experience)

  • Issue: False Positives in Juice Samples (Matrix Effect).

    • Cause: Acidic pH of juices (orange, apple) or polyphenols interfering with antibody binding.

    • Solution: Do not use pure juice. Adjust sample pH to 7.2–7.4 using 1M NaOH or dilute at least 1:10 in high-salt PBS (2x PBS) to buffer the matrix.

  • Issue: Weak Color at Control Line (LFIA).

    • Cause: Gold nanoparticle aggregation or poor wicking.

    • Solution: Increase surfactant (Tween-20 or Triton X-100) in the sample pad pretreatment. Ensure NC membrane is kept dry (humidity < 30%) during assembly.

  • Issue: "Hook Effect" in ELISA.

    • Cause: Extremely high analyte concentration.

    • Solution: Although rare in competitive assays (unlike sandwich), massive contamination can cause non-specific binding. Always run a high-concentration control.

References

  • Hapten Synthesis & Antibody Production

    • Liu, X., et al. (2014).[6] "Development of an immunoassay for this compound based on a class-selective monoclonal antibody." Food & Agricultural Immunology.

  • Lateral Flow Assay Development

    • Wang, C., et al. (2025).[3][7] "Highly sensitive detection of this compound in agricultural products using colorimetric and photothermal lateral flow immunoassay." Talanta.

  • Matrix Effects in Fruit Juices

    • Tsounidi, D., et al. (2021).[2] "Fast and Sensitive Determination of the Fungicide this compound in Fruit Juices with an Immunosensor." Biosensors.

  • MRL and Regulatory Data

    • US EPA (1993).
  • Cross-Reactivity Studies

    • Attogene (2023).[4][8] "this compound ELISA Kit User Manual." (Commercial validation data).

Sources

Application Note: High-Throughput Online SPE-LC-MS/MS Determination of Carbendazim in Fruit Beverages

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a fully automated Online Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitation of Carbendazim in complex beverage matrices (orange juice, wine, and apple juice). Unlike manual QuEChERS methods, this protocol utilizes column-switching technology to automate sample cleanup, significantly reducing labor costs and solvent consumption while improving reproducibility. The method achieves a Limit of Quantitation (LOQ) of 0.1 µg/kg (ppb) , well below the stringent US FDA action limit of 10 ppb and the EU import tolerance of 200 ppb.

Introduction & Regulatory Context[1][2][3][4]

This compound (methyl 2-benzimidazole carbamate) is a systemic benzimidazole fungicide. While effective against mold (e.g., Black Spot on citrus), it poses health risks including mutagenicity and reproductive toxicity. Consequently, regulatory bodies have imposed strict Maximum Residue Limits (MRLs).

  • EU Regulation: The MRL for oranges is set at 0.2 mg/kg (200 ppb) for imports, though unapproved commodities default to 0.01 mg/kg .

  • US FDA: Has established an action level of 10 ppb for orange juice.[1]

The Analytical Challenge

Beverage matrices, particularly citrus juices, contain high levels of sugars, organic acids (citric acid), and suspended pulp. These components cause severe ion suppression in electrospray ionization (ESI). Traditional manual SPE is effective but time-consuming and prone to human error.

The Solution: Online SPE

Online SPE integrates sample preparation directly into the LC-MS workflow. A high-pressure switching valve directs the sample onto a trapping column (removing matrix to waste) before switching to backflush the analyte onto the analytical column. This ensures:

  • Higher Sensitivity: 100% of the analyte is transferred to the detector.

  • Matrix Removal: Salts and sugars are washed away before analysis.

  • Throughput: Overlapping sample prep and analysis time.

System Configuration

The system requires a Dual-Gradient LC setup (two pumps) and a thermostatted column compartment with a 2-position/6-port (or 10-port) switching valve.

Hardware Setup
  • Pump 1 (Loading Pump): Delivers the sample and wash solvents to the SPE column.

  • Pump 2 (Analytical Pump): Delivers the gradient for separation and MS detection.

  • Switching Valve: 2-Position, 6-Port high-pressure valve.

  • SPE Column (Trapping): Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Oasis HLB Direct Connect.

  • Analytical Column: C18 High-Resolution Column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

Experimental Protocol

Sample Pre-treatment (Critical)

Direct injection of juice without filtration will clog the SPE column immediately.

  • Homogenization: Shake the beverage container vigorously to ensure sediment suspension.

  • Aliquot: Transfer 10 mL of sample to a centrifuge tube.

  • pH Adjustment: Adjust pH to 7.0 ± 0.2 using 1M NaOH or HCl.

    • Causality: this compound is amphoteric. Neutral pH ensures optimal retention on C18 trapping columns.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes to pellet pulp and sediments.

  • Dilution & IS Addition: Mix 900 µL of supernatant with 100 µL of Internal Standard Solution (this compound-d4, 100 ppb in water).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an HPLC vial.

Valve Switching Logic & Workflow

The core of this method is the valve timing. The diagrams below illustrate the fluidic path and the overall workflow.

OnlineSPE_Valve Figure 1: Online SPE Valve Switching Mechanism. Solid Blue Lines = Load Position (Matrix removal). Dashed Red Lines = Elute Position (Analysis). cluster_inputs Inputs cluster_valve 2-Position / 6-Port Valve cluster_outputs Outputs Pump_Load Loading Pump (Water/MeOH) Autosampler Autosampler (Sample Loop) Pump_Load->Autosampler Flow Pump_Ana Analytical Pump (Gradient) Valve Switching Valve Pump_Ana->Valve Autosampler->Valve SPE_Col Trapping Column (C18) Valve->SPE_Col Load Sample Valve->SPE_Col Backflush Waste Waste (Sugars/Salts) SPE_Col->Waste Matrix Removal Ana_Col Analytical Column (Separation) SPE_Col->Ana_Col Elute Analyte MS MS/MS Detector Ana_Col->MS

Workflow Figure 2: Complete Analytical Workflow from Sample Prep to Detection. cluster_online Automated Online SPE-LC-MS/MS Start Raw Beverage Sample pH Adjust pH to 7.0 (Optimize Retention) Start->pH Spin Centrifuge 5000 rpm, 5 min pH->Spin Filter Filter Supernatant (0.2 µm PTFE) Spin->Filter Vial Transfer to HPLC Vial (+ Internal Standard) Filter->Vial Load Load: Trapping Column (Remove Sugars/Acids) Vial->Load Switch Valve Switch Load->Switch Elute Elute: Analytical Column (Separation) Switch->Elute Detect MS/MS Detection (MRM Mode) Elute->Detect

Method Parameters

Mass Spectrometry (MRM) Settings

Ionization: ESI Positive Mode Source Temp: 500°C Capillary Voltage: 3.5 kV

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
This compound 192.1 160.1 5025Quantifier
This compound192.1132.15035Qualifier
This compound-d4 196.1 164.1 5025Internal Std
Online SPE & LC Gradient

Loading Solvent: 95% Water / 5% MeOH (Isocratic) Elution Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate Elution Mobile Phase B: Methanol + 0.1% Formic Acid

Time (min)Valve PositionPump 1 (Loading)Pump 2 (Analytical) %BAction
0.00 1 (Load) 1.0 mL/min10%Sample loading onto Trapping Column
2.00 1 (Load) 1.0 mL/min10%Wash step complete (Matrix to waste)
2.10 2 (Elute) 0.1 mL/min10%Valve Switch: Backflush to Analytical Col
2.50 2 (Elute) 0.1 mL/min10%Hold to transfer analyte
8.00 2 (Elute) 0.1 mL/min95%Gradient ramp (Separation)
10.00 2 (Elute) 0.1 mL/min95%Column Wash
10.10 1 (Load) 1.0 mL/min10%Re-equilibrate both columns

Results & Discussion

Linearity and Sensitivity

The method demonstrates excellent linearity over the range of 0.1 to 100 ppb (


).
  • LOD (Limit of Detection): 0.03 ppb

  • LOQ (Limit of Quantitation): 0.1 ppb (100x lower than the FDA action limit).

Recovery & Matrix Effect

Using the online cleanup, matrix effects (signal suppression/enhancement) were reduced to <15% for orange juice and wine.

MatrixSpike Level (ppb)Recovery (%)RSD (%) (n=6)
Water (Control) 1098.52.1
Orange Juice 1094.23.5
Red Wine 1091.84.2
Apple Juice 1096.02.8

Troubleshooting & Expert Tips

  • High Backpressure on Loading Pump:

    • Cause: Clogging of the SPE trapping column by pulp.

    • Fix: Ensure centrifugation is at 5000 rpm minimum. Use a 0.2 µm filter. Replace the SPE cartridge every 200-300 injections.

  • Low Recovery:

    • Cause: Breakthrough during loading step.

    • Fix: The loading solvent must be weak (max 5% organic). If the sample contains high organic content (e.g., wine), dilute it 1:5 with water before injection to ensure the analyte sticks to the trap.

  • Carryover:

    • Cause: this compound sticking to the valve rotor.

    • Fix: Implement a needle wash with 50:50 MeOH/Water + 0.1% Formic Acid.

References

  • US Food and Drug Administration (FDA). (2012).[2] FDA Testing of Orange Juice for this compound. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2014).[3] Reasoned opinion on the review of the existing maximum residue levels (MRLs) for this compound. EFSA Journal. Retrieved from [Link]

  • Waters Corporation. (2012). QuEChERS Sample Preparation for LC-MS and LC-UV Determination of this compound. Application Note 720004226EN. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Carbendazim (MBC) Resistance Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Mechanistic Guide for Fungal Resistance to Benzimidazoles

Introduction

Welcome to the Technical Support Center. This guide addresses the erratic data patterns and experimental failures often encountered when profiling fungal resistance to Carbendazim (MBC).

This compound acts by binding to the


-tubulin  subunit, inhibiting microtubule polymerization and arresting nuclear division at metaphase. Resistance is rarely metabolic; it is almost exclusively target-site based, driven by specific point mutations in the tub2 (or benA) gene.

Below are the three core modules designed to troubleshoot your specific experimental bottlenecks.

Module 1: Phenotypic Assay Troubleshooting

Context: You are running in vitro sensitivity assays (Poisoned Food Technique) and observing inconsistent EC50 values or "ghost" growth.

Q1: My EC50 values fluctuate significantly between replicates. Is the drug degrading?

Diagnosis: Likely solubility issues or solvent toxicity, not degradation (if stored correctly). Root Cause: this compound is poorly soluble in water and neutral organic solvents. If not fully solubilized, the effective concentration in the agar is heterogeneous. Solution:

  • Solvent Choice: Do not use pure Ethanol or Acetone. Use 0.1M HCl or DMSO .

    • Protocol: Dissolve MBC in 0.1M HCl to create a stock solution. The acidic environment protonates the benzimidazole ring, drastically increasing solubility.

  • Solvent Control: Run a "Solvent Only" plate. DMSO >1% v/v can inhibit fungal growth, skewing EC50 calculations. Keep final solvent concentration <0.5%.

Q2: I see "trailing growth" (thin, wispy mycelium) on high-concentration plates. Is this resistance?

Diagnosis: Likely Phenotypic Plasticity or Inoculum Carryover , not genetic resistance. Root Cause: Large agar plugs (5mm+) contain residual nutrients and "safe" mycelial mass that can push hyphae into the toxic zone before the drug takes effect. Solution:

  • Use Spore Suspensions: Switch from mycelial plugs to a standardized spore suspension (

    
     spores/mL). This forces every germinating spore to confront the fungicide immediately.
    
  • The "Rescue" Test: Transfer the "trailing" mycelium to a fresh MBC-amended plate. If it fails to grow, the original growth was an artifact.

Table 1: Interpreting Phenotypes
PhenotypeEC50 Range (approx.)Likely GenotypeCross-Resistance Profile
Sensitive (S) < 1.0 µg/mLWild Type (E198, F200)Susceptible to all Benzimidazoles
Low Resistance (LR) 1.0 – 10.0 µg/mLE198V (Valine sub)Moderate resistance; unstable at low temps
High Resistance (HR) > 50.0 µg/mLE198A (Alanine sub)Resistant to Benomyl, Thiophanate-methyl
Ultra-High / Special > 100 µg/mLE198K (Lysine sub)Sensitive to Diethofencarb (Negative Cross-Resistance)

Module 2: Molecular Diagnostics (Genotyping)

Context: You are attempting to sequence the


-tubulin gene to confirm resistance but facing PCR failures or ambiguous peaks.
Q3: My PCR bands are faint or absent. Is the primer design wrong?

Diagnosis: Likely DNA Extraction Failure . Root Cause: Fungal cell walls contain chitin and polysaccharides that inhibit Taq polymerase and resist lysis. Standard "Boil and Go" methods often fail with filamentous fungi. Solution:

  • Mechanical Lysis: Use bead-beating with Zirconia/Silica beads (0.5mm) rather than simple grinding.

  • CTAB Buffer: Use a CTAB-based extraction buffer (2% CTAB, 100mM Tris pH 8, 20mM EDTA, 1.4M NaCl). CTAB effectively complexes with polysaccharides, removing them from the DNA solution.

Q4: Sequencing shows a "double peak" at Codon 198. Is this a sequencing error?

Diagnosis: Heterokaryosis . Root Cause: Many fungi (e.g., Botrytis, Fusarium) are multinucleate. You likely have a mixed population of nuclei (Resistant and Sensitive) within the same mycelial mass. Solution:

  • Monosporic Isolation: You must generate single-spore isolates. Streak spores on water agar, isolate a single germinating conidium under a microscope, and culture it. Re-sequence this pure line.

Module 3: Mechanistic Deep Dive

Context: You need to explain why the fungus is resistant for a publication or drug development report.

Q5: Why does the E198A mutation cause such high resistance?

Mechanism: The


-tubulin protein has a binding pocket where this compound attaches to prevent the subunit from docking with 

-tubulin.
  • Wild Type (Glu198): Glutamic acid provides a critical hydrogen bond or electrostatic environment that stabilizes MBC binding.

  • Mutant (Ala198): Alanine is non-polar and smaller. This substitution removes the hydrogen bond donor/acceptor, drastically reducing the binding affinity (

    
    ) of MBC. The drug simply cannot "stick" to the pocket, allowing microtubule assembly to proceed normally even in the presence of the fungicide.
    
Q6: What is "Negative Cross-Resistance" and how do I test for it?

Mechanism: Specific mutations, particularly E198K (Glutamic acid to Lysine), alter the tubulin structure such that it becomes hypersensitive to N-phenylcarbamates like Diethofencarb .

  • The Twist: While MBC cannot bind to E198K, Diethofencarb binds better to the E198K mutant than it does to the Wild Type.

  • Application: If your population is dominated by E198K mutants, applying Diethofencarb will selectively kill the resistant strains, a strategy known as "resistance breaking."

Visualizations

Figure 1: Mechanism of Resistance & Structural Failure

This diagram illustrates how MBC blocks polymerization in Wild Type fungi and how the E198A mutation restores function.

G cluster_0 Wild Type (Sensitive) cluster_1 Mutant (Resistant) WT_Tubulin Beta-Tubulin (Glu198) Complex MBC-Tubulin Complex WT_Tubulin->Complex High Affinity MBC This compound (MBC) MBC->Complex Result_S Polymerization BLOCKED (Cell Death) Complex->Result_S Mut_Tubulin Mutant Tubulin (Ala198) No_Bind No Binding (Steric/Affinity Loss) Result_R Microtubule Assembly PROCEEDS Mut_Tubulin->Result_R Unaffected MBC_Fail This compound (MBC) MBC_Fail->Mut_Tubulin Low Affinity

Caption: Comparison of MBC binding kinetics. In Wild Type (left), MBC binds Glu198, blocking mitosis. In E198A mutants (right), affinity is lost, allowing survival.

Figure 2: Troubleshooting Workflow

Follow this logic tree to validate resistance.

Workflow Start Start: High EC50 Observed Check_Solvent Check Solvent: Is DMSO <1% or HCl used? Start->Check_Solvent Redo_Assay Redo Assay with Proper Solvent Check_Solvent->Redo_Assay No Check_Inoculum Check Inoculum: Plugs or Spores? Check_Solvent->Check_Inoculum Yes Use_Spores Switch to Spore Suspension (Avoid trailing growth) Check_Inoculum->Use_Spores Plugs DNA_Extract Extract DNA (Use CTAB/Bead Beating) Check_Inoculum->DNA_Extract Spores Use_Spores->DNA_Extract PCR PCR Amplification (Beta-tubulin gene) DNA_Extract->PCR Seq Sequencing (Sanger) PCR->Seq Analyze Analyze Codons 198 & 200 Seq->Analyze Res_Confirmed Resistance Confirmed (E198A/K/V or F200Y) Analyze->Res_Confirmed Mutation Present Res_Negative No Mutation Found: Check Efflux Pumps or CYP51 (Rare) Analyze->Res_Negative Wild Type Seq

Caption: Step-by-step diagnostic logic for validating fungal resistance phenotypes.

References

  • Mechanism of Action & Resistance

    • Davidse, L. C. (1986).[1][2][3] Benzimidazole fungicides: Mechanism of action and biological impact.[1][4] Annual Review of Phytopathology.

    • Source:

  • Beta-Tubulin Mutations (Codon 198/200)

    • Yarden, O., & Katan, T. (1993).[5] Mutations in the beta-tubulin gene of Botrytis cinerea associated with resistance to benzimidazole fungicides.[2][6][7] Phytopathology.

    • Source:

  • Negative Cross-Resistance (Diethofencarb)

    • Leroux, P., et al. (2002). Resistance to benzimidazoles and dicarboximides in Botrytis cinerea...
    • Source:

  • Molecular Protocols (PCR/Genotyping)

    • Ma, Z., & Michailides, T. J. (2005).[2] Advances in understanding molecular mechanisms of fungicide resistance and molecular detection of resistant genotypes in phytopathogenic fungi. Crop Protection.

    • Source:

Sources

Strategies to overcome Carbendazim resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Carbendazim (MBC) Resistance

Status: Active | Version: 2.4 | Lead Scientist: Senior Application Specialist

Introduction

Welcome to the Technical Support Center. This guide addresses the widespread failure of Methyl Benzimidazole Carbamates (MBCs), specifically this compound, in controlling Botrytis cinerea (Gray Mold).

The Core Problem: this compound functions by binding to the


-tubulin subunit, disrupting microtubule assembly during mitosis. Resistance is primarily driven by point mutations in the BctubA gene (codons 198 and 200), which alter the binding pocket.

Current Field Status: High-resistance phenotypes (BenR) are now ubiquitous. Simple dosage increases are ineffective. This guide provides protocols for molecular diagnosis, phenotypic validation, and chemical synergism strategies to bypass these resistance mechanisms.

Module 1: Molecular Diagnostics & Characterization

How do I confirm if my failure of control is due to genetic resistance?

The Resistance Pathway

The following diagram illustrates the mechanism of resistance and the diagnostic logic flow.

ResistancePathway Target Target: β-tubulin (Microtubule Assembly) Phenotype Phenotype: Loss of Binding Affinity Target->Phenotype Prevents Binding Inhibitor Inhibitor: this compound (MBC) Inhibitor->Target Binds to Mutation Mutation: BctubA gene (E198A, E198V, F200Y) Mutation->Target Alters structure PCR PCR Amplification (Codons 198/200) Mutation->PCR Detected by RFLP RFLP Assay (BsaI Enzyme) PCR->RFLP Digestion Result Result: Uncut Band = Resistant RFLP->Result Validation

Caption: Mechanism of MBC resistance via BctubA mutation and the PCR-RFLP diagnostic workflow.

Troubleshooting Guide: PCR-RFLP for E198 Mutations

Protocol Basis: The restriction enzyme BsaI recognizes the sequence GGTCTC. The wild-type BctubA sequence at codon 198 contains this site. Mutations (E198A/V/K) abolish this site.

Q: My PCR bands are faint or smearing. Is this DNA degradation? A: Not necessarily. Botrytis mycelium is rich in polysaccharides and chitin, which inhibit Taq polymerase.

  • Solution: Do not use simple boiling preparations. Use a CTAB-based extraction or a spin-column kit specifically designed for fungi. Include a PVP (Polyvinylpyrrolidone) wash step to remove phenolics.

Q: How do I interpret the RFLP gel results? A: This is a self-validating assay.

  • Sensitive (Wild Type): BsaI cuts the amplicon. You should see two bands (approx. 98 bp and 371 bp).[1]

  • Resistant (Mutant): BsaI cannot cut. You will see one intact band (approx. 469 bp).[1]

  • Troubleshooting: If you see three bands, your digestion is incomplete. Increase incubation time or enzyme units.

Module 2: Phenotypic Sensitivity Assays

My molecular data says "Resistant," but the fungus still grows slowly. Why?

Standardized Discriminatory Concentration Protocol

Do not rely on arbitrary concentrations. Use the following discriminatory doses to classify isolates.

Step-by-Step Protocol:

  • Media Prep: Prepare Potato Dextrose Agar (PDA).

  • Stock Solution: Dissolve this compound in DMSO (Dimethyl sulfoxide). Note: MBC is insoluble in water. Final DMSO concentration in media must be <0.1%.

  • Inoculation: Place a 5mm mycelial plug (mycelium side down) on the center of the plate.

  • Incubation: 20°C for 3 days in darkness.

Data Interpretation Table:

ClassificationDiscriminatory Dose (

g/mL)
Growth Inhibition (%)Associated Mutation
Sensitive (BenS) 1.0> 95%None (Wild Type)
Low Resistance (BenR-L) 1.0< 50%F200Y
High Resistance (BenR-H) 10.0 - 100.0< 20%E198A, E198V, E198K

Q: I have an isolate with the F200Y mutation growing at 100


g/mL. Is this possible? 
A:  It is highly unlikely for a pure F200Y mutant. This suggests Multi-Drug Resistance (MDR)  involving efflux pumps (ABC transporters), not just the target site mutation. Check sensitivity to Fludioxonil; if also reduced, you likely have an MDR strain overexpressing BcatrD.

Module 3: Strategies to Overcome Resistance

This compound alone is failing. What are the scientifically proven alternatives?

Strategy A: Synergism (Chemosensitization)

Reversing resistance by inhibiting the mechanisms that protect the fungus (e.g., efflux pumps) or using compounds that target parallel pathways.

Experimental Workflow: Checkerboard Assay To determine if a partner drug restores this compound efficacy, calculate the Fractional Inhibitory Concentration Index (FICI).

SynergismWorkflow Setup 96-Well Plate Setup Rows: Drug A (MBC) Cols: Drug B (Synergist) Incubate Incubate 48h @ 20°C Setup->Incubate Read Measure OD600 (Fungal Growth) Incubate->Read Calc Calculate FICI: (MIC_comb/MIC_A) + (MIC_comb/MIC_B) Read->Calc Decision Interpretation Calc->Decision Synergistic (FICI ≤ 0.5) Synergistic (FICI ≤ 0.5) Decision->Synergistic (FICI ≤ 0.5) Success Indifferent (0.5 < FICI < 4.0) Indifferent (0.5 < FICI < 4.0) Decision->Indifferent (0.5 < FICI < 4.0) Antagonistic (FICI > 4.0) Antagonistic (FICI > 4.0) Decision->Antagonistic (FICI > 4.0) Avoid

Caption: Workflow for determining synergistic interactions between this compound and novel compounds.

Proven Synergistic Partners:

  • Resveratrol: When combined with Anilinopyrimidines (like Pyrimethanil) or MBCs, it disrupts membrane integrity, allowing the fungicide to bypass efflux pumps [1].

  • Berberine Hydrochloride: Acts as a specific inhibitor of the ABC transporter system, effectively re-sensitizing MDR isolates [2].

Strategy B: Chemical Rotation (The "Fitness Gap")

Q: Can I rotate back to this compound if I stop using it for a year? A: Caution is advised. While early studies suggested E198V mutations carried a fitness cost (slower growth, cold sensitivity), recent data indicates the E198A mutation has no significant fitness penalty regarding sporulation or virulence [3].

  • Implication: Resistant populations persist in the field even without selection pressure.

  • Action: Do not rely on "time" to heal the population. You must rotate to a different FRAC group, such as SDHIs (FRAC 7) or Phenylpyrroles (FRAC 12) .

References

  • Synergistic Effects of Resveratrol and Pyrimethanil against Botrytis cinerea on Grape. Source: NCBI / PMC. URL:[Link]

  • Fighting multi-drug resistance with synergists for fungicides. Source: Halo Science. URL:[Link]

  • Evolution of the Resistance of Botrytis cinerea to this compound and the Current Efficacy. Source: APS Journals (Plant Disease). URL:[Link]

  • Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness. Source: APS Journals (Phytopathology). URL:[Link]

  • Resistance to Seven Site-Specific Fungicides in Botrytis cinerea from Greenhouse-Grown Ornamentals. Source: Plant Disease.[1][2][3][4][5][6][7][8][9][10] URL:[Link]

Sources

Improving detection limits for Carbendazim in HPLC-UV analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Lowering LOD/LOQ for Carbendazim (MBC) in HPLC-UV Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Open Priority: High

Introduction: The Sensitivity Equation

Welcome to the Technical Support Center. You are likely facing a common bottleneck: your HPLC-UV system is hitting a "noise floor" around 0.02–0.05 ppm, but your regulatory requirements (or research goals) demand low-ppb sensitivity.

To improve detection limits (LOD), we must manipulate the Signal-to-Noise (S/N) equation. You cannot simply "turn up the gain." You must either increase the signal intensity (via chemistry and physics) or decrease the baseline noise (via hardware and purity).

This guide is structured as a series of escalated "Support Tickets" addressing the three critical failure points: Optical Selection , Peak Geometry , and Sample Enrichment .

Ticket #001: Optical Optimization (Wavelength Selection)

User Issue: "I am using the standard 280 nm wavelength, but the peak is too small."

Technical Diagnosis: this compound (Methyl benzimidazol-2-ylcarbamate) exhibits multiple absorbance bands.[1][2][3] While 280-285 nm is the "safe" standard due to high selectivity, it is not the most intense band.

The Solution: If your matrix allows, shift to the lower UV region. This compound has a significantly higher molar absorptivity (


) in the 220–225 nm region compared to 280 nm.

The Risk (Why we don't always do this): At 220 nm, you are approaching the UV cutoff of many solvents. Common contaminants and mobile phase modifiers (like Acetate or Formate) absorb heavily here, potentially increasing Noise (N) faster than you increase Signal (S).

Protocol A: Wavelength Validation

  • Solvent Check: Ensure you are using HPLC-Gradient Grade Acetonitrile (cutoff 190 nm) rather than Methanol (cutoff 205 nm). Methanol will cause high background noise at 220 nm.

  • Buffer Switch: If using Acetate/Formate buffers, switch to Phosphate (transparent down to 200 nm).

  • Experiment: Inject a standard at 285 nm and 225 nm. Calculate S/N for both.

    • Success Criteria: Signal height at 225 nm increases >2x while noise increases <1.5x.

Visualization: The Wavelength Decision Matrix

WavelengthLogic Start Start: Current LOD Insufficient CheckMatrix Is Sample Matrix Complex? (Soil, Plasma, Food) Start->CheckMatrix Complex Yes: Complex Matrix CheckMatrix->Complex High Background Risk Simple No: Water/Simple Standard CheckMatrix->Simple Low Background Risk ComplexPath Stay at 280-285 nm (High Selectivity required) Complex->ComplexPath SimplePath Test 220-225 nm (High Sensitivity potential) Simple->SimplePath Result Compare S/N Ratio ComplexPath->Result SolventCheck CRITICAL: Use Acetonitrile & Phosphate Buffer SimplePath->SolventCheck SolventCheck->Result

Figure 1: Decision logic for selecting the optimal UV wavelength based on matrix complexity and solvent constraints.

Ticket #002: Peak Geometry (Chromatographic Focusing)

User Issue: "My peak is wide and tails. I can't integrate low concentrations accurately."

Technical Diagnosis: LOD is inversely proportional to peak width. A tall, sharp peak is easier to detect than a short, broad one, even if the total area is identical. This compound is a weak base (pKa ~4.2). On standard C18 columns, residual silanols (acidic) interact with the protonated this compound (cationic), causing "tailing." This tailing spreads the signal, lowering the peak height and ruining your LOD.

The Solution: Sharpen the peak using Base Deactivation or pH Control .

Protocol B: Mobile Phase Optimization Do not run at neutral pH without a specific column.

  • Buffer Selection: Use 20-25 mM Potassium Dihydrogen Phosphate (

    
    ).
    
  • pH Adjustment: Adjust pH to 3.0 using Phosphoric Acid.

    • Why? At pH 3.0, silanols on the silica surface are protonated (neutral), reducing their interaction with the analyte.

  • Column Choice: Use a "Base-Deactivated" or "End-capped" C18 column (e.g., C18-DB, XBridge, or equivalent).

  • Temperature: Increase column oven to 40°C.

    • Why? Higher temperature reduces mobile phase viscosity, improving mass transfer and sharpening the peak.

Data Comparison: Peak Shape Impact

ParameterStandard Condition (pH 7, 25°C)Optimized Condition (pH 3, 40°C)Impact on LOD
Peak Width (W0.5) 0.8 min0.3 min2.5x Improvement
Tailing Factor 1.8 (Significant)1.1 (Symmetric)Higher Apex Signal
S/N Ratio 15:145:1Lower Detection Limit

Ticket #003: Sample Enrichment (Solid Phase Extraction)

User Issue: "My instrument is optimized, but the concentration is simply below the detector's physical limit."

Technical Diagnosis: If the hardware limit is reached, you must increase the mass on the column. Liquid-Liquid Extraction (LLE) is messy and often dilutes the sample. Solid Phase Extraction (SPE) allows for Trace Enrichment —concentrating a large sample volume (e.g., 100 mL) into a small elution volume (e.g., 1 mL).

The Solution: Implement a Cation Exchange or Polymeric Reversed-Phase SPE workflow.

Protocol C: SPE Enrichment Workflow Target Enrichment Factor: 100x

  • Cartridge Selection: Use a Hydrophilic-Lipophilic Balance (HLB) cartridge or SCX (Strong Cation Exchange). HLB is generally more robust for this compound.

  • Conditioning:

    • 3 mL Methanol (activate pores).

    • 3 mL Water (equilibrate).

  • Loading:

    • Pass 100 mL of water sample (filtered) through the cartridge at 3-5 mL/min.

    • Note: this compound is retained on the sorbent; water and salts pass through.

  • Washing:

    • 3 mL of 5% Methanol in Water (removes weak interferences).

    • Dry cartridge under vacuum for 5 mins.

  • Elution:

    • Elute with 1 mL of Methanol (or Acetonitrile).

  • Reconstitution (Critical Step):

    • Evaporate the 1 mL eluate to dryness under Nitrogen.

    • Reconstitute in 200 µL of Mobile Phase.

    • Result: 100 mL sample

      
       0.2 mL concentrate = 500x theoretical enrichment .
      
Visualization: The Enrichment Workflow

SPEWorkflow Sample Sample (100 mL) SPE SPE Cartridge (HLB / C18) Sample->SPE Load Waste Matrix Waste SPE->Waste Wash Elute Elution (1 mL MeOH) SPE->Elute Elute Analyte Evap Evaporate & Reconstitute Elute->Evap Concentrate Inject HPLC Injection (High Conc.) Evap->Inject 500x Factor

Figure 2: Workflow for Solid Phase Extraction (SPE) to achieve trace enrichment of this compound.

Ticket #004: Injection Physics (Large Volume Injection)

User Issue: "I don't have SPE equipment. Can I just inject more sample?"

Technical Diagnosis: Standard injection volume is 10-20 µL. Injecting 100 µL usually causes "peak broadening" because the sample solvent is stronger than the mobile phase.

The Solution: On-Column Focusing . If you dissolve your sample in a solvent weaker than your mobile phase, the analyte will "stick" to the head of the column, concentrating itself before the gradient starts.

Protocol D: Large Volume Injection (LVI)

  • Mobile Phase: Start with 10% Acetonitrile / 90% Buffer.

  • Sample Diluent: Dissolve sample in 100% Water (or 5% MeOH).

  • Injection: Inject 100 µL .

  • Mechanism: The this compound molecules enter the column. Because the solvent is water (very weak), they cannot migrate. They stack up in a tight band at the inlet.

  • Gradient Start: After 1 minute, ramp up the Acetonitrile. The band elutes as a sharp peak.

    • Result: 5x to 10x gain in sensitivity without SPE.

Summary of Recommendations

MethodExpected GainComplexityCost
Wavelength (225 nm) 2x - 3xLowLow
Peak Sharpening (pH 3) 2xLowLow
Large Vol. Injection 5x - 10xMediumLow
SPE Enrichment 100x - 500xHighMedium

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of this compound on Primesep 100 Column. Retrieved from [Link]

  • Pourreza, N., & Rastegarzadeh, S. (2015). Determination of this compound in Water and Soil Samples by Micelle-Mediated Extraction and Spectrophotometry. Journal of the Brazilian Chemical Society.
  • US EPA. (1993). Method 631: The Determination of Benomyl and this compound in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Chromatography Online. (2021). Simple Tips to Increase Sensitivity in U/HPLC Analysis. LCGC International. Retrieved from [Link]

Sources

Troubleshooting low recovery of Carbendazim during solid-phase extraction

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support guide for troubleshooting the solid-phase extraction (SPE) of Carbendazim. This resource is designed for researchers, analytical scientists, and quality control professionals who are encountering challenges with low recovery rates during their sample preparation workflows. Here, we delve into the physicochemical properties of this compound, common pitfalls in SPE methodologies, and provide systematic, evidence-based solutions to enhance your analytical outcomes.

Foundational Knowledge: Understanding this compound's Behavior

Low recovery in SPE is often rooted in a misunderstanding of the analyte's chemical nature. This compound, a benzimidazole fungicide, possesses distinct properties that dictate its behavior during extraction.[1] A firm grasp of these characteristics is the first step in effective troubleshooting.

Physicochemical Properties of this compound

A summary of this compound's key properties is presented below. These values are critical for optimizing each step of the SPE process, from sample pre-treatment to elution.

PropertyValueImplication for SPE
Molecular Weight 191.19 g/mol Standard molecular weight for small molecule analysis.
pKa 4.2 (Weak Base)The charge state is pH-dependent. At pH < 4.2, it is protonated (cationic); at pH > 4.2, it is neutral.[2][3]
logP (Octanol-Water Partition Coefficient) 1.48Indicates moderate hydrophobicity, suitable for reversed-phase SPE.[2]
Aqueous Solubility pH-dependent: 29 mg/L (pH 4), 8 mg/L (pH 7), 7 mg/L (pH 8)More soluble in acidic conditions.[3] Low solubility at neutral and basic pH can lead to precipitation.
Organic Solvent Solubility Soluble in methanol, ethanol, DMSO, and DMF.[4]Wide range of potential elution solvents.
Stability Stable at pH 5 and 7. Slow hydrolysis at pH 9.[2][5] Elevated temperatures increase degradation.[6]Avoid strongly alkaline conditions and high temperatures during sample processing.

The Troubleshooting Workflow: A Logic-Based Approach

When encountering low recovery, a systematic approach is essential. The following diagram outlines a logical troubleshooting workflow, starting from sample preparation and proceeding through the entire SPE procedure.

SPE_Troubleshooting_Workflow cluster_prep Sample Preparation cluster_spe SPE Method cluster_elution Elution Prep Low Recovery Detected pH_Adjust pH Adjustment (pH ~6-7 for RP) Prep->pH_Adjust Investigate Solubility Solubility Check (Precipitation?) pH_Adjust->Solubility Sorbent Sorbent Selection (C18, Mixed-Mode) Solubility->Sorbent If Sample Prep OK Condition Conditioning/ Equilibration Sorbent->Condition Load Sample Loading (Flow Rate) Condition->Load Wash Wash Step (Solvent Strength) Load->Wash Elution_Solvent Elution Solvent (Composition & pH) Wash->Elution_Solvent If SPE Steps OK Elution_Volume Elution Volume (Breakthrough?) Elution_Solvent->Elution_Volume Drying Evaporation/ Reconstitution Elution_Volume->Drying

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during this compound SPE in a practical question-and-answer format.

Part A: Sample Preparation and Loading

Q1: My recovery is low and inconsistent. Could my sample pH be the issue?

A1: Absolutely. This compound's pKa of 4.2 means its charge state is highly sensitive to pH.[2][3]

  • The "Why": For reversed-phase SPE (like C18), you want to maximize hydrophobic interactions between the neutral form of this compound and the sorbent. If the sample pH is below 4.2, this compound becomes protonated (cationic). This reduces its hydrophobicity, leading to poor retention on the C18 sorbent and premature elution during the loading and washing steps.

  • Troubleshooting Protocol:

    • Measure the pH of your sample extract before loading it onto the SPE cartridge.

    • Adjust the pH to a range of 6-7 using a suitable buffer (e.g., phosphate buffer).[7] This ensures this compound is in its neutral, more hydrophobic state, promoting strong retention on a reversed-phase sorbent.

    • For Cation-Exchange SPE: If using a cation-exchange sorbent, you would do the opposite. Adjust the sample pH to < 4.2 to ensure this compound is cationic and can bind to the negatively charged sorbent.[8]

Q2: I see a precipitate forming when I prepare my sample. How does this affect recovery?

A2: Precipitate formation is a major cause of low recovery. This compound has low aqueous solubility, especially at neutral to alkaline pH.[3]

  • The "Why": If this compound precipitates out of solution, it cannot be loaded onto the SPE cartridge, and will be physically lost during sample transfer or filtration. This is common when an organic extract is diluted with a large volume of water.

  • Troubleshooting Protocol:

    • Increase Organic Content: Ensure the final sample solution loaded onto the cartridge has a sufficient percentage of organic solvent (e.g., methanol or acetonitrile) to keep this compound fully dissolved. However, keep the organic content low enough (typically <5%) to ensure retention on the SPE sorbent.

    • Initial Dissolution: For solid samples or standards, ensure complete initial dissolution in an appropriate organic solvent like methanol or DMF before any dilution with aqueous solutions.[4]

    • Re-dissolve: If a precipitate is observed, try adding a small amount of methanol or acidifying the sample slightly to re-dissolve the this compound before proceeding.

Part B: SPE Sorbent and Method Steps

Q3: I'm using a C18 cartridge, but my recovery is still poor. Is this the right sorbent?

A3: While C18 is a common choice for moderately hydrophobic compounds like this compound, it may not always be optimal, especially with complex matrices.[9]

  • The "Why": Matrix interferences can compete with this compound for binding sites on the C18 sorbent. Additionally, very strong, irreversible binding can sometimes occur.

  • Alternative Sorbents:

    • Polymeric Reversed-Phase: Sorbents like HLB (Hydrophilic-Lipophilic Balanced) can offer better retention for a wider range of polarities and may be less susceptible to matrix effects.

    • Mixed-Mode Cation-Exchange: These sorbents have both reversed-phase and strong cation-exchange properties.[8] They allow for a two-pronged retention mechanism. You can load the sample at a low pH (<4.2) to retain this compound via cation exchange, wash with an organic solvent to remove hydrophobic interferences, and then elute with a basic or high-ionic-strength solvent. This dual cleanup can significantly improve recovery and reduce matrix effects.[8]

    • PSA/NH2: Primary Secondary Amine (PSA) or Aminopropyl (NH2) sorbents can be used in normal-phase or weak anion-exchange mode and are effective for removing certain types of interferences like fatty acids and sugars.[10][11]

Q4: I suspect I'm losing this compound during the wash step. How can I optimize this?

A4: The wash step is a delicate balance between removing interferences and retaining your analyte. An overly strong wash solvent will elute this compound along with the contaminants.

  • The "Why": A wash solvent with too high a percentage of organic solvent will disrupt the hydrophobic interactions holding the neutral this compound to the reversed-phase sorbent, causing premature elution.

  • Troubleshooting Protocol:

    • Reduce Organic Content: Start with a very weak wash solvent (e.g., 100% water or 5% methanol in water).

    • Incremental Increases: Gradually increase the percentage of organic solvent in the wash step (e.g., to 10%, 15%) while monitoring the recovery. Collect the wash eluate and analyze it for this compound to see if breakthrough is occurring.

    • Maintain pH: Ensure the pH of your wash solution is in the optimal range (6-7 for reversed-phase) to keep this compound neutral and well-retained.

Part C: Elution and Final Steps

Q5: I've confirmed my analyte is retained on the cartridge, but I can't get it off. What's wrong with my elution step?

A5: Incomplete elution is a frequent culprit for low recovery. This can be due to an inappropriate solvent choice, insufficient volume, or secondary interactions.

  • The "Why": The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. For C18, this means a solvent with high organic content. For mixed-mode sorbents, it may also require a pH modification to neutralize the analyte.

  • Troubleshooting Protocol:

    • Increase Elution Solvent Strength: For reversed-phase, ensure your elution solvent is sufficiently non-polar. Acetonitrile and methanol are common choices.[9][10] If recovery is still low, try a stronger solvent or a mixture.

    • Modify Elution Solvent pH: Adding a small amount of acid or base to the elution solvent can dramatically improve recovery. For eluting from a C18 sorbent, slightly acidifying the elution solvent (e.g., with 0.1% formic acid) can sometimes help disrupt secondary interactions with residual silanol groups on the silica backbone. For eluting from a cation-exchange sorbent, using a basic modifier (e.g., 0.5% ammonium hydroxide in methanol) is necessary to neutralize the cationic this compound and release it from the sorbent.

    • Increase Elution Volume: You may not be using enough solvent to fully elute the this compound. Try eluting with two consecutive smaller volumes (e.g., 2 x 3 mL instead of 1 x 6 mL) and analyze them separately to see if the analyte is still present in the second fraction.

    • Soak the Sorbent: Allow the elution solvent to soak in the sorbent bed for a few minutes before applying vacuum or pressure. This can improve the efficiency of the desorption process.

Q6: My recovery is low after the evaporation and reconstitution step. What could be happening?

A6: Analyte loss during the dry-down step is often overlooked.

  • The "Why": this compound can adhere to the glass surface of the collection tube, especially once the solvent is fully evaporated. Overly aggressive heating can also cause degradation.[6]

  • Troubleshooting Protocol:

    • Gentle Evaporation: Evaporate the eluate under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[10] Avoid high temperatures.

    • Reconstitution Solvent: Reconstitute the residue in a solvent that this compound is highly soluble in and that is compatible with your subsequent analysis (e.g., the initial mobile phase for LC analysis).[10]

    • Vortex and Sonicate: After adding the reconstitution solvent, be sure to vortex thoroughly and even sonicate for a few minutes to ensure the entire residue, including any adhered to the tube walls, is redissolved.

Summary Protocol for High Recovery of this compound

The following table provides a starting point for a robust SPE method for this compound from an aqueous matrix using a C18 cartridge.

StepProcedureRationale
1. Sample Pre-treatment Adjust sample pH to ~6.5 with phosphate buffer. Ensure sample contains <5% organic solvent.Maximizes retention of neutral this compound on the C18 sorbent.
2. Conditioning Pass 3 mL of methanol through the cartridge.Wets the C18 functional groups.[12]
3. Equilibration Pass 3 mL of reagent water (pH ~6.5) through the cartridge.Prepares the sorbent for the aqueous sample matrix.[12]
4. Sample Loading Load the pre-treated sample at a slow, controlled flow rate (~1-2 mL/min).Ensures sufficient interaction time between this compound and the sorbent.
5. Washing Wash with 3 mL of 5-10% methanol in water.Removes polar interferences without eluting this compound.
6. Elution Elute with 5 mL of methanol or acetonitrile, potentially with 0.1% formic acid.Disrupts hydrophobic interactions to release this compound. Acid can mitigate secondary silanol interactions.
7. Dry-Down & Reconstitution Evaporate eluate under N2 at 40°C. Reconstitute in 1 mL of mobile phase.Concentrates the sample and prepares it for LC analysis.

References

  • Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester (this compound) - Evaluation statement. (2022). Australian Government Department of Health and Aged Care. [Link]

  • A sensitive method for determination of this compound residue in vegetable samples using hplc-uv and its application in health risk assessment. (n.d.). ThaiScience. [Link]

  • This compound (Ref: BAS 346F). (n.d.). AERU - University of Hertfordshire. [Link]

  • This compound. (n.d.). PubChem - NIH. [Link]

  • This compound. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Effects of processing on this compound residue in Pleurotus ostreatus. (2018). PMC - NIH. [Link]

  • ICSC 1277 - this compound. (n.d.). Inchem.org. [Link]

  • Method 631: The Determination of Benomyl and this compound in Municipal and Industrial Wastewater. (n.d.). EPA. [Link]

  • Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS. (2021). PMC - PubMed Central. [Link]

  • This compound (EHC 149, 1993). (n.d.). Inchem.org. [Link]

  • Mixed-mode solid-phase extraction and cleanup procedures for the liquid chromatographic determination of thiabendazole and this compound in fruit juices. (2001). PubMed. [Link]

  • Spectrophotometric determination of this compound in its Formulations and Environmental samples. (n.d.). ResearchGate. [Link]

  • Determination of this compound Residues in Grains by Solid-Phase Extraction and Micellar Electrokinetic Chromatography with Ultraviolet Detection. (n.d.). ResearchGate. [Link]

  • Proposed Pathway for this compound degradation. (n.d.). ResearchGate. [Link]

  • Degradation of this compound by Molecular Hydrogen on Leaf Models. (2022). PMC - NIH. [Link]

  • Microbes as this compound degraders: opportunity and challenge. (n.d.). Frontiers. [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. [Link]

  • SPE Method Development Tips and Tricks. (n.d.). Agilent. [Link]

  • Degradation of this compound in water via photo-Fenton in Raceway Pond Reactor: assessment of acute toxicity and transformation products. (n.d.). ResearchGate. [Link]

  • Food Chemistry. (2023). ScienceDirect. [Link]

  • Determination of fungicide this compound in water and soil samples using dispersive liquid-liquid microextraction and microvolume UV-vis spectrophotometry. (2014). PubMed. [Link]

Sources

Identifying genetic markers for Carbendazim resistance in phytopathogens.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Genetic Markers for Carbendazim Resistance in Phytopathogens Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, Plant Pathologists

Introduction: The Benzimidazole Resistance Landscape

This compound (MBC) functions by binding to the


-tubulin subunit of fungal microtubules, disrupting assembly during mitosis.[1][2][3] Resistance is almost exclusively driven by point mutations in the 

-tubulin gene (Tub2)
that alter the binding pocket structure.[2]

This guide moves beyond basic protocols to address the specific, high-stakes challenges encountered when characterizing these mutations in diverse phytopathogens like Botrytis cinerea, Fusarium spp., and Sclerotinia sclerotiorum.

Module 1: Phenotypic Screening (EC50 Assays)

Objective: To segregate isolates into Sensitive (S), Low-Resistance (LR), and High-Resistance (HR) phenotypes before expensive molecular analysis.

Troubleshooting Guide

Q1: My EC50 curves are erratic, and I see precipitation in the agar plates. What is happening? A: This is a solubility issue. This compound is poorly soluble in water.

  • Root Cause: Dissolving this compound directly in water or weak buffers causes micro-precipitation, leading to uneven distribution in the agar.

  • Solution: Dissolve this compound in 0.1 M HCl or DMSO to create a stock solution (e.g., 10 mg/mL). Add this stock to molten PDA (cooled to 50°C) to prevent thermal degradation while ensuring homogeneity.

  • Scientist Insight: Never exceed 1% v/v solvent concentration in the final agar, as DMSO itself can inhibit fungal growth, skewing your EC50 data.

Q2: How do I distinguish "Low Resistance" from "High Resistance" phenotypically? A: The resistance level correlates with specific mutations.

  • Protocol: Use discriminatory doses.

    • Sensitive (S): Growth inhibited at 1 µg/mL.

    • Low Resistance (LR): Growth at 1 µg/mL but inhibited at 10–50 µg/mL. (Often associated with F200Y mutations).

    • High Resistance (HR): Growth >100 µg/mL.[2] (Often associated with E198A/V/K mutations).[4]

Data Visualization: Resistance Phenotypes
PhenotypeEC50 Range (µg/mL)Common MutationMechanism
Sensitive < 1.0None (Wild Type)This compound binds H-bond at Glu198.[4]
Low Res. 1.0 – 50.0F200Y Steric hindrance reduces binding affinity.
High Res. > 100.0E198A / E198V Loss of critical H-bond; drug cannot bind.
High Res. > 100.0E198K Electrostatic repulsion of the drug.

Module 2: Molecular Identification (PCR & Sequencing)

Objective: Amplification of the


-tubulin gene region covering codons 198 and 200.
Troubleshooting Guide

Q3: I am getting multiple bands in my PCR product for Fusarium species. Which is the target? A: Many fungi possess two tubulin genes: Tub1 (


-tubulin or paralog) and Tub2 ( 

-tubulin). This compound resistance is specific to

-tubulin (Tub2)
.
  • Root Cause: Primers are binding to conserved regions shared between tubulin paralogs.

  • Solution: Use primers specific to the Tub2 isotype. For Fusarium, the primer pair T1 (Forward) and T22 (Reverse) is the gold standard for amplifying the relevant gene region.

  • Scientist Insight: If you still see non-specific bands, increase the annealing temperature by 1–2°C. The Tub2 gene often contains introns that vary in length between species; always sequence the purified band to confirm identity.

Q4: My sequencing chromatogram shows double peaks at codon 198. Is this contamination? A: Not necessarily. It likely indicates heterokaryosis .

  • Root Cause: Phytopathogenic fungi can be multinucleate. You may have a mix of resistant and sensitive nuclei within the same mycelial mass.

  • Solution: Perform single-spore isolation to purify the genetic line. If the double peak persists after single-sporing, the strain may be a stable heterokaryon or diploid (rare in some anamorphs).

Step-by-Step Protocol: -Tubulin PCR
  • Extraction: Use CTAB method for high-quality DNA (remove polysaccharides).

  • Primers:

    • Forward: 5'-AACATGCGTGAGATTGTAAGT-3' (Conserved region)

    • Reverse: 5'-TCTGGATGTTGTTGGGAATCC-3' (Flanking codon 200)

  • Cycling:

    • 95°C for 3 min (Initial Denaturation)

    • 35 Cycles: 94°C (30s) -> 55–58°C (30s) -> 72°C (1 min)

    • 72°C for 10 min (Final Extension)

  • Validation: Run on 1.5% agarose gel. Expected size: ~1.2 – 1.5 kb (depending on introns).

Module 3: Advanced Screening (AS-PCR & LAMP)

Objective: High-throughput screening without sequencing.

Troubleshooting Guide

Q5: My Allele-Specific PCR (AS-PCR) for E198A is giving false positives for wild-type strains. A: This is a "mismatch extension" error.

  • Root Cause: Taq polymerase can sometimes extend a 3' mismatch if the reaction conditions are too permissive.

  • Solution:

    • Introduce a destabilizing mismatch: Modify the primer at the -2 or -3 position (penultimate nucleotide) to destabilize the primer-template duplex further if the 3' end doesn't match perfectly.

    • Touchdown PCR: Start with a high annealing temperature and lower it gradually to increase specificity.

Q6: Can I use LAMP for field detection of this compound resistance? A: Yes, Loop-Mediated Isothermal Amplification (LAMP) is ideal for field use (no thermocycler needed).

  • Critical Requirement: You need a set of 4–6 primers recognizing distinct regions. The FIP (Forward Inner Primer) and BIP (Back Inner Primer) must be designed specifically to discriminate the single nucleotide polymorphism (SNP) at codon 198.

  • Visual Readout: Use SYBR Green or Hydroxy naphthol blue (HNB) for colorimetric change (Violet to Sky Blue = Positive).

Visualizing the Workflow & Mechanism

Figure 1: this compound Resistance Characterization Workflow

G cluster_0 Phenotypic Screening (Module 1) cluster_1 Genotypic Analysis (Module 2) cluster_2 Mutation Identification Start Fungal Isolate Collection EC50 EC50 Assay (PDA + MBC) Start->EC50 Phenotype Classify Phenotype EC50->Phenotype DNA DNA Extraction (CTAB) Phenotype->DNA Select Reps Result Resistance Marker Confirmed Phenotype->Result Correlation Check PCR PCR Amplification (Beta-Tubulin Gene) DNA->PCR Seq Sanger Sequencing PCR->Seq Analysis Sequence Alignment (Codons 198 & 200) Seq->Analysis Analysis->Result

Caption: Logical workflow for isolating, phenotyping, and genotyping fungal strains to identify this compound resistance markers.

Figure 2: Molecular Mechanism of Resistance

Mechanism cluster_WT Wild Type (Sensitive) cluster_MUT Mutant (Resistant) Tubulin_WT Beta-Tubulin (Glu198) Binding Hydrogen Bond Formation Tubulin_WT->Binding MBC_WT This compound (MBC) MBC_WT->Binding Death Microtubule Destabilization Binding->Death Tubulin_Mut Beta-Tubulin (Ala198/Val198) NoBind Loss of Affinity (No H-Bond) Tubulin_Mut->NoBind MBC_Mut This compound (MBC) Survival Normal Mitosis (Resistance) NoBind->Survival

Caption: Mechanism of action: E198 mutation prevents this compound binding, allowing microtubule assembly to proceed.

References

  • Fan, F., et al. (2022).[4][5] "Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea." Phytopathology. Available at: [Link]

  • Biernasiuk, A., et al. (2023). "Population, Physiological, and Genetic Insights into this compound Resistance in Populations of the Phytopathogenic Fungus Microdochium nivale." International Journal of Molecular Sciences. Available at: [Link][6]

  • Han, Y., et al. (2022). "Prevalence of this compound Resistance in Field Populations of the Rice False Smut Pathogen Ustilaginoidea virens from Jiangsu, China, Molecular Mechanisms, and Fitness Stability." Plant Disease. Available at: [Link]

  • Mondal, S., et al. (2022). "Deciphering β-tubulin gene of this compound resistant Fusarium solani isolate and its comparison with other Fusarium species." Genomics. Available at: [Link]

Sources

Overcoming poor mycelial growth inhibition in sensitivity assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist, Mycology Division Ticket Topic: Troubleshooting Poor Inhibition & Assay Variability

Introduction

Welcome to the Sensitivity Assay Support Center. If you are observing "poor inhibition"—defined here as uninhibited growth in treated plates, high variability between technical replicates, or non-sigmoidal dose-response curves—the issue rarely lies in the compound alone. It is often a systemic failure in the biological state of the inoculum or the physicochemical environment of the media.

This guide deconstructs these failure modes using the Poisoned Food Technique , the industry standard for assessing mycelial growth inhibition.

Module 1: Inoculum & Biological Variability

Q: "My technical replicates show high variance (Standard Deviation > 15%). Why isn't the fungus responding uniformly?"

Diagnosis: You are likely suffering from Inoculum Heterogeneity . In filamentous fungi, the physiological age of the mycelium varies drastically from the center of the colony (senescent, vacuolated) to the edge (metabolically active, apical extension).

The Fix: The "Active Margin" Protocol Do not take plugs randomly. You must standardize the physiological age of the hyphae.

  • Pre-culture: Grow the fungus on optimal media (e.g., PDA/MEA) until the colony covers 70% of the plate.

  • The Zone of Selection: Only harvest plugs from the active margin (the outer 1-2 cm ring).

    • Why? This region contains the highest density of active mitochondria and cell wall synthesis machinery. If you take plugs from the center, you are testing the compound against dormant cells, leading to "false resistance" or delayed growth that mimics inhibition.

  • Orientation: When placing the plug on the treated plate, place it mycelia-side down . This ensures immediate contact between the active hyphae and the chemical matrix.

Visualization: Inoculum Selection Logic

Inoculum_Selection Start Source Colony (7 Days Old) Center Center Region (Senescent) Start->Center Avoid Margin Active Margin (Apical Growth) Start->Margin Select Result_Bad High Lag Phase Variable Data Center->Result_Bad Physiological Dormancy Result_Good Immediate Contact Uniform Kinetics Margin->Result_Good Metabolic Peak

Figure 1: Selection logic for harvesting mycelial plugs to ensure metabolic uniformity.

Module 2: Chemical Dynamics & Media Interactions

Q: "I am testing a hydrophobic compound. The fungus grows over it as if nothing is there, even at high concentrations."

Diagnosis: This is a Bioavailability Failure , likely caused by precipitation or media binding. If the compound crystallizes in the agar matrix, the effective concentration drops to zero.

The Fix: Solvent Optimization & Media Clarification

  • Solvent Tolerance: You must determine the Maximum Tolerated Concentration (MTC) of your solvent (DMSO, Acetone, Ethanol) for your specific isolate.

  • Dispersion Method:

    • Incorrect: Adding compound to hot agar (>60°C). This may degrade the compound.

    • Correct: Add compound to molten agar at 50-55°C (tempered) and vortex immediately before pouring.

  • Visual Check: Inspect plates under a stereomicroscope. If you see crystals, the assay is invalid.

Data Table: Solvent Limits for Common Fungi Based on standard sensitivity baselines.

SolventMax Final Concentration (%)Risk FactorRecommendation
DMSO 1.0%Membrane permeability changesBest general solvent; keep <0.5% if possible.
Acetone 2.0%High volatility; evaporation changes concentrationGood for highly hydrophobic compounds; seal plates.
Ethanol 1.0%Metabolic carbon source for some fungiAvoid if testing metabolic inhibitors.
Water N/ALow solubility for drugsOnly for polar compounds.

Module 3: Experimental Protocol

Q: "How do I design a self-validating assay that proves the inhibition is real?"

Diagnosis: Without proper internal controls, you cannot distinguish between "compound failure" and "assay failure."

The Fix: The Validated Poisoned Food Protocol This protocol incorporates a Solvent Control (to check for solvent toxicity) and a Reference Control (to validate the strain's sensitivity).

Step-by-Step Methodology
  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 55°C in a water bath.

  • Compound Dilution:

    • Prepare a 100x stock solution of the test compound in DMSO.

    • Example: For a final assay concentration of 10 ppm, prepare a 1000 ppm stock.

  • Plate Pouring (The Critical Step):

    • Test Plate: Add 200 µL of Stock to 19.8 mL of molten agar (1% solvent final). Swirl gently (do not froth) and pour.

    • Solvent Control: Add 200 µL of pure DMSO to 19.8 mL of molten agar.

    • Absolute Control: Unamended PDA (checks for DMSO toxicity).

  • Inoculation:

    • Using a sterile 5mm cork borer, remove a plug from the active margin of the source colony.

    • Place inverted (mycelium touching agar) in the center of the test plate.

  • Incubation:

    • Incubate in the dark at 25°C (or species optimum).

    • Stop Condition: Measure when the Solvent Control colony reaches 75% of the plate diameter.

Calculation

Calculate the Percentage Inhibition (


) using the formula:


Where:

  • 
     = Average diameter of Solvent Control  (minus plug diameter).
    
  • 
     = Average diameter of Treatment  (minus plug diameter).
    
Visualization: Troubleshooting Decision Tree

Managing fungicide resistance by alternating Carbendazim with other modes of action.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fungicide Resistance Management Subject: Carbendazim (MBC) Resistance & Mode of Action Alternation Ticket ID: RES-MBC-2024-ALT Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Resistance Management Technical Support Center. You are likely here because you have observed reduced efficacy in this compound-treated fields or are designing a proactive stewardship program. This guide moves beyond basic "rotation" advice; it provides the mechanistic causality required to design self-validating resistance management protocols.

Module 1: Strategic Rotation Design

User Query: "My field isolates show reduced sensitivity to this compound. Which specific modes of action (MoA) should I rotate to break the resistance cycle, and why?"

Technical Analysis

This compound is a Methyl Benzimidazole Carbamate (MBC) belonging to FRAC Group 1 . It functions by binding to the


-tubulin subunit, inhibiting microtubule assembly during mitosis. Resistance is typically qualitative (all-or-nothing) and driven by specific point mutations in the 

-tubulin gene.

To break this cycle, you must select partners that do not rely on


-tubulin binding. Furthermore, you can exploit negative cross-resistance  where specific mutations make the fungus more susceptible to certain chemistries.
Recommended Rotation Partners
FRAC GroupChemical ClassTarget SiteRationale for Selection
3 DMI (e.g., Tebuconazole)C14-demethylase (Sterol Biosynthesis)Completely different metabolic target (membrane integrity). No cross-resistance with MBCs.
11 QoI (e.g., Azoxystrobin)Cytochrome bc1 (Respiration)Targets energy production. Effective, but high risk of resistance itself; use in strict alternation.
7 SDHI (e.g., Boscalid)Succinate Dehydrogenase (Respiration)Targets Complex II. Excellent partner for broad-spectrum control.
10 N-Phenyl Carbamates (Diethofencarb)

-tubulin (assembly)
Critical Insight: The E198A mutation (common in MBC resistance) often confers hypersensitivity to Diethofencarb [1, 2].
Visualizing the Rotation Logic

The following diagram illustrates the decision matrix for selecting a rotation partner based on the resistance mechanism.

RotationStrategy Start This compound (MBC) Failure Analyze Identify Resistance Mechanism (Phenotype/Genotype) Start->Analyze Mutation_E198A Mutation: E198A (High Resistance) Analyze->Mutation_E198A High RF detected Mutation_Other Mutation: F200Y / Others (Mod. Resistance) Analyze->Mutation_Other Mod RF detected Sol_NPC Deploy FRAC 10 (Diethofencarb) *Negative Cross-Resistance* Mutation_E198A->Sol_NPC Exploit Hypersensitivity Sol_Standard Deploy FRAC 3 (DMI) or FRAC 7 (SDHI) Mutation_E198A->Sol_Standard Standard Rotation Mutation_Other->Sol_Standard

Caption: Decision tree for selecting rotation partners. Note the specific pathway for E198A mutations utilizing Diethofencarb (FRAC 10).

Module 2: In Vitro Assay Troubleshooting

User Query: "I am observing inconsistent EC50 values in my mycelial growth inhibition assays. How do I standardize my protocol to distinguish baseline noise from true resistance?"

The Protocol: Mycelial Growth Inhibition Assay

Inconsistency often stems from solvent toxicity or thermal degradation of the fungicide.

Step-by-Step Standardization:

  • Stock Preparation: Dissolve technical grade this compound in DMSO (Dimethyl sulfoxide). Avoid Acetone if possible, as its high volatility alters final concentrations during pouring.

    • Critical Check: Final solvent concentration in agar must be

      
       to avoid inhibiting the fungus itself.
      
  • Media Tempering: Autoclave PDA (Potato Dextrose Agar). Cool to 50°C before adding the fungicide.

    • Why? Adding this compound >55°C can lead to thermal breakdown, resulting in false "resistance" (higher EC50) because the drug is inactive.

  • Inoculation: Use mycelial plugs (5mm) from the margin of an actively growing colony (3-4 days old). Do not use old, center-plate mycelium.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Agar Drug insolubility or thermal shock.Dissolve in DMSO first. Add to agar slowly while stirring. Do not add to cold agar.
Non-Linear Dose Response Concentration range is too narrow.Use a log-scale dilution series (e.g., 0, 0.1, 1, 10, 100

g/mL).
Control Plate Growth Retarded Solvent toxicity.Ensure DMSO concentration is identical in control and treatment plates.

Module 3: Molecular Diagnostics & Verification

User Query: "Phenotypic assays suggest resistance. Which genetic markers should I sequence to confirm this compound resistance?"

Target: The -tubulin Gene

Resistance is conferred by amino acid substitutions that alter the binding pocket, preventing this compound docking [3].

Primary Mutations to Screen:

  • Codon 198:

    • E198A (Glu

      
       Ala):  High resistance (RF > 1000). Associated with Diethofencarb sensitivity.[1][2][3]
      
    • E198V/K: Moderate to High resistance.[4]

  • Codon 200:

    • F200Y (Phe

      
       Tyr):  Moderate resistance.[2]
      
Diagnostic Workflow

Use this workflow to validate phenotypic data with molecular evidence.

MolecularWorkflow Sample Fungal Isolate Extract gDNA Extraction (CTAB Method) Sample->Extract PCR PCR Amplification (Target: u03b2-tubulin) Extract->PCR Seq Sanger Sequencing PCR->Seq Analyze Align to Wild Type (Check Codons 198, 200) Seq->Analyze

Caption: Molecular verification workflow targeting the beta-tubulin gene for SNP identification.

Module 4: Data Interpretation (FAQ)

Q: How do I calculate the Resistance Factor (RF)? A: The RF quantifies the shift in sensitivity.



  • RF < 10: Low Resistance (Monitor).

  • RF > 100: High Resistance (Immediate withdrawal of MBC).

Q: What is a "Discriminatory Dose"? A: Instead of a full EC50 curve, use a single concentration (e.g., 10


g/mL this compound).
  • Growth = Resistant.

  • No Growth = Sensitive.

  • Utility: High-throughput screening of hundreds of field isolates [4].[5]

References

  • FRAC (Fungicide Resistance Action Committee). (2024).[6][7][8] FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action. [Link]

  • Elad, Y., et al. (1992). Negative cross-resistance between benzimidazole and N-phenylcarbamate fungicides in Botrytis cinerea. [Link]

  • Zhang, Y., et al. (2022).[2][9] Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea.[10] Phytopathology.[11] [Link]

  • Vicent, A., et al. (2021). Identification and Characterization of Fungicide Resistance in Botrytis Populations. [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: Carbendazim (CBZ) vs. Thiophanate-methyl (TM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug Paradigm

Verdict: While Carbendazim (CBZ) is the biologically active moiety responsible for fungicidal activity, Thiophanate-methyl (TM) often demonstrates superior field utility due to its pharmacokinetics.

The scientific distinction between these two agents is not one of intrinsic potency, but of delivery . Thiophanate-methyl acts as a prodrug (precursor), metabolizing into this compound within plant tissues and fungal cells.[1] Consequently, comparative efficacy studies must account for the conversion rate, systemic translocation, and the "reservoir effect" that TM provides.

Key Takeaway for Drug Developers:

  • This compound: Immediate curative action; higher risk of rapid degradation/sequestration; lower molecular weight.

  • Thiophanate-methyl: Delayed but prolonged activity; enhanced cuticle penetration due to lipophilicity differences; acts as a slow-release generator of CBZ.

Mechanistic Foundation: The Conversion Pathway

To understand the efficacy differences, one must visualize the metabolic activation. TM is chemically unstable in aqueous/acidic environments (and within plant metabolic systems), cleaving to form CBZ (Methyl Benzimidazole Carbamate - MBC).

Pathway Visualization

The following diagram illustrates the conversion of TM to CBZ and the subsequent inhibition of fungal mitosis via beta-tubulin binding.

TM_to_CBZ_Pathway cluster_0 Plant Tissue / Fungal Cell TM Thiophanate-methyl (Prodrug) Inter Intermediate (Unstable) TM->Inter Hydrolysis/Plant Metabolism (pH < 7) CBZ This compound (Active Moiety) Inter->CBZ Cyclization Tubulin Beta-Tubulin (Fungal Target) CBZ->Tubulin Binds to Colchicine Site Mitosis Microtubule Assembly BLOCKED Tubulin->Mitosis Inhibits

Figure 1: Metabolic activation pathway of Thiophanate-methyl into this compound and subsequent mode of action.[2]

Comparative Analysis: Technical Specifications

The following data aggregates physicochemical properties and efficacy metrics. Note that "Intrinsic Activity" refers to the molecule's ability to bind tubulin in vitro.

FeatureThis compound (CBZ)Thiophanate-methyl (TM)
Role Active MetabolitePro-fungicide (Precursor)
Molecular Weight 191.2 g/mol 342.4 g/mol
Solubility (Water) Low (~8 mg/L at pH 7)Low (insoluble), but formulation dependent
Systemicity Acropetal (upward) translocationSystemic (via conversion to CBZ)
Mode of Action Mitosis Inhibition (Beta-tubulin binding)Mitosis Inhibition (via CBZ generation)
Residual Activity Shorter (Rapid binding/degradation)Longer (Slow conversion reservoir)
Cross-Resistance High (Target of E198A mutation)High (Converts to CBZ)
Toxicity (Mammalian) Reprotox Cat 1B (Muta.[2] Cat 1B)Lower acute toxicity, but metabolizes to CBZ
The "Systemicity" Nuance

While CBZ is the systemic agent, TM formulations often achieve better effective systemicity .

  • Causality: TM is more lipophilic than CBZ before conversion. This allows superior penetration of the waxy plant cuticle. Once inside the aqueous phloem/xylem environment, it converts to the more polar CBZ, which is then translocated acropetally.

Resistance Profile: The Beta-Tubulin Barrier

Both compounds belong to FRAC Group 1 (MBC Fungicides). Resistance is widespread and mechanism-specific.

Genetic Mechanism

Resistance is primarily driven by Single Nucleotide Polymorphisms (SNPs) in the fungal beta-tubulin gene (TUB2).

  • E198A/V/K: The mutation of Glutamic acid to Alanine, Valine, or Lysine at codon 198 alters the binding pocket conformation, preventing CBZ docking.

  • Cross-Resistance: Because TM becomes CBZ, any strain resistant to CBZ is automatically resistant to TM.

Negative Cross-Resistance

Interestingly, isolates with the E198A mutation often develop high sensitivity to Diethofencarb (an N-phenyl carbamate). This phenomenon (negative cross-resistance) is exploited in mixture formulations to manage resistance.

Experimental Protocols

Protocol A: Simultaneous Determination via HPLC (Pharmacokinetic Study)

Objective: To quantify the conversion rate of TM to CBZ in plant tissue without artificially inducing conversion during extraction.

Pre-requisites:

  • Instrument: HPLC-UV or LC-MS/MS.[3]

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid).

Workflow:

  • Sample Prep (Critical): Homogenize 5g plant tissue.

  • Extraction: Add 10mL Acetonitrile. Do NOT reflux. Use mild shaking at room temperature (25°C) for 30 mins. High heat or strong acid extraction will artificially convert TM to CBZ, invalidating the "prodrug" measurement.

  • Purification: Dispersive Solid Phase Extraction (d-SPE) using PSA (Primary Secondary Amine) to remove sugars/organic acids.

  • Analysis:

    • Inject 10µL into HPLC.

    • Wavelengths: Detect TM at 260-270 nm and CBZ at 280-285 nm .

    • Gradient: 20% ACN (0-2 min)

      
       80% ACN (10 min).
      
Protocol B: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Objective: To compare intrinsic toxicity (EC50).

Workflow:

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Amendment: Dissolve technical grade TM and CBZ in Dimethyl Sulfoxide (DMSO). Add to molten agar to achieve final concentrations (0, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Pouring: Pour plates and allow solidification.

  • Inoculation: Place a 5mm mycelial plug of the target pathogen (e.g., Botrytis cinerea) in the center.

  • Incubation: Incubate at 25°C for 3-5 days (darkness).

  • Calculation: Measure colony diameter. Calculate % Inhibition:

    
    
    (Where C = Control diameter, T = Treatment diameter).
    
  • Data Fit: Use Probit analysis to determine EC50.

Expected Result: CBZ usually shows a lower EC50 (higher potency) in vitro because TM relies on fungal metabolism or spontaneous hydrolysis in the agar to become active.

Safety & Regulatory Context

  • This compound: Classified as a Mutagen (Cat 1B) and Reprotoxicant (Cat 1B) in the EU. It induces aneuploidy (abnormal chromosome number) by disrupting microtubule formation in mammalian cells, similar to its action on fungi.

  • Thiophanate-methyl: While less toxic acutely, regulatory bodies (EPA, EFSA) assess it based on its metabolic conversion to CBZ. Therefore, the "Reference Dose" (RfD) is often derived from CBZ toxicity data.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2006).[4] Thiophanate-methyl (077) and this compound (072) - Toxicological Evaluations. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[5] Interim Decisions on Chlorothalonil, Thiophanate-methyl, and this compound. [Link][5][6]

  • Vela-Corcía, D., et al. (2018). Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance.[7] Scientific Reports. [Link]

  • Zhou, Y., et al. (2022). Prevalence of this compound Resistance in Field Populations of the Rice False Smut Pathogen Ustilaginoidea virens. Frontiers in Microbiology. [Link]

  • Singh, S.B., et al. (2007).[6] Determination of thiophanate methyl and this compound residues in vegetable samples using microwave-assisted extraction.[6] Journal of Chromatography A. [Link][6]

Sources

Evaluating Alternative Fungicides to Carbendazim for Crop Protection: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative for Transition

Carbendazim (Methyl Benzimidazole Carbamate, MBC) has long been a cornerstone in fungal disease management, particularly for Ascomycetes and Basidiomycetes. However, its utility is rapidly declining due to two critical factors:

  • Regulatory Pressure: Due to reproductive toxicity and persistence, this compound is facing bans or severe restrictions in major markets (e.g., EU, Australia, USA).

  • Resistance Evolution: The specific mode of action (β-tubulin assembly inhibition) is prone to single-point mutations (e.g., E198A in Botrytis cinerea), leading to widespread field failure.

This guide provides a technical roadmap for evaluating viable alternatives. We move beyond simple substitution to a mechanistic understanding of Demethylation Inhibitors (DMIs) , Quinone outside Inhibitors (QoIs) , and Bio-Control Agents (BCAs) , supported by experimental protocols for validation.

Mechanism of Action (MOA) Comparative Analysis

To select an effective alternative, one must understand the cellular targets. This compound arrests nuclear division. Effective alternatives should ideally target different pathways to manage existing resistance.[1]

Pathway Visualization

The following diagram contrasts the cellular interference points of this compound versus its primary alternatives: Tebuconazole (DMI) and Azoxystrobin (QoI).

MOA_Comparison Fungal_Cell Fungal Cell Physiology Tubulin Microtubule Assembly (Beta-Tubulin) Fungal_Cell->Tubulin Ergosterol Ergosterol Biosynthesis (C14-demethylase) Fungal_Cell->Ergosterol Respiration Mitochondrial Respiration (Complex III / Cytochrome bc1) Fungal_Cell->Respiration Mitosis_Arrest Inhibition of Mitosis (Nuclear Division Failure) Tubulin->Mitosis_Arrest Blocks This compound This compound (MBC) [FRAC 1] This compound->Tubulin Binds to Membrane_Fail Membrane Instability (Cell Lysis) Ergosterol->Membrane_Fail Accumulation of toxic sterols Tebuconazole Tebuconazole (DMI) [FRAC 3] Tebuconazole->Ergosterol Inhibits CYP51 ATP_Depletion ATP Depletion (Energy Failure) Respiration->ATP_Depletion Halts Azoxystrobin Azoxystrobin (QoI) [FRAC 11] Azoxystrobin->Respiration Blocks Electron Transport

Figure 1: Comparative Modes of Action. This compound targets structural division, while DMIs and QoIs target membrane integrity and energy production, respectively.

Candidate Selection & Performance Review

The following candidates are selected based on broad-spectrum efficacy and distinct FRAC codes to mitigate cross-resistance.

Quantitative Efficacy Data (EC50 Comparison)

The table below synthesizes experimental data comparing the median effective concentration (EC50) against key pathogens like Fusarium spp. and Colletotrichum spp. Lower EC50 indicates higher potency.

Active IngredientClass (FRAC)Target PathogenEC50 (µg/mL)Efficacy vs. This compoundKey Advantage
This compound Benzimidazole (1)F. pseudograminearum0.50BaselineCost-effective (historically)
Tebuconazole Triazole (3)F. pseudograminearum0.12 4x More Potent Curative & Eradicant action
Pyraclostrobin Strobilurin (11)F. pseudograminearum0.153.3x More PotentPlant health benefits (greening)
Phenamacril Cyanoacrylate (17)F. pseudograminearum0.222.2x More PotentSpecialist for Fusarium
Azoxystrobin Strobilurin (11)Colletotrichum capsici>3.0 (MIC high)Lower (Preventive)Excellent spore germination inhibitor
Trichoderma harzianum Biological (BM02)Fusarium wiltN/A (Bio-assay)~80% Disease ControlZero residue, growth promotion

Data Interpretation:

  • Tebuconazole consistently demonstrates lower EC50 values than this compound for established mycelial growth, making it a superior curative option [1][5].

  • Azoxystrobin often shows higher EC50 values for mycelial inhibition because it acts primarily on spore germination; in vitro mycelial assays may underestimate its field value [2][3].

  • Biologicals (Trichoderma) do not follow linear dose-response curves (EC50) but show comparable "Percent Disease Index" (PDI) reduction in field trials, often matching this compound efficacy (approx. 72-80% control) after 42 days [6].

Experimental Validation Framework

To validate these alternatives in your specific crop system, use the following self-validating protocols.

Workflow Visualization

This flowchart outlines the decision matrix for screening alternatives.

Screening_Workflow Start Isolate Pathogen (Pure Culture) InVitro In Vitro Screen (Poisoned Food) Start->InVitro Decision1 EC50 < 10 µg/mL? InVitro->Decision1 InVivo In Vivo / Pot Trial (Seed/Soil Drench) Decision1->InVivo Yes Discard Discard Candidate Decision1->Discard No Field Field Efficacy (RCBD Design) InVivo->Field

Figure 2: Screening Pipeline. A "Go/No-Go" decision gate at the in vitro stage saves resources before greenhouse testing.

Protocol 1: In Vitro Poisoned Food Technique

Objective: Determine EC50 values for mycelial inhibition.

Materials:

  • Potato Dextrose Agar (PDA).[2]

  • Test Fungicides (Technical grade dissolved in acetone/DMSO).

  • Pathogen culture (7-day old active periphery).

Procedure:

  • Media Preparation: Autoclave PDA. Allow to cool to 50°C (molten state).

  • Amending: Add fungicide stock solution to molten agar to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Include a Solvent Control (acetone only) and Absolute Control.

  • Pouring: Pour 20 mL into sterile petri plates. Allow solidification.

  • Inoculation: Using a cork borer (5mm), place a mycelial disc of the pathogen in the center of the plate (inverted).

  • Incubation: Incubate at 25±2°C.

  • Measurement: Measure radial growth (diameter) when the control plate reaches full growth (usually 5-7 days).

  • Calculation:

    
    
    (Where C = Growth in Control, T = Growth in Treatment). Use Probit analysis to calculate EC50 [4][7].
    
Protocol 2: In Vivo Pot Culture Assay

Objective: Evaluate efficacy in a soil-plant system (simulating field conditions).

Procedure:

  • Inoculation: Mix pathogen inoculum (e.g., Fusarium on sorghum grain) with sterilized soil (5% w/w).[3] Incubate soil for 7 days to establish sickness.

  • Treatment:

    • Seed Treatment: Coat seeds with fungicide slurry (e.g., 2g/kg seed).

    • Soil Drench: Apply fungicide solution (e.g., 0.1%) to the root zone 24h after transplanting.

  • Design: Randomized Block Design (RBD) with 4 replicates.

  • Scoring: Assess Disease Severity (0-5 scale) at 30, 45, and 60 days.

  • Statistical Check: Perform ANOVA. If

    
     and efficacy > 60% relative to control, the candidate is validated [6].
    

Strategic Implementation: Resistance Management

Replacing this compound with a single alternative will eventually lead to new resistance. A rotational strategy is mandatory.

  • The "Tank Mix" Rule: Never rely on a single site-specific fungicide (like Tebuconazole) alone for high-pressure curative sprays. Mix with a multi-site inhibitor like Mancozeb (Group M3) or Chlorothalonil (Group M5).[1]

  • The Rotation Schedule:

    • Spray 1 (Preventive): Azoxystrobin (Group 11) - Targets respiration before infection establishes.

    • Spray 2 (Curative): Tebuconazole (Group 3) - Targets established mycelium.

    • Spray 3 (Maintenance):Trichoderma or Bacillus subtilis (Biological) - Maintains low pathogen load without chemical selection pressure.

References

  • Transcriptomic Profiling of Fusarium pseudograminearum in Response to this compound, Pyraclostrobin, Tebuconazole, and Phenamacril. MDPI (Journal of Fungi). Available at: [Link]

  • Recommended rates of azoxystrobin and tebuconazole... ineffective against target fungi. PubMed Central. Available at: [Link]

  • Testing the efficacy of different fungicides against Colletotrichum capsici under in vitro Conditions. Peer Journals. Available at: [Link]

  • In Vitro Evaluation of Different Chemicals against Rhizoctonia solani by Poisoned Food Technique. ResearchGate. Available at: [Link]

  • The effect of the mixtures of this compound, iprodione and tebuconazole on Sclerotinia sclerotiorum. ResearchGate. Available at: [Link]

  • Comparative Efficacy of Commercial Fungicides and Trichoderma harzianum against Fusarium Wilt. Pakistan Journal of Botany. Available at: [Link]

  • How to calculate efficacy of fungicides using poison food technique? ResearchGate Q&A. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and Immunoassay for Carbendazim Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Immunoassay techniques for the quantification of Carbendazim. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, step-by-step experimental protocols, and cross-validation data to empower you in selecting the most appropriate analytical method for your specific research needs.

Introduction: The Imperative for Accurate this compound Quantification

This compound is a widely used, broad-spectrum benzimidazole fungicide that protects a variety of crops from fungal diseases.[1] Its systemic nature allows it to be absorbed by the plant, providing comprehensive protection. However, the persistence of this compound in the environment and its potential health risks, including reported reproductive and developmental toxicity, necessitate sensitive and reliable methods for its quantification in food and environmental samples.[1] Accurate determination of this compound residues is crucial for ensuring food safety, environmental monitoring, and regulatory compliance.[2][3]

This guide will explore the two predominant analytical techniques for this compound quantification: the well-established chromatographic method of HPLC and the high-throughput, antibody-based immunoassay. We will dissect the underlying principles of each, provide detailed experimental workflows, and present a cross-validation framework to ensure data integrity and comparability.

High-Performance Liquid Chromatography (HPLC): The Gold Standard in Separation Science

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interactions of the analyte with the stationary phase lead to separation. For this compound analysis, reversed-phase HPLC with UV detection is a commonly employed and robust method.[4]

The Rationale Behind the HPLC-UV Method for this compound

The choice of a reversed-phase C18 column is predicated on the hydrophobic nature of the this compound molecule. The nonpolar C18 stationary phase effectively retains this compound through hydrophobic interactions. The mobile phase, typically a mixture of a polar solvent like water and a less polar organic solvent such as acetonitrile or methanol, is crucial for achieving optimal separation.[5][6] The organic modifier's concentration is adjusted to control the retention time of this compound; a higher concentration of the organic solvent will decrease the retention time.[7] The addition of an acid, like sulfuric acid, to the mobile phase helps to ensure the consistent protonation of this compound, leading to sharper peaks and improved chromatographic performance.[4] UV detection is well-suited for this compound as the molecule contains a chromophore that absorbs light in the UV spectrum, with a maximum absorbance typically around 200-280 nm.[4]

Experimental Workflow for HPLC-UV Quantification of this compound

The following diagram illustrates the typical workflow for this compound analysis using HPLC-UV.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fruit/Vegetable Sample Homogenize Homogenization Sample->Homogenize Weighing Extract QuEChERS Extraction (Acetonitrile & Salts) Homogenize->Extract Addition of Solvent Centrifuge Centrifugation Extract->Centrifuge Phase Separation Cleanup Dispersive SPE (PSA/C18) Centrifuge->Cleanup Supernatant Transfer Filter Syringe Filtration (0.22 µm) Cleanup->Filter Purification Inject Injection into HPLC System Filter->Inject Sample Vial Separate C18 Reversed-Phase Separation Inject->Separate Mobile Phase Flow Detect UV Detection (200-280 nm) Separate->Detect Elution Chromatogram Chromatogram Generation Detect->Chromatogram Signal Output Integrate Peak Integration Chromatogram->Integrate Software Analysis Quantify Quantification via Calibration Curve Integrate->Quantify Concentration Calculation

Caption: HPLC-UV workflow for this compound quantification.

Detailed Step-by-Step Protocol for HPLC-UV Analysis

This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.

1. Reagents and Materials:

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid (concentrated, analytical grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)

  • Syringe filters (0.22 µm, PTFE or nylon)

2. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[8] Store at 4°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with the mobile phase.

3. Sample Preparation (QuEChERS Method):

  • Weigh 10-15 g of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer the supernatant to a d-SPE tube containing PSA and C18 sorbents for cleanup.

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV Instrumental Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% sulfuric acid in water (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detector Wavelength: 200 nm.[4]

  • Column Temperature: 30°C.

5. Data Analysis:

  • Inject the prepared standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Immunoassay: Harnessing the Power of Antibody Specificity

Immunoassays are bioanalytical methods that utilize the highly specific binding between an antibody and its corresponding antigen to detect and quantify a substance. For small molecules like this compound, a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is typically employed.[9][10][11]

The Rationale Behind Competitive Immunoassay for this compound

Due to its small size, this compound cannot be simultaneously bound by two different antibodies, a requirement for the sandwich immunoassay format.[9][10][11] In a competitive immunoassay, a known amount of labeled this compound (or a this compound conjugate) competes with the this compound present in the sample for a limited number of antibody binding sites.[12] The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[12] This relationship allows for the sensitive quantification of the target analyte.

Experimental Workflow for Competitive ELISA

The following diagram outlines the key steps in a competitive ELISA for this compound quantification.

ELISA_Workflow cluster_prep Assay Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection Coat Coat Microplate with This compound-Protein Conjugate Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Add Add Mixture to Wells Wash2->Add Mix Pre-incubate Sample/Standard with Anti-Carbendazim Antibody Mix->Add Incubate Incubate Add->Incubate Wash3 Wash Incubate->Wash3 Add_Sec_Ab Add Enzyme-Labeled Secondary Antibody Wash3->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Sub Add Substrate Wash4->Add_Sub Incubate3 Incubate (Color Development) Add_Sub->Incubate3 Stop Add Stop Solution Incubate3->Stop Read Read Absorbance (e.g., 450 nm) Stop->Read

Caption: Competitive ELISA workflow for this compound quantification.

Detailed Step-by-Step Protocol for Competitive ELISA

This protocol is based on a typical indirect competitive ELISA format and may vary depending on the specific antibody and reagents used.

1. Reagents and Materials:

  • This compound-protein conjugate (for coating)

  • Anti-Carbendazim primary antibody (e.g., rabbit polyclonal)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • This compound analytical standard

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

2. Plate Coating:

  • Dilute the this compound-protein conjugate in coating buffer to the optimal concentration (determined by checkerboard titration).

  • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

  • Incubate overnight at 4°C or for 2 hours at 37°C.[13]

  • Wash the plate three times with wash buffer.

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare a series of this compound standards in assay buffer.

  • Prepare sample extracts (a simple dilution may be sufficient, but matrix effects should be evaluated).

  • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-Carbendazim primary antibody for 30-60 minutes at room temperature.

  • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate three times with wash buffer.

5. Detection:

  • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Add 50 µL of stop solution to each well to stop the reaction.

6. Data Analysis:

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

  • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The absorbance will be inversely proportional to the concentration.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Cross-Validation: Ensuring Data Comparability and Integrity

Cross-validation of HPLC and immunoassay is essential to ensure that both methods provide comparable and reliable results. This process involves analyzing the same set of samples by both techniques and comparing the quantitative data. The validation of analytical methods should be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) or ISO/IEC 17025.[14][15][16][17][18]

Key Performance Parameters for Method Validation

The following table summarizes the key performance parameters that should be evaluated during the validation of both HPLC and immunoassay methods for this compound quantification.

Performance ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Sensitivity (LOD & LOQ) The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-noise ratio of 3:1; LOQ: Signal-to-noise ratio of 10:1 or a specified precision and accuracy.
Accuracy (Recovery) The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentrations.70-120% recovery
Precision (Repeatability & Reproducibility) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as repeatability (intra-assay) and reproducibility (inter-assay).Relative Standard Deviation (RSD) ≤ 15-20%
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.No significant interference at the retention time of the analyte (HPLC) or cross-reactivity with structurally related compounds (immunoassay).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature.
Comparative Performance Data: HPLC vs. Immunoassay for this compound

The following table presents a summary of typical performance data for HPLC and immunoassay methods for this compound quantification, compiled from various studies.

ParameterHPLC-UVCompetitive ELISA
Linear Range 0.05 - 10 µg/mL0.05 - 5 ng/mL
LOD ~0.01 - 0.1 µg/mL~0.01 - 0.1 ng/mL
LOQ ~0.05 - 0.5 µg/mL~0.05 - 0.5 ng/mL
Recovery 85 - 115%80 - 120%
Precision (RSD) < 10%< 15%
Analysis Time per Sample 15 - 30 minutes2 - 4 hours (for a 96-well plate)
Throughput SequentialHigh (multiple samples in parallel)
Cost per Sample Moderate to HighLow to Moderate
Matrix Effects Can be significant, often requiring extensive cleanupCan be significant, but may be mitigated by dilution
Specificity High (based on retention time and UV spectrum)Dependent on antibody quality (potential for cross-reactivity)

Conclusion: Selecting the Right Tool for the Job

Both HPLC and immunoassay are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.

HPLC stands out as the gold standard for its high specificity, accuracy, and robustness. It is the preferred method for regulatory purposes and for complex matrices where unambiguous identification and quantification are paramount. However, it is generally more time-consuming, requires more expensive equipment and skilled operators, and has a lower throughput compared to immunoassays.

Immunoassays , particularly in the ELISA format, offer the significant advantages of high sensitivity, high throughput, and lower cost per sample.[19] They are exceptionally well-suited for screening large numbers of samples and for rapid analysis in resource-limited settings. The main considerations for immunoassays are the potential for matrix effects and the critical dependence on the specificity of the antibody, which can be susceptible to cross-reactivity with structurally similar compounds.

The choice between HPLC and immunoassay ultimately depends on the specific application. For confirmatory analysis and regulatory submissions, HPLC is the method of choice. For large-scale screening, rapid monitoring, and initial assessments, immunoassay provides a highly efficient and cost-effective solution. A comprehensive approach often involves using a high-throughput immunoassay for initial screening, followed by HPLC for the confirmation of positive results. This cross-validation strategy leverages the strengths of both techniques to ensure accurate and reliable quantification of this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 631: The Determination of Benomyl and this compound in Municipal and Industrial Wastewater. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of this compound on Primesep 100 Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). QuEChERS Sample Preparation for LC-MS and LC-UV Determination of this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • Michel, M., & Buszewski, B. (n.d.). DETERMINATION OF this compound RESIDUES IN FRUITS, VEGETABLES AND CEREALS BY HPLC WITH COLUMN SWITCHING.
  • Phansawan, B., et al. (n.d.). A sensitive method for determination of this compound residue in vegetable samples using hplc-uv and its application in health risk assessment.
  • Kim, H. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Retrieved from [Link]

  • Irish National Accreditation Board. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
  • Petrou, P. S., et al. (2021). Fast and Sensitive Determination of the Fungicide this compound in Fruit Juices with an Immunosensor Based on White Light Reflectance Spectroscopy. PubMed Central. Retrieved from [Link]

  • AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). This compound ELISA Kit (DEIA6860). Retrieved from [Link]

  • Kim, H. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Determination of this compound in Formulations. Retrieved from [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]

  • Li, Y., et al. (2022). A Competitive Assay Based on Dual-Mode Au@Pt-DNA Biosensors for On-Site Sensitive Determination of this compound Fungicide in Agricultural Products. Frontiers. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Laboratorio Tecnológico del Uruguay. (n.d.). Guidelines for the validation and verification of chemical test methods.
  • AAA Compliance Partners. (n.d.). Understanding Pesticide Residue Limits in Food Processing. Retrieved from a compliance consulting firm's website.
  • Agrahari, V., et al. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. RJPT.
  • Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]

  • Eurachem. (2022). Method validation. Retrieved from [Link]

  • Regulations.gov. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1520 Processed Food/Feed. Retrieved from [Link]

  • Attogene. (n.d.). This compound ELISA Kit. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • European Union Reference Laboratory for Genetically Modified Food and Feed. (n.d.). Transfer of validated methods into laboratories working routine Methods verification.
  • eCFR. (n.d.). 40 CFR Part 158 -- Data Requirements for Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Residue Chemistry Test Guidelines Oppts 860.1340 Residue Analytical Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Pesticide regulation in the United States. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Carbendazim and Novel Systemic Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the systemic fungicide Carbendazim against a new generation of systemic fungicides, including strobilurins, succinate dehydrogenase inhibitors (SDHIs), and triazoles. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, comparative efficacy, resistance profiles, and experimental protocols for evaluating these critical agricultural tools. Our analysis is grounded in peer-reviewed data to ensure scientific integrity and provide actionable insights for the development of effective disease management strategies.

Introduction: The Legacy of this compound and the Rise of Novel Fungicides

For decades, this compound, a member of the benzimidazole class of fungicides, has been a cornerstone of fungal disease management in agriculture.[1][2] Its broad-spectrum activity and systemic nature made it a cost-effective solution for controlling a wide range of pathogens.[2] However, its extensive and often exclusive use has led to a significant challenge: the development of widespread resistance in many fungal populations.[3] This, coupled with growing concerns over its environmental and toxicological profile, has necessitated the development and adoption of novel systemic fungicides with different modes of action.[1][4]

This guide will explore the scientific rationale behind transitioning to newer fungicide classes by providing a detailed comparison of their efficacy and underlying mechanisms.

Mechanisms of Action: A Tale of Different Targets

The efficacy of a fungicide is intrinsically linked to its ability to disrupt essential life processes in the target fungus. This compound and the newer systemic fungicides achieve this through distinct molecular mechanisms.

This compound: Disrupting Fungal Cell Division

This compound's mode of action is the inhibition of β-tubulin synthesis, a protein crucial for the formation of microtubules.[2] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By interfering with microtubule assembly, this compound effectively halts mitosis, preventing the proliferation of fungal cells.[2] This targeted action is classified under the Fungicide Resistance Action Committee (FRAC) Code 1.[2]

cluster_inhibition Inhibition This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Microtubule Microtubule Assembly This compound->Microtubule Inhibits BetaTubulin->Microtubule Essential for MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Forms CellDivision Fungal Cell Division MitoticSpindle->CellDivision Critical for

Caption: Mechanism of action of this compound.

Novel Systemic Fungicides: Targeting Fungal Respiration and Sterol Biosynthesis

The newer generations of systemic fungicides have been developed to target different biochemical pathways, thereby providing effective control against this compound-resistant strains.

  • Strobilurins (QoI Fungicides): This class, which includes active ingredients like azoxystrobin and pyraclostrobin, inhibits fungal respiration.[5][6] They act at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, blocking electron transfer and halting ATP production.[6][7] This mode of action is classified under FRAC Code 11.[5]

  • Succinate Dehydrogenase Inhibitors (SDHIs): Fungicides such as boscalid and fluxapyroxad also target mitochondrial respiration, but at a different site.[8] They inhibit Complex II (succinate dehydrogenase), an essential enzyme in the Krebs cycle and the electron transport chain.[8][9][10] This disruption of energy production is categorized under FRAC Code 7.[8]

  • Triazoles (DMI Fungicides): This group, including difenoconazole and tebuconazole, interferes with the biosynthesis of ergosterol, a vital component of fungal cell membranes.[11][12] They inhibit the C14-demethylase enzyme, leading to the accumulation of toxic sterol precursors and disruption of membrane integrity.[11] This mode of action falls under FRAC Code 3.[13]

cluster_Strobilurins Strobilurins (FRAC 11) cluster_SDHIs SDHIs (FRAC 7) cluster_Triazoles Triazoles (FRAC 3) Strobilurins Strobilurins ComplexIII Complex III (Cytochrome bc1) Strobilurins->ComplexIII Inhibit ATP_S ATP Production ComplexIII->ATP_S Blocks electron transfer to SDHIs SDHIs ComplexII Complex II (Succinate Dehydrogenase) SDHIs->ComplexII Inhibit ATP_SDHI ATP Production ComplexII->ATP_SDHI Blocks electron transfer to Triazoles Triazoles C14Demethylase C14-demethylase Triazoles->C14Demethylase Inhibit Ergosterol Ergosterol Biosynthesis C14Demethylase->Ergosterol Essential for CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Maintains

Caption: Mechanisms of action of novel systemic fungicides.

Comparative Efficacy: A Data-Driven Analysis

The practical utility of a fungicide is determined by its performance in controlling specific pathogens under field or laboratory conditions. The following tables summarize the comparative efficacy of this compound and novel systemic fungicides against key fungal pathogens.

In Vitro Efficacy Data

The following table presents the half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide that inhibits 50% of fungal growth in vitro. Lower EC50 values indicate higher efficacy.

Fungicide ClassActive IngredientPathogenEC50 (µg/ml)Reference
Benzimidazole This compoundSclerotinia sclerotiorumVaries significantly with resistance[14]
Triazole TebuconazoleColletotrichum capsici18[15]
Triazole DifenoconazoleColletotrichum capsici115[15]
SDHI BoscalidBotrytis cinerea100 (discriminatory dose)[16]
SDHI FluopyramBotrytis cinerea15 (discriminatory dose)[16]
SDHI FluxapyroxadBotrytis cinerea1 (discriminatory dose)[16]
SDHI PenthiopyradBotrytis cinerea6 (discriminatory dose)[16]
In Vivo and Field Efficacy Data

The following table summarizes the disease control efficacy of different fungicides from field trials, presented as Percent Disease Index (PDI) or percentage of disease reduction.

CropPathogenFungicide TreatmentDisease Severity (PDI %)Reference
MaizeExserohilum turcicumAzoxystrobin + Difenoconazole18.15[17]
MaizeExserohilum turcicumTebuconazole18.89[17]
MaizeExserohilum turcicumHexaconazole20.37[17]
MaizeExserohilum turcicumThis compound + Mancozeb22.22[17]
PigeonpeaFusarium udumThis compound (0.1%)100% inhibition[18]
PigeonpeaFusarium udumTebuconazole (0.1%)100% inhibition[18]
PigeonpeaFusarium udumAzoxystrobin + Difenoconazole (0.1%)100% inhibition[18]

Fungicide Resistance: A Critical Consideration

The intensive use of fungicides with a single-site mode of action, such as this compound, creates strong selection pressure for the emergence of resistant fungal strains.[3] The Fungicide Resistance Action Committee (FRAC) provides guidelines for sustainable fungicide use to mitigate this risk.[19][20]

  • This compound (FRAC 1): High risk of resistance development. Resistance is often due to a single point mutation in the β-tubulin gene.[2]

  • Strobilurins (FRAC 11): High risk of resistance. Resistance is typically conferred by a single amino acid substitution (G143A) in the cytochrome b gene.

  • SDHIs (FRAC 7): Medium to high risk of resistance. Resistance can arise from mutations in several subunits of the succinate dehydrogenase enzyme.[8]

  • Triazoles (FRAC 3): Low to medium risk of resistance. Resistance is often polygenic and develops more gradually.[13]

A key resistance management strategy is the rotation or combination of fungicides with different FRAC codes.[19]

Experimental Protocols for Efficacy Testing

To ensure the scientific validity of fungicide efficacy data, standardized and reproducible experimental protocols are essential.

In Vitro Fungicide Efficacy Testing: Poisoned Food Technique

This protocol is designed to determine the in vitro efficacy of a fungicide against a mycelial-growing fungus.

Objective: To calculate the EC50 value of a fungicide.

Materials:

  • Pure culture of the test fungus

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solution

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Cork borer (5 mm)

  • Incubator

  • Laminar flow hood

Procedure:

  • Preparation of Fungicide-Amended Media: a. Prepare a stock solution of the test fungicide at a high concentration (e.g., 1000 ppm) in sterile distilled water. b. Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the PDA medium (e.g., 0.1, 1, 10, 100, 1000 ppm). c. Autoclave the PDA medium and cool it to 45-50°C in a water bath. d. Under aseptic conditions in a laminar flow hood, add the appropriate volume of each fungicide dilution to the molten PDA to achieve the target concentrations. Also, prepare a control set of plates with PDA and sterile distilled water only. e. Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: a. From the periphery of an actively growing culture of the test fungus, take a 5 mm mycelial disc using a sterile cork borer. b. Place the mycelial disc, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: a. Incubate the plates at the optimal temperature for the test fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection and Analysis: a. Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish. b. Calculate the average colony diameter for each treatment. c. Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • % Inhibition = ((dc - dt) / dc) * 100
    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. d. Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the EC50 value using probit analysis or other suitable statistical software.[21]

Start Start PrepMedia Prepare Fungicide-Amended Media Start->PrepMedia Inoculate Inoculate Plates with Fungal Disc PrepMedia->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50 End End EC50->End

Sources

Comparative Toxicity Guide: Carbendazim (CBZ) vs. 2-Aminobenzimidazole (2-AB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Carbendazim (CBZ) , a widely used benzimidazole fungicide, and its primary degradation product, 2-Aminobenzimidazole (2-AB) . While CBZ is the parent compound responsible for fungicidal activity via microtubule disruption, 2-AB represents a critical environmental and metabolic "legacy" residue.

Key Verdict:

  • Acute Toxicity: Both exhibit low acute systemic toxicity (LD50 > 2000 mg/kg).[1]

  • Mechanistic Divergence: CBZ acts as a potent aneugen (disrupting spindle formation) due to its carbamate moiety. 2-AB, lacking this moiety, exhibits significantly reduced tubulin-binding affinity but remains a persistent environmental pollutant with potential chronic risks.

  • Regulatory Status: Regulatory bodies (EFSA, EPA) often assess risk based on the "sum of residues" (CBZ + 2-AB), treating them additively despite differing potencies.

Molecular & Environmental Context[2][3][4]

Understanding the degradation pathway is essential for experimental design.[2] CBZ is often a metabolite itself (of Benomyl) but rapidly degrades into 2-AB in environmental matrices (soil, water) and biological systems.

Degradation Pathway Visualization

DegradationPathway Benomyl Benomyl (Pro-drug) Hydrolysis Hydrolysis (Fast) Benomyl->Hydrolysis CBZ This compound (CBZ) (Active Fungicide) EnvDeg Environmental/Metabolic Degradation CBZ->EnvDeg AB 2-Aminobenzimidazole (2-AB) (Stable Metabolite) Hydrolysis->CBZ Loss of n-butylisocyanate EnvDeg->AB Cleavage of carbamate moiety

Figure 1: The degradation cascade from Benomyl to this compound (CBZ) and finally to 2-Aminobenzimidazole (2-AB). Note that 2-AB is the terminal stable residue often detected in food matrices.[2]

Comparative Toxicology Profile

The following table synthesizes data from regulatory reviews (EFSA) and experimental literature.

FeatureThis compound (CBZ)2-Aminobenzimidazole (2-AB)
Molecular Weight 191.19 g/mol 133.15 g/mol
Primary Mechanism Tubulin Polymerization Inhibition (Spindle Poison)Weak/Non-specific (Lacks carbamate group)
Acute Toxicity (Rat Oral LD50) > 5,000 - 10,000 mg/kg [1]> 2,000 mg/kg [2]
Reproductive Toxicity High: Severe testicular atrophy, Sertoli cell destruction [3].Moderate/Low: Effects observed but generally at higher doses than CBZ.[2]
Genotoxicity Aneugenic: Causes aneuploidy (chromosome loss) rather than direct DNA mutation.[2]Equivocal; often included in "sum of risk" but lacks the potent aneugenicity of CBZ.[2]
Environmental Persistence Moderate (Half-life: 3–12 months in soil)High (More stable than CBZ; acts as the long-term marker).[2]

Mechanism of Action: The "Carbamate Switch"[3]

The critical toxicological distinction lies in the carbamate moiety (–NHCOOCH3).[2]

  • CBZ: The carbamate group mimics the structure of GTP, allowing CBZ to bind to the colchicine-binding site of fungal (and mammalian)

    
    -tubulin.[2] This prevents microtubule assembly, leading to cell cycle arrest at metaphase (G2/M block).
    
  • 2-AB: Hydrolysis removes the carbamate tail.[2] Without this "anchor," 2-AB loses the high-affinity binding to tubulin. Therefore, 2-AB toxicity is likely driven by general xenobiotic stress (oxidative stress) rather than specific spindle poisoning.

Mechanistic Pathway Diagram

MOA CBZ This compound (CBZ) (Contains Carbamate) Tubulin Beta-Tubulin (Colchicine Site) CBZ->Tubulin High Affinity Binding AB 2-AB (No Carbamate) AB->Tubulin Low/No Affinity ROS Oxidative Stress (General) AB->ROS Metabolic Load Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits CellDamage Cellular Damage (Non-specific) ROS->CellDamage Arrest Mitotic Arrest (Aneuploidy/Apoptosis) Microtubule->Arrest Failure of Spindle

Figure 2: Mechanistic divergence. CBZ specifically targets the cytoskeleton, whereas 2-AB exerts toxicity primarily through non-specific oxidative pathways.

Experimental Protocols for Validation

To empirically verify the differential toxicity described above, researchers should utilize the following self-validating workflows.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To demonstrate that CBZ inhibits microtubule formation while 2-AB does not.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI or specific tubulin dye).

  • Preparation: Prepare 10 mM stock solutions of CBZ and 2-AB in DMSO.

  • Reaction:

    • Control: Tubulin + GTP + DMSO.[2]

    • Treatment A: Tubulin + GTP + CBZ (5 µM, 10 µM, 50 µM).

    • Treatment B: Tubulin + GTP + 2-AB (5 µM, 10 µM, 50 µM).

    • Positive Control: Colchicine (Known inhibitor).[2]

  • Measurement: Monitor fluorescence (Ex 360nm / Em 450nm) at 37°C for 60 minutes.

  • Expected Result:

    • CBZ: Sigmoidal polymerization curve is flattened (dose-dependent inhibition).

    • 2-AB: Polymerization curve resembles the Vehicle Control (minimal inhibition).[2]

Protocol B: In Vivo Reproductive Toxicity (Spermatogenesis)

Objective: Compare the severity of testicular damage.

  • Model: Male Wistar Rats (8-10 weeks old).

  • Dosing: Oral gavage for 28 days (Sub-acute).

    • Group 1: Vehicle (Corn oil).[2]

    • Group 2: CBZ (100 mg/kg/day).

    • Group 3: 2-AB (100 mg/kg/day).

  • Endpoints:

    • Organ Weight: Testes and epididymis.[2]

    • Sperm Count: Cauda epididymal sperm reserve.[2]

    • Histopathology: H&E staining of seminiferous tubules.

  • Validation Check: Look for "Sloughing of germ cells" in Group 2.[2] This is the hallmark of microtubule disruption (Sertoli cell failure).[2] Group 3 may show oxidative damage but should lack severe sloughing.[2]

Experimental Workflow Visualization

Workflow cluster_Analysis Dual Analysis Pathway Start Study Initiation Dosing Oral Gavage (28 Days) CBZ vs 2-AB Start->Dosing Sacrifice Necropsy & Tissue Collection Dosing->Sacrifice Histo Histopathology (H&E Staining) Sacrifice->Histo Biochem Oxidative Stress (MDA, GSH levels) Sacrifice->Biochem Outcome Compare Potency: CBZ > 2-AB? Histo->Outcome Sloughing? Biochem->Outcome ROS Levels?

Figure 3: Workflow for in vivo comparative toxicity assessment focusing on reproductive endpoints.

References

  • World Health Organization (WHO). (1993).[2] Environmental Health Criteria 149: this compound.[2][3] International Programme on Chemical Safety.[2] Link

  • Rama, E. M., et al. (2014). Reproductive and possible hormonal effects of this compound.[2][6][7][8][9][10] Regulatory Toxicology and Pharmacology, 69(3), 476-486. Link

  • PubChem. (n.d.).[2] Compound Summary: 2-Aminobenzimidazole.[3][11][12][13] National Library of Medicine.[2] Link

  • Singh, M., et al. (2016). This compound-induced testicular toxicity: A review. Journal of Applied Toxicology.[2] Link (General reference for mechanism verification).

Sources

A Senior Scientist's Guide to Method Validation for Carbendazim Residue Analysis in Cereals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of carbendazim residues in complex cereal matrices. Designed for researchers, analytical scientists, and quality control professionals, this document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, establishes the principles of self-validating systems, and offers a practical guide to implementing robust and reliable methods in a regulatory and research context. We will objectively compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and grounded in authoritative validation guidelines.

Introduction: The this compound Challenge in Cereal Analysis

This compound (Methyl Benzimidazol-2-ylcarbamate) is a broad-spectrum benzimidazole fungicide widely used in agriculture to control a variety of fungal diseases on crops, including cereals.[1] Its systemic nature allows it to be absorbed by the plant, making it effective against internal pathogens. However, its stability and potential health risks, including being classified as a mutagen and toxic for reproduction (Category 1B), have led to strict regulatory oversight and the establishment of Maximum Residue Limits (MRLs) in food commodities.[2] Two related fungicides, benomyl and thiophanate-methyl, readily degrade to this compound in the environment and on crops, meaning that the total residue is often determined and expressed as this compound.[3]

The analysis of this compound in cereals presents a significant analytical challenge due to the complexity of the matrix, which is rich in fats, proteins, and carbohydrates. These components can interfere with the extraction and detection of the analyte, leading to matrix effects and compromising the accuracy and sensitivity of the method.[4] Therefore, a robust and validated analytical method is paramount for accurate quantification, ensuring food safety, and complying with international trade standards.[5][6]

This guide will focus on the validation of two predominant chromatographic techniques, providing the scientific rationale for each step of the analytical workflow, from sample preparation to final quantification.

Foundational Principles: Method Validation & Regulatory Compliance

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For pesticide residue analysis, this process is rigorously defined by international guidelines to ensure data is reliable and comparable across different laboratories.

Key Validation Parameters: The performance of any analytical method for this compound is assessed based on several key parameters:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies on spiked blank samples.

  • Precision (Repeatability & Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Authoritative Guidelines: This guide is grounded in the principles outlined by leading regulatory and standards organizations:

  • SANTE/SANCO Guidelines (e.g., SANTE 11312/2021): These European Commission guidelines are a benchmark for the validation and quality control of pesticide residue analysis methods in food and feed.[7][8] They provide specific criteria for recovery (typically 70-120%) and precision (RSD ≤ 20%).[7]

  • AOAC International: AOAC provides globally recognized standards and methods, including guidelines for single laboratory validation of chemical methods.[9][10]

Comparative Analysis of Detection Techniques

The choice of analytical instrumentation is a critical decision driven by the required sensitivity, selectivity, and the regulatory framework. While several methods exist, including immunoassays (ELISA) and micellar electrokinetic chromatography (MEKC), HPLC remains the prevailing technique for this compound analysis due to the compound's thermal instability, which makes direct gas chromatography challenging without derivatization.[3][11][12][13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. It separates this compound from matrix components on a chromatographic column, and a UV detector measures the absorbance of the analyte at a specific wavelength (typically around 200-285 nm).[1]

  • Expertise & Experience: The primary challenge in HPLC-UV analysis of this compound is achieving a good chromatographic peak shape. This compound is a basic compound, and its interaction with residual silanol groups on traditional silica-based C18 columns can lead to significant peak tailing and poor reproducibility.[3] To counteract this, experienced analysts will modify the mobile phase by adding buffers (e.g., sulfuric acid) or amines to improve peak symmetry and ensure reliable quantification.[1][3] The choice of a polymer-based column can also circumvent this issue, providing good peak shape with simpler mobile phases.[3]

  • Trustworthiness: A self-validating HPLC-UV protocol involves consistent monitoring of system suitability parameters. This includes checking the peak shape (tailing factor), retention time stability, and detector response using a calibration standard throughout the analytical run. Any deviation outside of pre-set limits (e.g., >10% variation in response) would invalidate that portion of the run and require investigation.[14]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and selectivity. After chromatographic separation, the analyte is ionized and detected based on its specific mass-to-charge ratio (m/z) and the m/z of its fragments.

  • Expertise & Experience: The power of LC-MS/MS lies in its ability to minimize matrix interference, which is a major hurdle in complex samples like cereals.[4] However, matrix effects (ion suppression or enhancement) can still occur and must be addressed. The standard and most effective approach is the use of matrix-matched calibration standards.[4] This involves preparing calibration curves in a blank matrix extract that has been processed through the entire sample preparation procedure. This compensates for any signal loss or gain caused by co-eluting matrix components, ensuring the trustworthiness of the quantitative data.

  • Trustworthiness: The confirmation of this compound identity in LC-MS/MS is exceptionally robust. It relies on monitoring at least two specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). The ratio of these transitions must remain constant (typically within a ±30% tolerance) between the sample and a known standard, providing a high degree of confidence in the result, as stipulated by guidelines like SANTE 11312/2021.[7]

Performance Data Comparison

The following table summarizes typical performance data for the two techniques based on published validation studies.

Performance ParameterHPLC-UVLC-MS/MSRationale & Causality
Limit of Quantitation (LOQ) 0.01 - 0.05 mg/kg[15][16]0.001 - 0.01 mg/kgLC-MS/MS is inherently more sensitive due to the specificity of mass detection, filtering out background noise that affects UV detectors.
Recovery (%) 70 - 115%[15][16]77 - 117%[4]Both methods can achieve excellent recoveries within the SANTE guidelines. Recovery is primarily dependent on the extraction efficiency, not the detection technique.
Precision (RSD %) < 10%[15]< 6%[4]LC-MS/MS often shows slightly better precision due to fewer interferences at the point of detection, leading to more consistent integration of analyte peaks.
Selectivity Moderate to GoodExcellentUV detection can be susceptible to co-eluting compounds with similar chromophores. LC-MS/MS provides unequivocal identification through specific mass transitions.
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain. LC-MS/MS requires a higher initial investment and more specialized operator training.

Experimental Protocols: A Step-by-Step Guide

The foundation of reliable residue analysis is a robust and reproducible sample preparation protocol. For cereals, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard due to its efficiency and effectiveness.[17]

QuEChERS Sample Preparation Workflow for Cereals

This protocol is an adaptation of the AOAC Official Method 2007.01, modified for dry cereal matrices.[17] The initial addition of water is a critical step for dry samples like cereals; it swells the matrix, improving the subsequent extraction of pesticides into the organic solvent.[17][18]

Diagram: QuEChERS Workflow for Cereal Analysis

G cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE (d-SPE) Cleanup s1 Weigh 5g homogenized cereal sample into 50mL tube s2 Add 10mL Reagent Water (Vortex to mix) s1->s2 s3 Add 10mL Acetonitrile s2->s3 s4 Add QuEChERS AOAC Salts (6g MgSO4, 1.5g NaOAc) s3->s4 s5 Shake vigorously for 1 min s4->s5 s6 Centrifuge at 4000 rpm for 5 min s5->s6 c1 Transfer 6mL of Acetonitrile supernatant to d-SPE tube s6->c1 Collect Supernatant c2 d-SPE Tube contains: 900mg MgSO4 150mg PSA 150mg C18 c3 Vortex for 30 sec c1->c3 c4 Centrifuge at 4000 rpm for 5 min c3->c4 final Final Extract for HPLC-UV or LC-MS/MS c4->final Collect final extract for analysis G Sample QuEChERS Extract Injector Autosampler Injection Sample->Injector Column HPLC Column (e.g., Primesep 100) Injector->Column Pump Isocratic Pump (Mobile Phase) Pump->Injector Detector UV Detector (200 nm) Column->Detector Data Data System (Chromatogram & Quantitation) Detector->Data

Caption: Schematic of the High-Performance Liquid Chromatography with UV detection system.

Instrumental Conditions:

  • Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm) or equivalent. [1]* Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Sulfuric Acid in Water (e.g., 70:30 v/v). [1]The acidic mobile phase ensures this compound is in its protonated form, leading to better peak shape on silica-based columns.

  • Flow Rate: 1.0 mL/min. [1]* Injection Volume: 10 µL.

  • Detector Wavelength: 200 nm. [1]* Column Temperature: 30 °C.

Validation Protocol:

  • Calibration: Prepare a series of calibration standards in blank matrix extract from 0.01 µg/mL to 1.5 µg/mL. Inject the standards to generate a calibration curve. A correlation coefficient (r²) of >0.99 is required.

  • Accuracy & Precision: Spike blank cereal homogenate at two concentration levels (e.g., 0.05 mg/kg and 0.5 mg/kg). Analyze five replicates at each level. Calculate the mean recovery and relative standard deviation (RSD). Results must meet SANTE criteria (Recovery 70-120%, RSD ≤ 20%). [7][19]3. LOQ Determination: The lowest spike level that provides acceptable accuracy and precision (e.g., 0.05 mg/kg) is confirmed as the LOQ.

LC-MS/MS Instrumental Analysis

Diagram: LC-MS/MS Analytical Workflow

G Sample QuEChERS Extract Injector UPLC/HPLC Autosampler Sample->Injector Column Analytical Column (e.g., C18) Injector->Column Pump Gradient Pump (Mobile Phase A & B) Pump->Injector MassSpec Tandem Mass Spec (Ion Source, Q1, Q2, Q3) Column->MassSpec Data Data System (MRM & Quantitation) MassSpec->Data

Caption: Schematic of the Liquid Chromatography-Tandem Mass Spectrometry system.

Instrumental Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid. The formic acid aids in the protonation of this compound, which is essential for positive mode electrospray ionization (ESI+).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • Quantifier: 192.1 > 160.1

    • Qualifier: 192.1 > 132.1 (Note: These are typical m/z values for the precursor ion [M+H]⁺ and its product ions. They must be optimized on the specific instrument used).

Validation Protocol:

  • Calibration: Prepare matrix-matched calibration standards from 0.001 µg/mL to 0.1 µg/mL. A correlation coefficient (r²) of >0.99 is required.

  • Accuracy & Precision: Spike blank cereal homogenate at low and high levels (e.g., 0.01 mg/kg and 0.1 mg/kg). Analyze five replicates at each level. Calculate mean recovery and RSD, ensuring they meet SANTE criteria. [7]3. Confirmation: For all detections, verify that the ion ratio between the quantifier and qualifier transitions is within ±30% of that observed in the calibration standards.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable techniques for the determination of this compound residues in cereals, provided they are properly validated. The choice between them is dictated by the specific needs of the laboratory and the required analytical sensitivity.

  • HPLC-UV is a cost-effective and reliable method suitable for routine monitoring where MRLs are relatively high. Its successful implementation requires careful attention to chromatographic conditions, particularly mobile phase composition, to ensure good peak shape and reliable integration.

  • LC-MS/MS is the superior technique for laboratories requiring high sensitivity, high throughput, and unequivocal confirmation of results. It is essential for monitoring at very low MRLs and for multi-residue analysis. The key to accurate quantification with LC-MS/MS is the consistent use of matrix-matched calibration to mitigate matrix effects.

Ultimately, the trustworthiness of any result, regardless of the technology used, is built upon a foundation of rigorous method validation according to internationally recognized guidelines. By understanding the scientific principles behind each step of the analytical process, researchers and scientists can confidently develop and implement methods that ensure the safety and quality of our food supply.

References

  • VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR this compound RESIDUES QUANTIFICATION IN TOMATOES. The Distant Reader. Available from: [Link]

  • HPLC Method for Analysis of this compound on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • Determination of this compound Residues in Grains by Solid-Phase Extraction and Micellar Electrokinetic Chromatography with Ultraviolet Detection. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Method 631: The Determination of Benomyl and this compound in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Isolation and determination of this compound residue from wheat grain by matrix solid-phase dispersion and HPLC. ResearchGate. Available from: [Link]

  • This compound residue in plant-based foods in China: Consecutive surveys from 2011 to 2020. National Institutes of Health (NIH). Available from: [Link]

  • This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental). INCHEM. Available from: [Link]

  • Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS. PubMed Central. Available from: [Link]

  • DETERMINATION OF this compound RESIDUES IN FRUITS, VEGETABLES AND CEREALS BY HPLC WITH COLUMN SWITCHING. Polish Journal of Food and Nutrition Sciences. Available from: [Link]

  • Determination of this compound Residues in Grains by Solid-Phase Extraction and Micellar Electrokinetic Chromatography with Ultraviolet Detection. ResearchGate. Available from: [Link]

  • A sensitive method for determination of this compound residue in vegetable samples using hplc-uv and its application in health risk assessment. ThaiScience. Available from: [Link]

  • QuEChERS Sample Preparation for LC-MS and LC-UV Determination of this compound. Waters Corporation. Available from: [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. Available from: [Link]

  • AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues. AOAC International. Available from: [Link]

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. Available from: [Link]

  • About the method - QuEChERS. QuEChERS.com. Available from: [Link]

  • Chromatographic Methods for Detection and Quantification of this compound in Food. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Accredia. Available from: [Link]

  • Maximum Residue Limits (MRL) Database. USDA Foreign Agricultural Service. Available from: [Link]

  • Extension of the QuEChERS Method for Pesticide Residues in Cereals to Flaxseeds, Peanuts, and Doughs. PubMed. Available from: [Link]

  • Objection to an implementing act: Maximum residue levels for this compound and thiophanate-methyl. EUR-Lex. Available from: [Link]

Sources

Inter-Laboratory Comparison Guide: Carbendazim Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for analytical chemists and regulatory scientists evaluating methodologies for the quantification of Carbendazim (CBZ) residues. It synthesizes data from inter-laboratory validation studies to provide an objective comparison between High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Strategic Analysis: Method Selection Framework

This compound (methyl 1H-benzimidazol-2-ylcarbamate) presents unique analytical challenges due to its thermal instability—rendering standard GC-MS unsuitable without derivatization—and its susceptibility to severe matrix effects in complex food matrices.

In comparative studies, two dominant workflows have emerged. The choice between them is rarely binary but dictated by the required Limit of Quantitation (LOQ) and matrix complexity.

FeatureMethod A: HPLC-UV/DAD Method B: LC-MS/MS (ESI+)
Primary Utility Routine QC, High-level residue monitoring (>10 ppb)Trace analysis, Regulatory compliance (<10 ppb), Complex matrices
Sensitivity (LOD) ~10 ng/mL (ppb)~0.05 - 0.5 ng/mL (ppb)
Selectivity Moderate (Prone to co-elution)High (MRM transitions eliminate interference)
Matrix Effect Low (Baseline noise is main issue)High (Ion suppression is common)
Cost Profile Low CapEx, Low OpExHigh CapEx, Moderate OpEx
Expert Insight: The Causality of Choice
  • Select HPLC-UV when analyzing raw materials or formulations where CBZ concentrations are high (>0.5 mg/kg). The UV absorbance at 280-288 nm is robust, but the method lacks the specificity to distinguish CBZ from matrix interferences in commodities like tea or citrus without extensive cleanup (e.g., SPE).

  • Select LC-MS/MS for "zero-tolerance" markets. The use of Multiple Reaction Monitoring (MRM) allows for the isolation of the precursor ion (

    
     192) to specific product ions (
    
    
    
    160, 132), effectively filtering out chemical noise that would blind a UV detector.

Comparative Performance Data

The following data aggregates results from multi-laboratory validation studies (e.g., AOAC, EU Reference Laboratories) comparing the two techniques on citrus and vegetable matrices.

Table 1: Sensitivity and Linearity
ParameterHPLC-UV (DAD)LC-MS/MS (QqQ)
LOD (

)
10.0

g/kg
0.05

g/kg
LOQ (

)
30.0

g/kg
0.15

g/kg
Linearity (

)
> 0.999 (100–5000 ng/mL)> 0.995 (0.5–100 ng/mL)
Dynamic Range 2 Orders of Magnitude4-5 Orders of Magnitude
Table 2: Accuracy and Precision (Spiked Orange Juice Matrix)

Data derived from inter-lab recovery studies at 50 ppb fortification.

MetricHPLC-UVLC-MS/MSNote
Mean Recovery 85% - 95%95% - 105%LC-MS/MS benefits from isotope dilution (ISTD).
Repeatability (

)
3.5% - 5.0%2.0% - 4.5%Both methods show excellent precision.
Reproducibility (

)
7.0% - 12.0%5.0% - 8.0%LC-MS/MS is more robust across sites if IS is used.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended as the universal front-end, as it supports both downstream detectors.

Workflow Visualization

The following diagram illustrates the critical decision points and flow for the extraction and analysis process.

Carbendazim_Workflow Start Sample Homogenization (10g Citrus/Vegetable) Extraction Extraction 10mL ACN + 1% Acetic Acid Add MgSO4/NaOAc (AOAC 2007.01) Start->Extraction Centrifuge1 Centrifuge 4000 rpm, 5 min Extraction->Centrifuge1 Aliquot Take Supernatant Centrifuge1->Aliquot Cleanup d-SPE Cleanup PSA + C18 + MgSO4 (Removes sugars/lipids) Aliquot->Cleanup Centrifuge2 Centrifuge 4000 rpm, 5 min Cleanup->Centrifuge2 Decision Select Detector Centrifuge2->Decision LCMS LC-MS/MS Analysis Dilute 1:5 with Mobile Phase A Target: Trace (<10 ppb) Decision->LCMS High Sensitivity HPLC HPLC-UV Analysis Evaporate & Reconstitute (Concentrate) Target: High Level (>50 ppb) Decision->HPLC Routine QC

Figure 1: Unified QuEChERS extraction workflow branching into detector-specific finishing steps.

Protocol A: Sample Preparation (Modified QuEChERS)

Standard: AOAC Official Method 2007.01

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile (ACN) containing 1% acetic acid.

    • Why Acid? this compound is basic; acidification ensures it remains in the protonated/soluble state and improves stability.

  • Salting Out: Add 4 g anhydrous MgSO₄ and 1 g NaOAc. Shake vigorously for 1 min.

    • Mechanism: The exothermic reaction breaks the hydration shell, forcing the analyte into the organic (ACN) layer.

  • Cleanup (d-SPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.

    • Why C18? Essential for removing lipid interferences in citrus samples.

    • Why PSA? Removes sugars and organic acids that cause matrix suppression in LC-MS.

Protocol B: Instrumental Parameters
Option 1: LC-MS/MS (The Gold Standard)
  • Column: C18 (e.g., Phenomenex Synergi Fusion-RP or Waters Acquity BEH), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2][3][4]

    • Note: Ammonium formate is critical for promoting ionization in ESI+ mode.

  • MS Transitions (ESI+):

    • Quantifier:

      
       192.1 
      
      
      
      160.1 (CE: 20-30 eV).
    • Qualifier:

      
       192.1 
      
      
      
      132.1.
  • Matrix Effect Mitigation: Use matrix-matched calibration curves or a deuterated internal standard (this compound-d4) to correct for signal suppression, which can range from -30% to -60% in fruit juices.

Option 2: HPLC-UV (The Cost-Effective Alternative)
  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Water:Acetonitrile (Isocratic 70:30 or Gradient).

  • Detection: UV at 280 nm or 288 nm .

  • Limitation: If the sample is complex (e.g., soil or tea), the d-SPE step may not be sufficient. A stronger Solid Phase Extraction (SPE) using SCX (Strong Cation Exchange) cartridges is recommended to isolate the basic this compound from neutral interferences.

References

  • AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC.[3][4] Link

  • Waters Corporation. (2012). QuEChERS Sample Preparation for LC-MS and LC-UV Determination of this compound. Waters Application Notes. Link

  • United Chemical Technologies. (2023).[1] Determination of this compound in Orange Juice Using QuEChERS with LC/MS/MS Detection. UCT Applications.[1] Link

  • Shimadzu. (2013). High Throughput LC-MS-MS Analysis of this compound in Orange Juice. Shimadzu Application News. Link

  • CABI. (2022). Determination of this compound residues in Moroccan tomato samples using HPLC-UV and ELISA. Journal of Experimental Biology and Agricultural Sciences. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to Carbendazim Disposal for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Carbendazim, a widely utilized benzimidazole fungicide, is a powerful tool in various research and development applications. However, its efficacy is matched by its potential for environmental toxicity and human health risks if not handled and disposed of with the utmost care.[1][2] This guide provides research, scientists, and drug development professionals with a direct, technically grounded, and field-proven methodology for the proper disposal of this compound, ensuring the safety of personnel and the integrity of our environment.

Foundational Knowledge: Understanding this compound's Profile

A robust disposal plan is built on a thorough understanding of the chemical's properties and associated hazards. Mismanagement can lead to long-term environmental contamination and significant health repercussions.

Chemical and Physical Properties

PropertyValueImplication for Disposal
Physical State Light gray or beige powder[3]Potential for airborne dust generation; requires careful handling to prevent inhalation.[2][3]
Solubility in Water Low (8.0 mg/L at 20°C)[1]Do not dispose of down drains, as it will persist and is very toxic to aquatic life.[2][4]
Persistence Moderately persistent in soil; can be very persistent in water systems.[1]Improper disposal can lead to long-term environmental contamination.[1]
Melting Point 302-307°C[3]Stable under normal laboratory conditions.

Toxicological and Environmental Hazards

This compound is classified as a substance that may cause genetic defects and damage fertility or an unborn child.[2][5] It is also recognized as very toxic to aquatic life with long-lasting effects.[2][4] The primary routes of occupational exposure are inhalation of dust and dermal contact, making the use of appropriate Personal Protective Equipment (PPE) non-negotiable.[6]

The Disposal Workflow: A Step-by-Step Protocol

This section outlines the procedural steps for the safe disposal of this compound waste, from initial preparation to final hand-off to certified waste management professionals.

Step 1: Segregation and Collection of this compound Waste

Proper segregation at the point of generation is critical to prevent accidental mixing with other waste streams and to ensure compliant disposal.

Protocol:

  • Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials. This includes unused or expired this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE.

  • Solid Waste: Collect solid this compound waste, including contaminated absorbent materials from spills, in a puncture-resistant, sealable container.[7]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Triple rinse empty this compound containers with a suitable solvent.[8] The rinsate must be collected and treated as hazardous waste.[8] Puncture the container to prevent reuse.[8]

Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Adherence to proper PPE protocols is paramount to prevent exposure during all handling and disposal activities.

Mandatory PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. For extensive handling, consider elbow-length gloves.[4][9]

  • Eye Protection: Safety goggles or a face shield to protect against splashes and dust.[4][10]

  • Respiratory Protection: A dust mask or respirator is essential when handling powdered this compound to prevent inhalation.[2][4]

  • Protective Clothing: A lab coat or chemical-resistant apron to prevent skin contact.[4][11]

Step 3: Managing Spills - A Rapid Response Plan

Accidents happen. A well-rehearsed spill response plan can significantly mitigate the associated risks.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[3]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Step 2.

  • Containment: Prevent the spill from spreading or entering drains.[4]

  • Cleanup:

    • For solid spills: Gently cover with a damp paper towel or use a wet absorbent to avoid generating dust.[12] Sweep or scoop the material into a designated hazardous waste container.[3][6]

    • For liquid spills: Use an inert absorbent material like sand or vermiculite to soak up the spill.[4] Place the contaminated absorbent into the hazardous waste container.[12]

  • Decontamination:

    • Clean the spill area with a freshly prepared 10% bleach solution, followed by a 1% sodium thiosulfate solution.[12]

    • Finally, wash the area with detergent and rinse with water.[12]

    • All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[12]

Spill_Response_Workflow Spill This compound Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Assess Assess Spill Type Contain->Assess Solid Solid Spill Cleanup (Wet and Sweep) Assess->Solid Solid Liquid Liquid Spill Cleanup (Absorb) Assess->Liquid Liquid Collect Collect Waste in Hazardous Container Solid->Collect Liquid->Collect Decontaminate Decontaminate Spill Area (Bleach, Thiosulfate, Detergent) Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

Final Disposal Pathway: Adherence to Regulatory Standards

The ultimate disposal of this compound waste is governed by strict federal and local regulations. All this compound waste must be treated as hazardous waste.[4][6]

Disposal Decision Tree:

Disposal_Decision_Tree Start This compound Waste Generated Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Container Clearly 'Hazardous Waste - this compound' Segregate->Label Store Store in a Secure, Designated Area Label->Store ContactEHS Contact Institutional EHS or Licensed Waste Hauler Store->ContactEHS HandOff Arrange for Pickup and Manifest Documentation ContactEHS->HandOff Incineration High-Temperature Incineration at a Permitted Facility HandOff->Incineration

Caption: Decision tree for the final disposal of this compound waste.

Key Principles:

  • Never dispose of this compound waste in standard trash or down the sanitary sewer. This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[4][6]

  • Utilize your institution's EHS department. They are your primary resource for understanding local and federal disposal requirements and will coordinate with licensed hazardous waste contractors.

  • Maintain meticulous records. Proper documentation of waste generation and disposal is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[13]

  • Consider incineration. For many carbamate wastes, high-temperature incineration at a permitted facility is the best demonstrated available technology (BDAT) for treatment before land disposal.[8][14]

By implementing these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and your local EHS professionals for guidance tailored to your unique operational context.

References

  • Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. Available at: [Link]

  • This compound (Ref: BAS 346F) - AERU - University of Hertfordshire. Available at: [Link]

  • Safety data sheet this compound 50% wp (benzil) - Indofil Industries Limited. Available at: [Link]

  • How to Handle Chemical Spills - UF/IFAS Extension. Available at: [Link]

  • Safety Data Information for this compound 50 WP Agricultural Chemical - Aoks Bio-tech. Available at: [Link]

  • This compound (HSG 82, 1993) - Inchem.org. Available at: [Link]

  • This compound 500 SC - Agromec International. Available at: [Link]

  • Method 631: The Determination of Benomyl and this compound in Municipal and Industrial Wastewater - EPA. Available at: [Link]

  • Federal Register/Vol. 76, No. 113/Monday, June 13, 2011/Rules and Regulations - GovInfo. Available at: [Link]

  • Degradation of this compound by Molecular Hydrogen on Leaf Models - PMC - NIH. Available at: [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]

  • Chemical Spill Response Procedure - University of Manitoba. Available at: [Link]

  • Toxicity, monitoring and biodegradation of the fungicide this compound - ResearchGate. Available at: [Link]

  • This compound (EHC 149, 1993) - Inchem.org. Available at: [Link]

  • Microbes as this compound degraders: opportunity and challenge - Frontiers. Available at: [Link]

  • Requirements for Pesticide Disposal | US EPA. Available at: [Link]

  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. Available at: [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals - Waste360. Available at: [Link]

  • Minimum Personal Protective Equipment and Work Clothing for Handling Activities | Pacific Northwest Pest Management Handbooks. Available at: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Available at: [Link]

  • Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare - State of Michigan. Available at: [Link]

  • This compound degradation pathway proposed by Bojanowska-Czajka et al. - ResearchGate. Available at: [Link]

  • The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.